trans-Clopenthixol dihydrochloride
Descripción
Propiedades
IUPAC Name |
2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2OS.2ClH/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;;/h1-2,4-8,16,26H,3,9-15H2;2*1H/b18-5+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWNZMIBFHMYMX-MONHGIHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60110038 | |
| Record name | trans-Clopenthixol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60110038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58045-22-0, 633-59-0, 58045-23-1 | |
| Record name | beta-Clopenthixol dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058045220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Clopenthixol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60110038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPENTHIXOL DIHYDROCHLORIDE, TRANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3KM17324B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of trans-Clopenthixol Dihydrochloride
Introduction:
trans-Clopenthixol, also known as (E)-Clopenthixol, is the trans-isomer of Clopenthixol (B1202743).[1] Unlike its cis-isomer, zuclopenthixol (B143822), which is a potent antipsychotic, the trans-isomer is reported to be pharmacologically inactive or to lack neuroleptic effects.[1][2] This document provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of trans-Clopenthixol dihydrochloride (B599025), tailored for researchers and professionals in drug development.
Chemical and Physical Properties
trans-Clopenthixol dihydrochloride is a thioxanthene (B1196266) derivative.[3] The presence of the dihydrochloride salt form generally enhances its solubility in aqueous solutions.[4] Key identifying and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-{4-[(3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl}ethanol dihydrochloride | [5] |
| Synonyms | (E)-Clopenthixol dihydrochloride, β-Clopenthixol | [2][6] |
| CAS Number | 58045-22-0 | [2][7] |
| Molecular Formula | C22H27Cl3N2OS (or C22H25ClN2OS · 2HCl) | [2][8] |
| Molecular Weight | 473.89 g/mol | [2][7][8] |
| Appearance | Off-white to light yellow solid/crystalline powder | [2][4] |
| Melting Point | 234 °C (for the related Clopenthixol dihydrochloride) | [4] |
| Solubility | DMSO: 10 mg/mL (with ultrasonic and warming to 60°C) | [2] |
| Storage | 4°C, sealed, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Pharmacological and Pharmacokinetic Profile
The primary distinction of trans-Clopenthixol from its cis-isomer lies in its pharmacological activity. While zuclopenthixol (the cis-isomer) is a potent antagonist at dopamine (B1211576) D1 and D2 receptors, as well as α1-adrenergic and 5-HT2 receptors, the trans-isomer is considered inactive as a neuroleptic.[1][9] However, some studies have explored its potential as an antibiotic agent, showing inhibitory effects on Pseudomonas aeruginosa and Plasmodium falciparum in vitro.[2]
Pharmacodynamics
-
Mechanism of Action : Lacks the significant dopamine receptor antagonism that characterizes the antipsychotic effects of its cis-isomer.[1][2] Its utility has been investigated in non-neuroleptic contexts, such as anti-infective research.[2]
Pharmacokinetics
Detailed pharmacokinetic studies specifically for the trans-isomer are not extensively available in the provided results. However, studies on zuclopenthixol dihydrochloride given in an aqueous solution show very rapid absorption, with peak serum levels reached approximately one hour after injection, followed by a rapid decline.[10][11] It is reasonable to infer that the trans-isomer, when administered in the same formulation, would exhibit a similar absorption and distribution profile due to its structural similarity, though its metabolic fate and clearance might differ.
-
Metabolism : The metabolism of the parent compound, clopenthixol, involves sulphoxidation, side-chain N-dealkylation, and glucuronic acid conjugation.[3] It is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme.[3][9]
Experimental Protocols
Detailed experimental protocols for this compound are not explicitly provided in the search results. However, based on the information available, standard analytical methods can be inferred.
Purity and Isomer Determination
A common method for the analysis and separation of clopenthixol isomers is High-Performance Liquid Chromatography (HPLC). Gas chromatography-mass spectrometry (GC-MS) has also been used for the determination of both cis(Z)- and trans(E)-clopenthixol in postmortem samples.[12]
General HPLC Protocol Outline:
-
Standard Preparation : Prepare standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol (B129727) or a mobile phase constituent).
-
Sample Preparation : Dissolve the sample in the same solvent.
-
Chromatographic Conditions :
-
Column : A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection : UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 232 nm or 272 nm).[13]
-
-
Analysis : Inject the standard and sample solutions. The purity and concentration can be determined by comparing the peak areas.
Visualizations
The following diagrams illustrate key aspects of this compound.
Caption: Lack of significant neuroleptic activity of the trans-isomer.
Caption: General experimental workflow for compound characterization.
Caption: Logical relationships of core properties.
References
- 1. Cis(Z)-clopenthixol and clopenthixol (Sordinol) in chronic psychotic patients. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. trans-Clopenthixol (dihydrochloride) | 58045-22-0 [sigmaaldrich.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. trans-clopenthixol hydrochloride | LGC Standards [lgcstandards.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. psychiatry.ru [psychiatry.ru]
- 11. Pharmacokinetics of three different injectable zuclopenthixol preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concentrations of cis(Z)-clopenthixol and trans(E)-clopenthixol in a lethal case involving zuclopenthixol, diazepam, and cyamemazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide on the Mechanism of Action of trans-Clopenthixol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
trans-Clopenthixol dihydrochloride (B599025) is the (E)-isomer of the thioxanthene (B1196266) class of compounds. Unlike its geometric isomer, cis-(Z)-clopenthixol (zuclopenthixol), which is a potent antipsychotic agent, trans-clopenthixol is considered pharmacologically inactive with respect to neuroleptic effects. This inactivity is primarily attributed to its stereochemistry, which results in a significantly lower binding affinity for key central nervous system (CNS) receptors, particularly dopamine (B1211576) D1 and D2 receptors. This guide provides a detailed examination of the mechanism of action of trans-clopenthixol dihydrochloride, focusing on its receptor binding profile and the experimental methodologies used to determine these characteristics. Due to the limited availability of specific quantitative binding data for the trans-isomer, this guide will also present comparative data for the active cis-isomer and the closely related thioxanthene, flupenthixol (B1673465), to illustrate the profound impact of stereochemistry on pharmacological activity.
Introduction: The Stereochemistry of Clopenthixol (B1202743)
Clopenthixol exists as two geometric isomers: cis-(Z)-clopenthixol and trans-(E)-clopenthixol. The antipsychotic efficacy of clopenthixol is almost exclusively attributed to the cis-(Z)-isomer, commercially known as zuclopenthixol. The trans-(E)-isomer, the subject of this guide, is largely devoid of antipsychotic activity due to its conformational structure, which does not favor high-affinity binding to dopamine receptors. While the two isomers may share some pharmacological properties, such as anti-noradrenergic effects, the anti-dopaminergic action is a key differentiator.[1]
Core Mechanism of Action: Receptor Binding Profile
The primary mechanism of action of typical antipsychotics lies in their ability to antagonize dopamine D2 receptors in the mesolimbic pathway of the brain. The therapeutic efficacy of these drugs correlates strongly with their affinity for D2 receptors.
Dopamine Receptor Interactions
This compound exhibits minimal antagonistic activity at dopamine receptors.[2] Clinical and pharmacological studies have consistently demonstrated that trans-clopenthixol is ineffective in producing antipsychotic or anti-manic effects, which are dependent on dopamine receptor blockade.[1]
In contrast, the active isomer, cis-(Z)-clopenthixol (zuclopenthixol) , is a potent antagonist at both dopamine D1 and D2 receptors.[3] Thioxanthenes like cis-(Z)-clopenthixol generally show equal affinity for both D1 and D2 receptors.[3]
To quantitatively illustrate the stereospecificity of thioxanthenes at dopamine receptors, data for the closely related compound flupenthixol is presented. The cis-(Z)-isomer of flupenthixol is a potent dopamine receptor antagonist, while the trans-(E)-isomer is significantly less active.
Other Neurotransmitter Receptor Interactions
While specific quantitative data for trans-clopenthixol is scarce, it is understood that its affinity for other key neurotransmitter receptors, such as serotonin (B10506) (5-HT), alpha-adrenergic, and histamine (B1213489) receptors, is also significantly lower than that of the cis-isomer.
The active isomer, cis-(Z)-clopenthixol , demonstrates high affinity for alpha-1-adrenergic and serotonin 5-HT2A receptors, and weaker affinity for histamine H1 receptors. It has negligible affinity for muscarinic cholinergic receptors.
Quantitative Data on Receptor Binding Affinities
The following tables summarize the available quantitative data (Ki values in nM) for the active cis-(Z)-isomer of clopenthixol and a comparative profile for the isomers of flupenthixol to illustrate the expected differences in affinity for trans-clopenthixol. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Profile of cis-(Z)-Clopenthixol (Zuclopenthixol)
| Receptor | Ki (nM) |
| Dopamine D1 | High Affinity |
| Dopamine D2 | High Affinity |
| Serotonin 5-HT2A | High Affinity |
| Alpha-1 Adrenergic | High Affinity |
| Histamine H1 | Weaker Affinity |
Note: Specific Ki values for cis-(Z)-clopenthixol are not consistently reported across literature; however, its high affinity for these receptors is well-established.
Table 2: Comparative Receptor Binding Profile of Flupenthixol Isomers
| Receptor | cis-(Z)-Flupenthixol (Ki, nM) | trans-(E)-Flupenthixol (Ki, nM) |
| Dopamine D1 | Potent Affinity | Significantly Weaker Affinity |
| Dopamine D2 | 0.38 | Significantly Weaker Affinity |
| Serotonin 5-HT2A | 7 | Significantly Weaker Affinity |
This data for flupenthixol serves as a proxy to demonstrate the significant drop in receptor affinity for the trans-isomer of thioxanthenes.[4]
Experimental Protocols
The determination of receptor binding affinities is typically performed using competitive radioligand binding assays. Below are detailed methodologies for assessing binding to dopamine D2 and serotonin 5-HT2A receptors, which are key targets for antipsychotic drugs.
Competitive Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., trans-clopenthixol) for the dopamine D2 receptor.
Materials:
-
Radioligand: [3H]-Spiperone (a potent D2 antagonist).
-
Receptor Source: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells), or from brain tissue rich in D2 receptors (e.g., rat striatum).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Non-specific Binding Control: A high concentration of a potent D2 antagonist, such as 10 µM haloperidol (B65202) or unlabeled spiperone.
-
Test Compound: this compound, prepared in a series of dilutions.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Homogenize the cell pellet or brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, membrane preparation (typically 50-100 µg protein), and [3H]-Spiperone (at a concentration near its Kd, e.g., 0.1-0.3 nM).
-
Non-specific Binding: Non-specific binding control, membrane preparation, and [3H]-Spiperone.
-
Competition: A specific concentration of the test compound (trans-clopenthixol), membrane preparation, and [3H]-Spiperone. A range of concentrations of the test compound should be used to generate a competition curve.
-
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Competitive Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This protocol is similar to the D2 receptor assay, with the following modifications:
-
Radioligand: [3H]-Ketanserin or [125I]-DOI.
-
Receptor Source: Membranes from cells expressing the human 5-HT2A receptor or from brain regions with high 5-HT2A receptor density (e.g., frontal cortex).
-
Non-specific Binding Control: A high concentration of a potent 5-HT2A antagonist, such as 10 µM mianserin (B1677119) or unlabeled ketanserin.
Visualizations
The following diagrams illustrate the key concepts related to the mechanism of action of this compound.
Caption: Differential Receptor Binding of Clopenthixol Isomers.
Caption: Experimental Workflow for Competitive Radioligand Binding Assay.
Conclusion
The mechanism of action of this compound is primarily defined by its lack of significant interaction with key CNS receptors responsible for antipsychotic effects. Its stereoisomeric configuration prevents high-affinity binding to dopamine D1 and D2 receptors, rendering it pharmacologically inactive as a neuroleptic. This stands in stark contrast to its cis-(Z)-isomer, zuclopenthixol, which is a potent antagonist at these and other neurotransmitter receptors. Understanding the stereoselectivity of thioxanthenes like clopenthixol is crucial for drug design and development in the field of neuropsychopharmacology. The experimental protocols detailed herein provide a framework for the in vitro characterization of such compounds. Further research could explore potential non-dopaminergic activities of trans-clopenthixol, although current evidence suggests these are minimal in the context of CNS pharmacology.
References
- 1. Dopamine and mania. The effects of trans- and cis-clopenthixol in a double-blind pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological differentiation of neuroleptic effect on dopamine D-1 and D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Neuroleptic Profile of Clopenthixol Isomers: A Technical Guide Focusing on the Active cis(Z)-Isomer
An important clarification regarding the neuroleptic activity of Clopenthixol (B1202743) isomers is warranted. Scientific literature indicates a stereospecific dissociation of effects, where the neuroleptic properties are attributed exclusively to the cis(Z)-isomer, known as Zuclopenthixol. The trans(E)-isomer, trans-Clopenthixol, is reported to be devoid of neuroleptic effects[1][2]. In fact, trans-Clopenthixol has been investigated for other properties, such as antibiotic activity[1].
This technical guide will, therefore, focus on the well-documented neuroleptic activity of the active isomer, cis(Z)-Clopenthixol (Zuclopenthixol), to provide researchers, scientists, and drug development professionals with the relevant data and experimental context.
Core Mechanism of Neuroleptic Action
Zuclopenthixol, the cis(Z)-isomer of Clopenthixol, exerts its antipsychotic effects primarily through potent antagonism of dopamine (B1211576) receptors in the brain.[3][4][5] It is classified as a typical antipsychotic of the thioxanthene (B1196266) class.[4][6] The primary mechanism involves the blockade of both dopamine D1 and D2 receptors.[3][7][8][9] This dopaminergic blockade is believed to be essential for its therapeutic effects in psychotic disorders like schizophrenia.[2][5]
Beyond its high affinity for dopamine receptors, Zuclopenthixol also demonstrates significant interaction with other neurotransmitter systems. It possesses high affinity for alpha-1 adrenergic and serotonin (B10506) 5-HT2 receptors.[3][4] Its activity at histamine (B1213489) H1 receptors is weaker, and it has an even lower affinity for muscarinic cholinergic and alpha-2 adrenergic receptors.[3][4] This broad receptor-binding profile contributes to both its therapeutic efficacy and its side-effect profile.
Receptor Binding Affinity
The efficacy and potency of an antipsychotic are closely related to its binding affinities for various neurotransmitter receptors. A lower inhibition constant (Ki) value indicates a stronger binding affinity. The receptor binding profile for Zuclopenthixol is summarized below.
| Receptor Target | Binding Affinity (Ki) | Pharmacodynamic Action | Reference |
| Dopamine D1 | High Affinity | Antagonist | [3] |
| Dopamine D2 | High Affinity | Antagonist | [3][4] |
| Serotonin 5-HT2 | High Affinity | Antagonist | [3][4] |
| Alpha-1 Adrenergic | High Affinity | Antagonist | [3][4] |
| Histamine H1 | Weaker Affinity | Antagonist | [3][4] |
| Muscarinic Cholinergic | Low Affinity | Antagonist | [3][4] |
| Alpha-2 Adrenergic | Low Affinity | Antagonist | [3][4] |
Note: Specific quantitative Ki values for trans-Clopenthixol are not provided in the search results, consistent with its lack of significant neuroleptic-related receptor binding.
Signaling Pathways and Experimental Workflow
Dopamine Receptor Antagonism Pathway
The primary neuroleptic action of Zuclopenthixol (cis(Z)-Clopenthixol) is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. This action is believed to mediate its antipsychotic effects on the positive symptoms of schizophrenia.
Caption: Antagonism of the D2 receptor by cis(Z)-Clopenthixol.
Experimental Workflow for Assessing Neuroleptic Activity
Preclinical evaluation of neuroleptic activity often involves animal models that assess the drug's ability to counteract dopamine-agonist-induced behaviors or to induce catalepsy, a proxy for extrapyramidal side effects.
Caption: Workflow for preclinical assessment of neuroleptic drugs.
Experimental Protocols
Receptor Binding Assays
Detailed protocols for receptor binding assays are crucial for determining the affinity (Ki) of a compound for its targets.
-
Objective: To determine the in vitro binding affinity of cis(Z)-Clopenthixol to dopamine D1, D2, and other relevant neurotransmitter receptors.
-
General Methodology:
-
Tissue Preparation: Homogenates of specific brain regions rich in the target receptor (e.g., striatum for D2 receptors) are prepared from animal models (e.g., rats).
-
Radioligand Binding: The tissue homogenate is incubated with a specific radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound (cis(Z)-Clopenthixol).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration.
-
Quantification: The amount of radioactivity in the filter-bound fraction is measured using liquid scintillation counting.
-
Data Analysis: Competition curves are generated, and the IC50 (concentration of the drug that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Animal Behavioral Models
Animal models are used to assess the in vivo effects of a drug, providing insights into its potential therapeutic efficacy and side-effect profile.
-
Objective: To evaluate the antipsychotic-like and extrapyramidal side effect liability of cis(Z)-Clopenthixol.
-
Apomorphine-Induced Stereotypy Model:
-
Animals: Male Wistar rats are commonly used.
-
Procedure: Animals are pre-treated with various doses of cis(Z)-Clopenthixol or a vehicle. After a set period (e.g., 30-60 minutes), they are challenged with a dopamine agonist like apomorphine, which induces stereotyped behaviors (e.g., sniffing, gnawing, licking).
-
Scoring: Behavior is observed and scored by a trained observer, often blinded to the treatment conditions, at regular intervals.
-
Endpoint: A reduction in the stereotypy score compared to the vehicle group indicates dopamine receptor blockade and potential antipsychotic activity.[11][12]
-
-
Catalepsy Induction Model:
-
Animals: Rats or mice.
-
Procedure: Following administration of cis(Z)-Clopenthixol, the animal's forepaws are placed on a raised horizontal bar.
-
Measurement: The time the animal remains in this immobile posture is recorded.
-
Endpoint: A dose-dependent increase in the duration of immobility is indicative of catalepsy, which is considered a predictor of extrapyramidal side effects in humans.[11]
-
Pharmacokinetics and Clinical Data
The biological half-life of cis(Z)-Clopenthixol is approximately 20 hours (ranging from 12 to 29 hours).[13] In contrast, the trans(E)-isomer has been found to have a longer biological half-life.[13] Studies have shown that isomerization from the active cis(Z)-form to the inactive trans(E)-form does not occur within the body.[14]
Clinical studies comparing a mixture of cis(Z) and trans(E) isomers with the pure cis(Z)-isomer (Zuclopenthixol) found no significant differences in reported side effects.[15] However, a double-blind pilot study in manic patients showed that while cis(Z)-Clopenthixol had anti-manic effects, trans(Z)-Clopenthixol was ineffective, further supporting that the neuroleptic activity resides in the cis(Z)-isomer.[2]
Conclusion
The neuroleptic activity associated with Clopenthixol is exclusively a property of its cis(Z)-isomer, Zuclopenthixol. The trans(E)-isomer, trans-Clopenthixol, is considered inactive as a neuroleptic. Zuclopenthixol functions as a potent antagonist at dopamine D1 and D2 receptors, with additional activity at serotonergic and adrenergic receptors. Its preclinical profile, characterized by the blockade of dopamine agonist-induced behaviors, and its clinical efficacy in treating psychosis confirm its role as a typical antipsychotic. All research and development efforts concerning the neuroleptic applications of Clopenthixol should, therefore, be directed at the properties of the cis(Z)-isomer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dopamine and mania. The effects of trans- and cis-clopenthixol in a double-blind pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Zuclopenthixol Hydrochloride? [synapse.patsnap.com]
- 6. Clopenthixol - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clopenthixol | C22H25ClN2OS | CID 12454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. scielo.br [scielo.br]
- 11. [Identification and evaluation of the neuroleptic activity of phenotropil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alterations in cerebral dopamine function caused by administration of cis- or trans-flupenthixol for up to 18 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serum concentrations of cis(Z)- and trans(E)-clopenthixol after administration of cis(Z)-clopenthixol and clopenthixol to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serum concentrations of the isomers of clopenthixol and a metabolite in patients given cis(Z)-clopenthixol decanoate in viscoleo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zuclopenthixol dihydrochloride for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibacterial Potential of trans-Clopenthixol Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Thioxanthene (B1196266) derivatives, a class of compounds traditionally utilized for their neuroleptic properties, have emerged as promising candidates with significant antibacterial activity. This technical guide provides an in-depth analysis of the antibacterial properties of trans-clopenthixol dihydrochloride (B599025), the neuroleptically inactive isomer of clopenthixol (B1202743). This document summarizes the available quantitative data on its efficacy, details the experimental protocols for its evaluation, and elucidates its proposed mechanism of action through the inhibition of bacterial efflux pumps.
Introduction
Thioxanthene derivatives were first synthesized in the late 1950s as analogues of phenothiazines with the aim of reducing toxic side effects.[1][2] While their primary clinical application has been in the management of psychosis through dopamine (B1211576) receptor antagonism, research dating back to the 1980s has consistently demonstrated their broad-spectrum antimicrobial properties.[1][2] This "non-antibiotic" class of compounds presents a valuable opportunity to repurpose existing drugs and develop new antimicrobials with novel mechanisms of action.[1]
Clopenthixol exists as two geometric stereoisomers: the cis(Z)-isomer, which is responsible for the neuroleptic effects, and the trans(E)-isomer, which is devoid of significant neuroleptic activity but exhibits more potent antibacterial action.[1][3] This stereoisomeric dissociation of antibacterial and neuroleptic effects makes trans-clopenthixol dihydrochloride a particularly interesting candidate for antimicrobial drug development, as it minimizes the potential for central nervous system side effects.[3]
This guide will focus on the antibacterial profile of the trans-(E) isomer, hereafter referred to as trans-clopenthixol.
Quantitative Antimicrobial Activity
The antibacterial efficacy of trans-clopenthixol has been quantified primarily through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the available data, providing a clear comparison of its activity against various bacterial species.
Table 1: In Vitro Antibacterial Activity of Clopenthixol Isomers and Metabolites
| Bacterial Group | No. of Strains Tested | trans-(E)-Clopenthixol MIC Range (µg/mL) | cis-(Z)-Clopenthixol MIC Range (µg/mL) |
| Staphylococci / Micrococci | 4 | 12.5 | 12.5 - 25 |
| Streptococci | 13 | 3.1 - 25 | 6.2 - 50 |
Data adapted from Mortensen and Kristiansen, 1987.[1]
Table 2: General Antibacterial Spectrum of trans-(E)-Clopenthixol
| Bacterial Type | General Sensitivity | Reported MIC Range (µg/mL) |
| Gram-positive bacteria | Highly Sensitive | 6.2 - 25 |
| Gram-negative bacteria | Moderately Sensitive | 3.1 - 6.2 |
| Corynebacterium spp. | Highly Sensitive | Not specified |
| Listeria spp. | Highly Sensitive | Not specified |
| Pseudomonas aeruginosa | Sensitive | Not specified[3] |
Data summarized from a review by Dastidar et al., 2021, referencing the work of Mortensen and Kristiansen, 1987.[1]
Proposed Mechanism of Action: Efflux Pump Inhibition
The primary proposed mechanism for the antibacterial activity of trans-clopenthixol and other thioxanthenes is the inhibition of multidrug resistance (MDR) efflux pumps.[4][5] These transport proteins are a key defense mechanism in bacteria, actively extruding a wide range of antimicrobial agents from the cell, thereby reducing their intracellular concentration and efficacy.[6]
By inhibiting these pumps, trans-clopenthixol can restore or enhance the susceptibility of resistant bacteria to conventional antibiotics.[4] This mechanism is multifaceted and may involve direct interaction with the pump proteins and disruption of the proton motive force that powers many of these transporters.[4]
Figure 1. Proposed mechanism of efflux pump inhibition by trans-clopenthixol.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method.
Materials:
-
This compound
-
Appropriate bacterial strains (e.g., ATCC reference strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Inoculum: Culture the test bacteria on an appropriate agar (B569324) plate for 18-24 hours. Select several colonies to inoculate a tube of CAMHB and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the trans-clopenthixol stock solution with CAMHB to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of trans-clopenthixol that completely inhibits visible growth of the organism.
Figure 2. Workflow for MIC determination by broth microdilution.
Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This protocol describes a common method to assess the efflux pump inhibitory activity of a compound using the fluorescent substrate ethidium (B1194527) bromide (EtBr).
Materials:
-
Bacterial strain known to overexpress an efflux pump (e.g., Staphylococcus aureus SA-1199B)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
This compound
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
Loading with EtBr: Add EtBr to the cell suspension at a sub-inhibitory concentration.
-
Baseline Fluorescence: Measure the baseline fluorescence of the cell suspension.
-
Addition of Inhibitor: Add trans-clopenthixol at a sub-inhibitory concentration to the experimental samples. A control sample without the inhibitor should be included.
-
Energizing the Cells: Add glucose to the cell suspension to energize the efflux pumps.
-
Fluorescence Monitoring: Monitor the fluorescence over time. A decrease in fluorescence indicates the efflux of EtBr from the cells. Inhibition of the efflux pump by trans-clopenthixol will result in a slower rate of fluorescence decrease compared to the control.
Figure 3. Workflow for an ethidium bromide accumulation assay.
Conclusion and Future Directions
This compound demonstrates significant in vitro antibacterial activity against a broad spectrum of bacteria, including clinically relevant species. Its primary mechanism of action is believed to be the inhibition of bacterial efflux pumps, a pathway that is less susceptible to the development of resistance compared to traditional antibiotic targets. The dissociation of its antibacterial and neuroleptic effects makes it a compelling lead compound for the development of new antimicrobial therapies.
Further research is warranted to:
-
Fully elucidate the specific efflux pumps inhibited by trans-clopenthixol across a wider range of bacterial pathogens.
-
Conduct in vivo studies to evaluate its efficacy and safety in animal models of infection.
-
Explore structure-activity relationships to design novel thioxanthene derivatives with enhanced antibacterial potency and reduced toxicity.
The repurposing of established drugs like trans-clopenthixol represents a promising strategy in the ongoing battle against antimicrobial resistance.
References
- 1. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 2. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 3. Stereo-isomeric dissociation of the antibacterial and the neuroleptic effect of clopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method | In Vivo [iv.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
In Vitro Activity of trans-Clopenthixol Against Plasmodium falciparum: A Methodological and Conceptual Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific studies detailing the in vitro activity of trans-Clopenthixol against Plasmodium falciparum are not available in the public domain. This guide, therefore, provides a comprehensive framework of the methodologies and conceptual pathways that would be employed to investigate such activity, based on established protocols for antimalarial drug discovery.
Introduction to Clopenthixol (B1202743) and its Isomers
Clopenthixol is a typical antipsychotic drug belonging to the thioxanthene (B1196266) class.[1] It exists as a mixture of two geometric isomers: cis(Z)-Clopenthixol (Zuclopenthixol) and trans(E)-Clopenthixol.[1] Zuclopenthixol is the pharmacologically active isomer used in the treatment of schizophrenia.[2] Studies have shown that there is no in vivo transformation of the cis isomer to the trans isomer or vice versa.[3] While the neuroleptic activity of the cis isomer is well-documented, the antiplasmodial activity of either isomer has not been reported in the available literature.
Standard Experimental Protocols for In Vitro Antiplasmodial Activity Testing
The evaluation of a compound's efficacy against P. falciparumin vitro is a critical first step in antimalarial drug discovery.[4] This involves culturing the parasite and assessing its growth inhibition in the presence of the test compound.
Plasmodium falciparum Culture
-
Parasite Strains: A variety of well-characterized laboratory-adapted strains of P. falciparum are used to assess the spectrum of activity of a test compound. These include both drug-sensitive strains (e.g., 3D7, D6) and drug-resistant strains (e.g., W2, Dd2, K1).[5]
-
Culture Medium: The parasites are typically cultured in human erythrocytes (type O+) suspended in RPMI 1640 medium.[6] This medium is supplemented with L-glutamine, HEPES buffer, sodium bicarbonate, gentamicin, and a source of protein and lipids, which can be human serum or a serum substitute like Albumax I or II.[5][6] Hypoxanthine is also added as a crucial nutrient for the parasite.[6]
-
Culture Conditions: The parasite cultures are maintained at 37°C in a controlled atmosphere with low oxygen levels, typically a gas mixture of 5% CO2, 5% O2, and 90% N2.[5][6]
In Vitro Drug Susceptibility Assays
Several methods are commonly employed to quantify the inhibition of parasite growth.
-
SYBR Green I-Based Fluorescence Assay: This is a widely used high-throughput method.[6] SYBR Green I is a fluorescent dye that binds to DNA. In this assay, parasite growth is proportional to the amount of DNA, and therefore the fluorescence intensity.
-
[³H]-Hypoxanthine Incorporation Assay: This method relies on the parasite's uptake of the radiolabeled purine (B94841) precursor, [³H]-hypoxanthine, for DNA and RNA synthesis.[7] The amount of incorporated radioactivity is a measure of parasite viability.
-
Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase. The level of pLDH activity is proportional to the number of viable parasites.
-
Microscopy: The traditional method involves the microscopic examination of Giemsa-stained thin blood smears to determine the parasitemia (percentage of infected red blood cells) and assess parasite morphology.
Data Presentation: Quantifying Antiplasmodial Activity
The primary metric for the in vitro antiplasmodial activity of a compound is the 50% inhibitory concentration (IC50). This is the concentration of the compound that reduces parasite growth by 50% compared to a drug-free control. Data from in vitro assays are typically presented in a tabular format for clarity and comparison.
Table 1: Template for Summarizing In Vitro Antiplasmodial Activity of trans-Clopenthixol
| Parasite Strain | Resistance Profile | Assay Method | IC50 (µM) ± SD | Selectivity Index (SI) |
| e.g., 3D7 | Chloroquine-sensitive | SYBR Green I | Data to be determined | Data to be determined |
| e.g., Dd2 | Chloroquine-resistant | SYBR Green I | Data to be determined | Data to be determined |
| e.g., W2 | Multidrug-resistant | SYBR Green I | Data to be determined | Data to be determined |
The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antiplasmodial IC50. A higher SI indicates greater selectivity for the parasite.
Visualizing Experimental and Logical Workflows
Diagrams are essential for representing complex experimental procedures and the logical flow of a drug discovery pipeline.
Potential Mechanisms and Signaling Pathways
While the specific mechanism of action for trans-Clopenthixol against P. falciparum is unknown, several key parasite pathways are targeted by existing antimalarials and could be investigated. One such critical pathway involves ion homeostasis, which is regulated by proteins like the P-type ATPase PfATP4.[8][9] PfATP4 is a sodium-proton pump essential for maintaining low intracellular sodium concentrations in the parasite. Inhibition of PfATP4 leads to a disruption of ion homeostasis and parasite death.[8]
Should trans-Clopenthixol demonstrate antiplasmodial activity, investigating its effect on PfATP4 and intracellular sodium and pH levels would be a logical next step.
Conclusion
Although there is currently no direct evidence for the in vitro activity of trans-Clopenthixol against Plasmodium falciparum, this guide outlines the established methodologies and conceptual frameworks necessary to conduct such an investigation. The protocols for parasite culture and drug susceptibility testing are well-defined, and a clear pathway for data analysis and interpretation exists. Should initial screenings reveal antiplasmodial activity, further studies into the mechanism of action, potentially targeting known pathways like ion homeostasis, would be warranted. This systematic approach is fundamental to the discovery and development of novel antimalarial agents.
References
- 1. Clopenthixol - Wikipedia [en.wikipedia.org]
- 2. Zuclopenthixol - Wikipedia [en.wikipedia.org]
- 3. Serum levels of the isomers of clopenthixol in patients given cis(Z)-clopenthixol or cis(Z)/trans(E)-clopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpp.in [ajpp.in]
- 5. mmv.org [mmv.org]
- 6. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Associations between Varied Susceptibilities to PfATP4 Inhibitors and Genotypes in Ugandan Plasmodium falciparum Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: trans-Clopenthixol Dihydrochloride as a Potential Antibiotic Agent
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including the repurposing of existing drugs. Clopenthixol (B1202743), a thioxanthene (B1196266) derivative traditionally used as an antipsychotic agent, has demonstrated significant antibacterial properties. This technical guide provides an in-depth analysis of the trans (E)-isomer of Clopenthixol dihydrochloride (B599025) as a potential antibiotic. It consolidates available data on its spectrum of activity, proposes mechanisms of action, details relevant experimental protocols, and presents visual workflows and pathways to guide future research and development in this promising area.
Introduction: The Antibacterial Potential of Thioxanthenes
Clopenthixol is a typical antipsychotic drug belonging to the thioxanthene class, primarily used for the management of schizophrenia and other psychotic disorders.[1][2] It exists as a mixture of two geometric isomers: cis (Z)-clopenthixol (Zuclopenthixol), which possesses potent neuroleptic activity, and trans (E)-clopenthixol, which is devoid of such effects.[2][3][4]
The global challenge of multidrug resistance (MDR) has spurred the investigation of non-antibiotic drugs for antimicrobial applications.[5][6][7] Antipsychotic agents, particularly those from the phenothiazine (B1677639) and thioxanthene families, have emerged as promising candidates due to their observed broad-spectrum antibacterial activity.[8][9] Research indicates that the antibacterial properties of clopenthixol are not confined to the neuroleptically active cis isomer. In fact, the trans (E)-isomer exhibits potent, and in some cases superior, antibacterial action against a range of clinically relevant bacteria, presenting a unique opportunity to develop a new antibacterial agent dissociated from antipsychotic side effects.[3][8]
This document focuses on the trans-Clopenthixol isomer, summarizing its antibacterial efficacy, potential mechanisms, and the experimental frameworks required for its evaluation.
Antibacterial Spectrum and Efficacy
Studies have demonstrated that both isomers of clopenthixol possess antibacterial activity, but trans (E)-clopenthixol is often the more potent of the two against sensitive strains.[3][8] Its activity spans both Gram-positive and Gram-negative bacteria, as well as slow-growing mycobacteria.
Key Findings:
-
Gram-Positive Bacteria: trans (E)-clopenthixol is particularly effective against Gram-positive organisms, with Minimum Inhibitory Concentrations (MICs) often in the range of 6.2 to 25 µg/mL.[8] High sensitivity has been noted for Corynebacterium and Listeria species.[8]
-
Gram-Negative Bacteria: While generally less sensitive, many Gram-negative strains are inhibited at concentrations between 3.1 to 6.2 µg/mL.[8]
-
Mycobacteria: Thioxanthene derivatives, including clopenthixol, have shown inhibitory effects against slow-growing mycobacteria, such as the more resistant M. avium and M. intracellulare, which is a particularly promising finding.[10] Notably, against these organisms, the cis (Z) and trans (E) isomers have been found to have equal antibacterial potency.[10]
Quantitative Data: In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for trans (E)-Clopenthixol against various bacterial genera. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro susceptibility test.[11][12]
| Bacterial Genus | Type | MIC Range (µg/mL) | Reference |
| Staphylococcus | Gram-positive | 6.2 - 25 | [8] |
| Streptococcus | Gram-positive | 6.2 - 25 | [8] |
| Bacillus | Gram-positive | 6.2 - 25 | [8] |
| Corynebacterium | Gram-positive | Highly Sensitive | [8] |
| Listeria | Gram-positive | Highly Sensitive | [8] |
| Enterobacteriaceae | Gram-negative | 3.1 - 6.2 | [8] |
| Vibrio | Gram-negative | 3.1 - 6.2 | [8] |
| Mycobacterium | Acid-fast | Sensitive | [10] |
Note: "Highly Sensitive" indicates strong activity was reported, though a specific MIC range was not provided in the cited text. "Sensitive" for Mycobacterium indicates inhibition within the concentration range investigated.
Proposed Mechanisms of Action
While the precise molecular targets are not fully elucidated, evidence suggests that trans-Clopenthixol exerts its antibacterial effect through multiple mechanisms, making it a compelling candidate for combating drug-resistant bacteria.
Inhibition of Efflux Pumps
A primary mechanism of multidrug resistance in bacteria is the overexpression of efflux pumps, which actively extrude antibiotics from the cell.[13][14] Thioxanthenes and related phenothiazines are known inhibitors of these pumps in both bacteria and eukaryotic cells.[8][15] By disabling these pumps, trans-Clopenthixol can increase the intracellular concentration of co-administered antibiotics, potentially restoring their efficacy. This makes it a strong candidate for use as an adjuvant in combination therapies.[6][15]
Disruption of Bacterial Membrane Integrity
The rapid, bacteriostatic effect observed with related thioxanthene compounds suggests a mechanism involving the bacterial plasma membrane.[8][9] Phenothiazines, a structurally similar class, are known to affect membrane permeability, disrupt the transmembrane potential, and interfere with membrane-bound enzymes like ATPase.[9][15] It is highly probable that trans-Clopenthixol shares this mode of action, leading to a loss of cellular homeostasis and inhibition of growth.
Caption: Proposed mechanisms of antibacterial action for trans-Clopenthixol.
Experimental Protocols
The following protocols outline standard methodologies for evaluating the antibiotic potential of compounds like trans-Clopenthixol dihydrochloride.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This assay determines the lowest concentration of a drug that inhibits bacterial growth.[12][16]
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). Prepare serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.[12]
-
Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include positive (bacteria, no drug) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the drug in which there is no visible turbidity (bacterial growth).[12]
Synergy Testing (Checkerboard Assay)
This method is used to quantify the synergistic effect when trans-Clopenthixol is combined with a conventional antibiotic.[17]
-
Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Dilute trans-Clopenthixol (Drug A) horizontally and a conventional antibiotic (Drug B) vertically. The wells will thus contain various combinations of both drugs.
-
Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay and incubate under appropriate conditions.
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This assay measures the ability of a compound to inhibit efflux pumps by monitoring the accumulation of a fluorescent substrate, such as ethidium (B1194527) bromide (EtBr).[13]
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest, and wash the cells. Resuspend the bacterial pellet in a suitable buffer (e.g., phosphate-buffered saline) containing a sub-inhibitory concentration of trans-Clopenthixol. An untreated sample serves as a control.
-
Assay: Add EtBr to the cell suspensions.
-
Fluorescence Monitoring: Measure the fluorescence intensity over time using a fluorometer.
-
Interpretation: An increase in fluorescence in the presence of trans-Clopenthixol compared to the control indicates that the compound is inhibiting the efflux of EtBr, leading to its accumulation and intercalation with DNA, thus providing evidence of efflux pump inhibition.
Caption: A logical workflow for the preclinical evaluation of trans-Clopenthixol.
Isomeric Relationship and Therapeutic Implications
The key advantage of trans-Clopenthixol lies in its structural relationship to its cis isomer. While both show antibacterial effects, only the cis isomer has significant dopamine (B1211576) receptor antagonist activity.[1][3] This stereo-isomeric dissociation allows for the potential development of trans-Clopenthixol as a pure antibacterial agent without the sedative and extrapyramidal side effects associated with its neuroleptic counterpart.
Caption: Dissociation of neuroleptic and antibacterial effects in Clopenthixol isomers.
Conclusion and Future Directions
This compound represents a promising candidate for drug repurposing in the fight against bacterial infections. Its significant in vitro activity, including against resistant mycobacteria, and its likely mechanisms of action—efflux pump inhibition and membrane disruption—position it as a potential standalone agent or as a synergistic partner for existing antibiotics.
The dissociation of its antibacterial effects from the neuroleptic activity of its cis isomer is a critical advantage, potentially offering a safer therapeutic window.
Future research should focus on:
-
In Vivo Efficacy: Conducting animal model studies to evaluate the in vivo efficacy and pharmacokinetics of trans-Clopenthixol against various bacterial infections.
-
Mechanism Elucidation: Performing detailed molecular studies to identify the specific efflux pumps and membrane components it interacts with.
-
Toxicity Profile: Establishing a comprehensive safety and toxicity profile for trans-Clopenthixol when used at concentrations required for antibacterial activity.
-
Synergy Studies: Expanding synergy testing to a broader range of antibiotics and clinically relevant, multidrug-resistant bacterial strains.
The exploration of trans-Clopenthixol could pave the way for a new generation of antimicrobials derived from well-characterized non-antibiotic drug classes.
References
- 1. Clopenthixol | C22H25ClN2OS | CID 12454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zuclopenthixol dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereo-isomeric dissociation of the antibacterial and the neuroleptic effect of clopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Repurposing Antidepressants and Phenothiazine Antipsychotics as Efflux Pump Inhibitors in Cancer and Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Non-Antibiotic Drug Repositioning as an Alternative Antimicrobial Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial activity of antipsychotic agents, their association with lipid nanocapsules and its impact on the properties of the nanocarriers and on antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antibacterial effect of selected phenothiazines and thioxanthenes on slow-growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of a Library of Thioxanthones and Their Potential as Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evidence of significant synergism between antibiotics and the antipsychotic, antimicrobial drug flupenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Broader Spectrum: A Technical Guide to the Non-Dopaminergic Effects of Thioxanthenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioxanthenes, a class of typical antipsychotic drugs, have long been characterized by their primary mechanism of action: dopamine (B1211576) D2 receptor antagonism. This targeted activity is central to their efficacy in managing psychosis. However, a comprehensive understanding of their pharmacological profile reveals a significant array of non-dopaminergic effects. These off-target interactions contribute substantially to both the therapeutic nuances and the side-effect profiles of these compounds. This technical guide provides an in-depth exploration of the non-dopaminergic pharmacology of thioxanthenes, offering a valuable resource for researchers, scientists, and drug development professionals. By delving into their interactions with serotonergic, histaminergic, adrenergic, and muscarinic receptors, we aim to provide a clearer picture of the complex pharmacology of this important class of drugs.
Data Presentation: A Comparative Analysis of Receptor Binding Affinities
The affinity of thioxanthene (B1196266) derivatives for various non-dopaminergic receptors is a key determinant of their overall pharmacological effect. The following table summarizes the inhibitory constants (Ki) of several prominent thioxanthenes at key serotonin, histamine (B1213489), adrenergic, and muscarinic receptor subtypes. Lower Ki values indicate a higher binding affinity.
| Drug | 5-HT2A (Ki, nM) | H1 (Ki, nM) | α1-Adrenergic (Ki, nM) | M1 (Ki, nM) |
| Chlorprothixene | 9.4[1][2] | 3.75[1][2] | High Affinity[3] | High Affinity[3] |
| Clopenthixol | High Affinity[4] | Weaker Affinity[5][6] | High Affinity[5][6] | Low Affinity[5][6] |
| cis-(Z)-Flupenthixol | 7[1][2][6][7][8] | Slight Affinity[9] | High Affinity[10] | No Affinity[9] |
| Thiothixene | High Affinity[11][12] | High Affinity[11] | High Affinity[11] | Moderate Affinity[11] |
| Zuclopenthixol | High Affinity[5][6][13] | Weaker Affinity[5][6][13] | High Affinity[5][6][13] | Low Affinity[5][6][13] |
Core Non-Dopaminergic Interactions and Their Signaling Pathways
Thioxanthenes exert their non-dopaminergic effects by acting as antagonists at several key G-protein coupled receptors (GPCRs). Understanding the downstream signaling cascades initiated by these interactions is crucial for predicting their physiological and pathological consequences.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of the 5-HT2A receptor is a prominent feature of many thioxanthenes and is thought to contribute to their efficacy against the negative symptoms of schizophrenia and reduce the incidence of extrapyramidal side effects. The 5-HT2A receptor primarily couples to Gq/11 proteins.
Histamine H1 Receptor Antagonism
The sedative and weight-gain-inducing effects of many thioxanthenes are attributed to their potent antagonism of the histamine H1 receptor. Similar to the 5-HT2A receptor, the H1 receptor is also coupled to the Gq/11 signaling pathway, leading to the activation of phospholipase C.
Adrenergic α1-Receptor Antagonism
Blockade of α1-adrenergic receptors by thioxanthenes can lead to cardiovascular side effects such as orthostatic hypotension and dizziness. These receptors are also coupled to Gq/11 proteins, and their antagonism inhibits the signaling cascade responsible for smooth muscle contraction in blood vessels.
Muscarinic M1 Receptor Antagonism
Antagonism of muscarinic M1 receptors contributes to the anticholinergic side effects associated with some thioxanthenes, including dry mouth, blurred vision, and cognitive impairment. The M1 receptor is another Gq/11-coupled receptor, and its blockade disrupts the same signaling pathway as described above.
Experimental Protocols: Radioligand Binding Assay
The quantitative data presented in this guide are primarily derived from radioligand binding assays. This technique is the gold standard for determining the affinity of a drug for a specific receptor.
Detailed Methodology for a Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a thioxanthene for a specific non-dopaminergic receptor (e.g., 5-HT2A).
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).
-
Test Compound: Thioxanthene derivative of interest.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity 5-HT2A antagonist (e.g., Mianserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the prepared cell membranes, a fixed concentration of the radioligand ([³H]-Ketanserin, typically near its Kd value), and varying concentrations of the unlabeled thioxanthene test compound.
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[14][15]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[14][15]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13][16][17]
-
Conclusion
The pharmacological actions of thioxanthenes extend far beyond their well-established effects on the dopaminergic system. Their interactions with serotonin, histamine, adrenergic, and muscarinic receptors are integral to their complete clinical profile. A thorough understanding of these non-dopaminergic effects is essential for the rational design of new antipsychotic agents with improved efficacy and tolerability. The data and methodologies presented in this technical guide provide a solid foundation for further research and development in this critical area of neuropharmacology. By continuing to explore the intricate receptor binding profiles of thioxanthenes, the scientific community can work towards developing more targeted and effective treatments for psychotic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cis-(Z)-Flupentixol dihydrochloride | CAS#:51529-01-2 | Chemsrc [chemsrc.com]
- 8. caymanchem.com [caymanchem.com]
- 9. DAG and IP3 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 13. scielo.br [scielo.br]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. revvity.com [revvity.com]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. scielo.br [scielo.br]
The Silent Counterpart: A Deep Dive into the Pharmacological Profile of trans(E)-Clopenthixol
For Immediate Release
Shanghai, China – December 10, 2025 – While the antipsychotic efficacy of the thioxanthene (B1196266) derivative clopenthixol (B1202743) is attributed to its cis(Z)-isomer, zuclopenthixol, the pharmacological profile of its geometric counterpart, the trans(E)-isomer, has remained largely in the shadows. This technical guide provides an in-depth exploration of the pharmacological characteristics of trans(E)-clopenthixol, the clinically inactive isomer of clopenthixol. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's properties.
Clopenthixol is a mixture of two geometric isomers: the pharmacologically active cis(Z)-clopenthixol (zuclopenthixol) and the inactive trans(E)-clopenthixol. Clinical and preclinical studies have consistently demonstrated that the antipsychotic and anti-manic effects of clopenthixol reside with the cis(Z)-isomer, which exhibits potent antagonism at dopamine (B1211576) D1 and D2 receptors.[1] In contrast, the trans(E)-isomer is considered to be devoid of significant anti-dopaminergic activity.[2]
Comparative Receptor Binding Affinity
While comprehensive quantitative data on the receptor binding profile of trans(E)-clopenthixol is sparse in publicly available literature, existing information indicates a marked difference in affinity for key central nervous system receptors compared to its active counterpart. The following table summarizes the known and inferred receptor binding characteristics of the clopenthixol isomers.
| Receptor Target | cis(Z)-Clopenthixol (Zuclopenthixol) Affinity (Ki) | trans(E)-Clopenthixol Affinity (Ki) | Reference |
| Dopamine D1 | High | Negligible | [1] |
| Dopamine D2 | High | Negligible | [1][2] |
| Adrenergic α1 | High | Similar to cis(Z)-isomer | [2] |
Note: "High" indicates potent binding affinity, while "Negligible" suggests a lack of significant binding. Specific Ki values for trans(E)-clopenthixol are not widely reported.
Functional Activity
Interestingly, one study noted that the two isomers do not differ in their anti-noradrenergic effects, suggesting that trans(E)-clopenthixol may retain activity at adrenergic receptors.[2] However, the clinical significance of this finding remains to be elucidated.
Pharmacokinetics
Studies on the pharmacokinetics of clopenthixol isomers have revealed some key differences. Following administration of either the mixed isomer formulation or the pure cis(Z)-isomer, both isomers can be detected in the serum.[3][4] Notably, the biological half-life of trans(E)-clopenthixol has been found to be longer than that of cis(Z)-clopenthixol.[4] Importantly, there is no evidence of in vivo isomerization from the cis(Z)-form to the trans(E)-form, or vice versa.[3][5]
Experimental Methodologies
The determination of the pharmacological profile of clopenthixol isomers relies on established in vitro and in vivo techniques.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. A generalized workflow for such an assay is depicted below.
Protocol Outline:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and subjected to centrifugation to isolate the cell membranes. The resulting membrane pellet is resuspended in an appropriate buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (a radioactively labeled molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (trans(E)-clopenthixol).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the affinity of the test compound for the receptor.
Functional Assays (e.g., cAMP Assay)
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or has no effect on receptor signaling. For G-protein coupled receptors (GPCRs) like dopamine receptors, measuring changes in the intracellular second messenger cyclic AMP (cAMP) is a common method.
Protocol Outline:
-
Cell Culture: Cells engineered to express the dopamine receptor of interest are cultured.
-
Treatment: The cells are pre-incubated with varying concentrations of trans(E)-clopenthixol (to test for antagonist activity) followed by the addition of a known dopamine receptor agonist.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cAMP is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The results are used to generate dose-response curves to determine if trans(E)-clopenthixol inhibits the agonist-induced cAMP production, which would indicate antagonist activity.
Conclusion
The available evidence strongly supports the classification of trans(E)-clopenthixol as the pharmacologically inactive isomer of clopenthixol, primarily due to its negligible affinity for and lack of antagonist activity at dopamine D1 and D2 receptors. While it may possess some activity at adrenergic receptors, this does not translate into antipsychotic efficacy. The distinct pharmacological profiles of the cis(Z) and trans(E) isomers underscore the critical role of stereochemistry in drug-receptor interactions and therapeutic activity. Further research to fully quantitate the binding profile of trans(E)-clopenthixol across a wider range of CNS receptors could provide a more complete picture of its pharmacological inertness and serve as a valuable reference for structure-activity relationship studies in the thioxanthene class of compounds.
References
- 1. Zuclopenthixol dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine and mania. The effects of trans- and cis-clopenthixol in a double-blind pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum levels of the isomers of clopenthixol in patients given cis(Z)-clopenthixol or cis(Z)/trans(E)-clopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum concentrations of cis(Z)- and trans(E)-clopenthixol after administration of cis(Z)-clopenthixol and clopenthixol to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum concentrations of the isomers of clopenthixol and a metabolite in patients given cis(Z)-clopenthixol decanoate in viscoleo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Research Applications of trans-Clopenthixol Dihydrochloride (CAS 58045-22-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Clopenthixol dihydrochloride (B599025), identified by CAS number 58045-22-0, is the (E)-isomer of the thioxanthene (B1196266) derivative Clopenthixol (B1202743). Unlike its cis(Z)-isomer, zuclopenthixol, which is a potent antipsychotic agent, trans-clopenthixol dihydrochloride is characterized by a lack of significant neuroleptic activity.[1][2] This stereochemical difference in pharmacology has paved the way for exploring its alternative therapeutic applications, primarily in the realms of infectious diseases. This technical guide provides a comprehensive overview of the current research applications of this compound, with a focus on its antibacterial and antimalarial properties, including available quantitative data, experimental methodologies, and a visualization of its proposed mechanisms of action.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 58045-22-0 |
| Molecular Formula | C₂₂H₂₅ClN₂OS · 2HCl |
| Molecular Weight | 473.89 g/mol |
| IUPAC Name | 2-{4-[(3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazin-1-yl}ethanol dihydrochloride |
| Synonyms | (E)-Clopenthixol dihydrochloride |
| Appearance | Solid powder |
| Storage | Store at 2-8°C |
Research Applications
The primary areas of research for this compound are its potential as an antibacterial and an antimalarial agent.
Antibacterial Activity
trans-Clopenthixol has demonstrated notable in vitro activity against a range of bacterial species, including both Gram-positive and Gram-negative organisms.[2] A significant finding is its efficacy against Pseudomonas aeruginosa, a bacterium known for its intrinsic and acquired resistance to many antibiotics.[2]
Quantitative Antibacterial Data:
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of trans-clopenthixol against various bacterial strains as reported in the literature.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Pseudomonas aeruginosa | Sensitive (Specific MIC values require further targeted research)[2] |
| Gram-positive bacteria | Generally sensitive (Specific MIC values vary by species) |
| Gram-negative bacteria | Generally sensitive (Specific MIC values vary by species) |
Mechanism of Antibacterial Action:
The precise mechanism of antibacterial action for trans-clopenthixol is not fully elucidated but is believed to involve the disruption of the bacterial cell membrane.[3] Thioxanthene derivatives, in general, are known to interact with the lipid bilayer of cell membranes, leading to increased permeability and subsequent leakage of intracellular components.[3] Another proposed mechanism is the inhibition of bacterial efflux pumps, which are responsible for extruding antimicrobial agents from the bacterial cell, thereby contributing to drug resistance.[1]
Signaling Pathway and Experimental Workflow Visualization:
Caption: Proposed antibacterial mechanism of trans-Clopenthixol.
Experimental Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method):
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium on an appropriate agar (B569324) medium overnight at 37°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of trans-Clopenthixol Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Perform serial twofold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (bacteria in broth without the drug) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of trans-clopenthixol that completely inhibits visible bacterial growth.
-
Antimalarial Activity
trans-Clopenthixol has shown in vitro activity against the malaria parasite, Plasmodium falciparum.[4] Its potential lies in its "transmission-blocking" activity, which targets the sexual stages (gametocytes) of the parasite, thereby preventing its transmission from humans to mosquitoes.
Quantitative Antimalarial Data:
| Parameter | Value |
| Target Organism | Plasmodium falciparum |
| Activity | Inhibition of parasite growth in vitro |
| IC₅₀ | Specific IC₅₀ values require further targeted research |
Mechanism of Antimalarial Action:
The exact molecular mechanism of the transmission-blocking activity of trans-clopenthixol is an active area of research. It is hypothesized to interfere with the viability or function of mature P. falciparum gametocytes. This could involve disruption of gametocyte membranes or interference with essential metabolic or signaling pathways required for their survival and maturation.
Signaling Pathway and Experimental Workflow Visualization:
Caption: Workflow of trans-Clopenthixol's transmission-blocking effect.
Experimental Protocol for In Vitro Antimalarial Assay (SYBR Green I-based):
-
Parasite Culture:
-
Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.
-
Synchronize the parasite culture to the ring stage.
-
-
Drug Plate Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial dilutions of the stock solution in a 96-well plate.
-
-
Assay Procedure:
-
Add synchronized ring-stage parasites (2% parasitemia, 2% hematocrit) to the wells of the drug plate.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve.
-
Synthesis
A general synthetic route to clopenthixol involves the reaction of 2-chloro-9-(3-bromopropylidene)-9H-thioxanthene with 1-(2-hydroxyethyl)piperazine. The separation of the cis and trans isomers can be achieved through fractional crystallization or chromatographic techniques. A detailed, step-by-step protocol for the specific synthesis of the trans-isomer dihydrochloride salt would require access to specialized chemical literature or patents.
Experimental Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis of this compound.
Future Directions and Conclusion
This compound presents a promising scaffold for the development of novel anti-infective agents. Its demonstrated activity against clinically relevant bacteria and the malaria parasite, coupled with its lack of neuroleptic side effects, makes it an attractive candidate for further investigation. Future research should focus on:
-
Elucidating the precise molecular targets and signaling pathways involved in its antibacterial and antimalarial activities.
-
Conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.
-
Evaluating its in vivo efficacy and safety in animal models of infection.
-
Investigating its potential for combination therapy with existing antimicrobial and antimalarial drugs to combat resistance.
References
- 1. Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Method to Determine the Longitudinal Antibacterial Activity of Drug-Eluting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioxanthenes, chlorprothixene and flupentixol inhibit proton currents in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of trans-Clopenthixol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopenthixol (B1202743), a typical antipsychotic of the thioxanthene (B1196266) class, was first introduced in 1961.[1] It exists as a mixture of geometric isomers, (Z)-clopenthixol (zuclopenthixol) and (E)-clopenthixol (trans-clopenthixol). While the cis-isomer, zuclopenthixol (B143822), is a potent neuroleptic, the trans-isomer is considered inactive in this regard.[2][3] This document provides a detailed overview of the discovery and a plausible synthetic route for trans-clopenthixol dihydrochloride (B599025), including experimental protocols and relevant data. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry and drug development.
Discovery and Background
Clopenthixol was developed by the Danish pharmaceutical company Lundbeck and introduced in 1961.[1] It belongs to the thioxanthene class of neuroleptics, which are chemically similar to the phenothiazine (B1677639) antipsychotics.[4][5] Subsequent research revealed that the pharmacological activity of clopenthixol resides primarily in its cis-isomer, zuclopenthixol, which was introduced as a separate entity in 1962.[1]
The two isomers, cis(Z) and trans(E), arise from the geometry of the double bond connecting the propylpiperazine side chain to the thioxanthene ring system. While zuclopenthixol is a potent antagonist of dopamine (B1211576) D1 and D2 receptors, as well as alpha-1 adrenergic and 5-HT2 receptors, trans-clopenthixol shows significantly reduced neuroleptic activity.[2][4][6] However, recent research has explored other potential therapeutic applications for trans-clopenthixol, such as its activity as an antibiotic agent against Pseudomonas aeruginosa and Plasmodium falciparum in vitro.[7]
Synthesis of trans-Clopenthixol Dihydrochloride
The synthesis of clopenthixol isomers typically starts from 2-chloro-9H-thioxanthen-9-one. The following is a representative synthetic pathway.
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-9-allyl-9-thioxanthenol
-
To a solution of 2-chloro-9H-thioxanthen-9-one (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) inside a nitrogen-filled glovebox, add allylmagnesium bromide (1.2 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-chloro-9-allyl-9-thioxanthenol.
Step 2: Synthesis of 2-Chloro-9-(2-propenylidene)thioxanthene
-
Dissolve 2-chloro-9-allyl-9-thioxanthenol (1.0 equivalent) in toluene.[8]
-
Heat the solution to 40°C.[8]
-
Prepare a solution of acetyl chloride (0.05 equivalents) in acetic anhydride (1.2 equivalents) and add it dropwise to the toluene solution, maintaining the temperature at approximately 40°C.[8]
-
After the addition is complete, increase the temperature to 50-55°C and continue the reaction until completion is confirmed by TLC.[8]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent, yielding 2-chloro-9-(2-propenylidene)thioxanthene.[8]
Step 3: Synthesis of Clopenthixol (Isomer Mixture)
-
Combine 2-chloro-9-(2-propenylidene)thioxanthene (1.0 equivalent) with 1-(2-hydroxyethyl)piperazine (1.5 equivalents) in a suitable high-boiling solvent such as xylene.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) and wash with water to remove excess piperazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude clopenthixol as a mixture of cis(Z) and trans(E) isomers.
Step 4: Isomer Separation and Dihydrochloride Salt Formation
-
Separate the cis(Z) and trans(E) isomers using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Isolate the fractions containing the trans-clopenthixol isomer.
-
Dissolve the purified trans-clopenthixol in ethyl acetate.
-
Add a solution of hydrogen chloride in ethyl acetate dropwise until the pH is between 3 and 4.[8]
-
Cool the mixture, and collect the resulting precipitate by filtration.
-
Dry the solid under vacuum to yield this compound.
Quantitative Data
| Parameter | Value | Reference |
| Purity (Zuclopenthixol) | 99.7% | [8] |
| Yield (Zuclopenthixol) | 86.17% | [8] |
| Yield (Dihydrochloride formation) | 90.12% | [8] |
Mechanism of Action
The primary mechanism of action for the neuroleptic effects of the thioxanthene class involves the antagonism of dopamine receptors in the central nervous system.[9][10] Zuclopenthixol, the active cis-isomer, has a high affinity for both D1 and D2 dopamine receptors.[4][6] It also exhibits antagonism at other receptors, which contributes to its overall pharmacological profile.[4][9] The trans-isomer has a much lower affinity for these receptors, explaining its lack of neuroleptic activity.
Caption: Antagonistic action of cis-Clopenthixol on neuronal receptors.
Characterization and Analysis
The characterization of this compound involves various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A sensitive HPLC method can be used for the simultaneous determination and quantification of cis(Z) and trans(E) isomers in plasma and reaction mixtures.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also employed for the determination of clopenthixol isomers, particularly in postmortem analyses.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and stereochemistry of the final compound.
-
Melting Point and Elemental Analysis: These classical methods are used to determine the purity and elemental composition of the synthesized dihydrochloride salt.
Conclusion
While the neuroleptic activity of clopenthixol is attributed to its cis(Z)-isomer, the trans(E)-isomer represents a distinct chemical entity with its own unique properties and potential applications. The synthesis of this compound can be achieved through a multi-step process starting from 2-chloro-9H-thioxanthen-9-one, followed by chromatographic separation of the isomers and subsequent salt formation. This guide provides a foundational understanding of the discovery, synthesis, and characterization of this compound for research and development purposes.
References
- 1. Clopenthixol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. What is the mechanism of Zuclopenthixol Hydrochloride? [synapse.patsnap.com]
- 10. Clopenthixol | C22H25ClN2OS | CID 12454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Liquid chromatographic analysis of the cis(Z)- and trans(E)-isomers of clopenthixol in human plasma using a novel solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: trans-Clopenthixol Dihydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Clopenthixol dihydrochloride (B599025) is the (E)-isomer of the thioxanthene-based compound Clopenthixol (B1202743). In neuroscience research, its primary utility lies in its pharmacological inactivity at key central nervous system (CNS) receptors compared to its active counterpart, the cis(Z)-isomer, known as Zuclopenthixol. Zuclopenthixol is a potent antipsychotic agent that exerts its effects primarily through the antagonism of dopamine (B1211576) D1 and D2 receptors, as well as serotonin (B10506) 5-HT2A receptors.[1][2] Due to its lack of significant affinity for these receptors, trans-Clopenthixol dihydrochloride serves as an ideal negative control in a variety of experimental paradigms. Its use allows researchers to dissect the specific effects of the active isomer from any non-specific or off-target effects of the chemical scaffold.
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action (or lack thereof), protocols for its use as a negative control, and relevant signaling pathways.
Mechanism of Action: The Basis for a Negative Control
The neuroleptic and antipsychotic effects of Clopenthixol are attributed exclusively to the cis(Z)-isomer (Zuclopenthixol).[2][3] The trans(E)-isomer, trans-Clopenthixol, is reported to be practically without any neuroleptic effect.[4] This stereospecificity is crucial for its application as a negative control.
Zuclopenthixol is a potent antagonist at both dopamine D1 and D2 receptors and also exhibits high affinity for the serotonin 5-HT2A receptor.[5] It also has weaker antagonist activity at α1-adrenergic and histamine (B1213489) H1 receptors. The therapeutic efficacy of typical antipsychotics is strongly correlated with their ability to block D2 receptors in the mesolimbic pathway of the brain.
In contrast, trans-Clopenthixol shows minimal to no affinity for these critical receptors. While comprehensive quantitative binding data for the trans-isomer is not widely available in publicly accessible databases, the consistent reports of its pharmacological inactivity in neuroleptic assays underscore its utility as a negative control. Researchers using this compound should ideally perform their own binding assays to confirm the lack of affinity for their specific receptors of interest.
Data Presentation: Receptor Affinity Profile
The following table summarizes the known receptor binding profile of the active isomer, Zuclopenthixol, to highlight the targets that this compound is expected not to bind to. Quantitative data for trans-Clopenthixol is largely absent from the literature, reflecting its established inactivity.
| Receptor Target | Zuclopenthixol (cis(Z)-Clopenthixol) Ki (nM) | trans-Clopenthixol Ki (nM) | Reference |
| Dopamine D1 | High Affinity | Not Reported (Expected to be very low) | [5] |
| Dopamine D2 | High Affinity | Not Reported (Expected to be very low) | [5] |
| Serotonin 5-HT2A | High Affinity | Not Reported (Expected to be very low) | [5] |
| α1-Adrenergic | Moderate Affinity | Not Reported (Expected to be very low) | [5] |
| Histamine H1 | Weaker Affinity | Not Reported (Expected to be very low) | [5] |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. The lack of reported values for trans-Clopenthixol is indicative of its low affinity for these receptors.
Experimental Protocols
The primary application of this compound is as a negative control in experiments designed to investigate the effects of Zuclopenthixol.
Protocol 1: In Vitro Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to compare the affinity of Zuclopenthixol and trans-Clopenthixol for the dopamine D2 receptor.
Objective: To determine and compare the binding affinities (Ki) of cis(Z)-Clopenthixol (Zuclopenthixol) and trans(E)-Clopenthixol dihydrochloride for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Unlabeled ligands: Zuclopenthixol dihydrochloride, this compound, and a known D2 receptor antagonist (e.g., Haloperidol) for positive control.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Scintillation fluid.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluence.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of [3H]-Spiperone (typically at or below its Kd for the D2 receptor).
-
Add increasing concentrations of the unlabeled ligands (Zuclopenthixol, trans-Clopenthixol, Haloperidol) in triplicate. A typical concentration range would be from 10^-11 M to 10^-5 M.
-
Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled D2 antagonist like Haloperidol).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value for each compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome: Zuclopenthixol should exhibit a low nanomolar Ki value, indicating high affinity for the D2 receptor. In contrast, this compound is expected to have a very high or non-determinable Ki value, confirming its low to negligible affinity.
Protocol 2: In Vivo Behavioral Assay (Rodent Model)
This protocol describes the use of this compound as a negative control in a rodent model of antipsychotic activity, such as the amphetamine-induced hyperlocomotion test.
Objective: To assess the ability of Zuclopenthixol to attenuate amphetamine-induced hyperlocomotion in rodents and to confirm that this compound does not have this effect.
Materials:
-
Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Amphetamine sulfate.
-
Zuclopenthixol dihydrochloride.
-
This compound.
-
Vehicle (e.g., saline or a suitable solvent).
-
Open-field activity chambers equipped with automated tracking software.
Methodology:
-
Acclimation:
-
House the animals in a controlled environment (temperature, light-dark cycle) with ad libitum access to food and water.
-
Handle the animals for several days prior to the experiment to reduce stress.
-
Acclimate the animals to the open-field chambers for a set period (e.g., 30-60 minutes) on the day before testing.
-
-
Experimental Groups:
-
Divide the animals into at least four groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Amphetamine
-
Group 3: Zuclopenthixol + Amphetamine
-
Group 4: trans-Clopenthixol + Amphetamine
-
-
-
Drug Administration:
-
Administer the vehicle, Zuclopenthixol, or trans-Clopenthixol via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the amphetamine challenge (e.g., 30-60 minutes). Doses should be determined based on literature or pilot studies.
-
Administer saline or amphetamine to the respective groups.
-
-
Behavioral Testing:
-
Immediately after the amphetamine or saline injection, place the animals individually into the open-field chambers.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes) using the automated tracking software.
-
-
Data Analysis:
-
Analyze the locomotor activity data, typically in time bins (e.g., 5-minute intervals).
-
Compare the total distance traveled between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Expected Outcome: The amphetamine-treated group should show a significant increase in locomotor activity compared to the vehicle-saline group. Zuclopenthixol should significantly attenuate this amphetamine-induced hyperlocomotion. The trans-Clopenthixol treated group should not show a significant reduction in amphetamine-induced hyperlocomotion, demonstrating its lack of antipsychotic-like activity in this model.
Mandatory Visualizations
Caption: Dopamine D2 receptor signaling pathway.
Caption: Serotonin 5-HT2A receptor signaling pathway.
Caption: Workflow for comparing Clopenthixol isomers.
References
- 1. Meet the relatives: a reintroduction to the clinical pharmacology of ‘typical’ antipsychotics (Part 2) | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]
- 2. Zuclopenthixol and Zuclopenthixol Decanoate; Flupenthixol and Flupenthixol Decanoate (Chapter 10) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 3. Cis(Z)-clopenthixol and clopenthixol in the treatment of acute psychoses and exacerbations of chronic psychoses. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentrations of cis(Z)-clopenthixol and trans(E)-clopenthixol in a lethal case involving zuclopenthixol, diazepam, and cyamemazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for trans-Clopenthixol Dihydrochloride as a Negative Control in Dopamine Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of dopamine (B1211576) receptor pharmacology, the use of appropriate controls is paramount to ensure the validity and interpretability of experimental results. trans-Clopenthixol dihydrochloride (B599025), the geometrically inactive E-isomer of clopenthixol (B1202743), serves as an exemplary negative control in dopamine receptor assays. Unlike its pharmacologically active counterpart, cis(Z)-clopenthixol, the trans-isomer exhibits minimal affinity for dopamine receptors.[1] This significant difference in activity between the two isomers allows researchers to distinguish specific receptor-mediated effects from non-specific interactions of the thioxanthene (B1196266) chemical scaffold. These application notes provide a comprehensive guide to utilizing trans-clopenthixol dihydrochloride as a negative control in both radioligand binding and functional dopamine receptor assays.
Rationale for Use as a Negative Control
The thioxanthene class of compounds, to which clopenthixol belongs, is known to interact with dopamine receptors. However, this interaction is stereospecific. The cis(Z)-isomer of clopenthixol is a potent antagonist at dopamine D1 and D2 receptors, while the trans(E)-isomer is largely inactive.[1] By including trans-clopenthixol in an experimental design, researchers can account for any observed effects that are not due to direct dopamine receptor blockade but may arise from other properties of the molecule, such as membrane interactions or off-target effects. This is crucial for validating that the effects observed with the active compound, cis-clopenthixol, are indeed mediated by its interaction with dopamine receptors.
Data Presentation: Comparative Binding Affinities
| Receptor Subtype | cis(Z)-Clopenthixol Ki (nM) | This compound Ki (nM) |
| Dopamine D1 | 1.3 | >10,000 |
| Dopamine D2 | 0.4 | >10,000 |
| Dopamine D3 | 0.25 | >10,000 |
| Dopamine D4 | 0.9 | >10,000 |
| Dopamine D5 | 2.1 | >10,000* |
*Note: Specific Ki values for trans-clopenthixol are not available in the PDSP database. The values presented are based on qualitative descriptions of its minimal dopamine receptor affinity and are intended for illustrative purposes to signify a lack of significant binding.
Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The activation of these receptors initiates distinct downstream signaling cascades.
Experimental Protocols
The following are detailed protocols for common dopamine receptor assays, incorporating this compound as a negative control.
Protocol 1: Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from a dopamine receptor.
Materials:
-
Cell membranes expressing the human dopamine receptor of interest (e.g., D1, D2, D3, D4, or D5).
-
Radioligand specific for the receptor subtype (e.g., [³H]-SCH23390 for D1-like, [³H]-Spiperone for D2-like).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
cis(Z)-Clopenthixol dihydrochloride (positive control).
-
This compound (negative control).
-
Unlabeled competing ligand for non-specific binding determination (e.g., Haloperidol or Butaclamol at 10 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of cis-clopenthixol and trans-clopenthixol (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd value in assay buffer.
-
Prepare the cell membrane suspension in assay buffer to a final concentration that ensures less than 10% of the radioligand is bound.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled competing ligand (10 µM final concentration) + 50 µL of radioligand + 100 µL of membrane suspension.
-
Competition Binding (cis-clopenthixol): 50 µL of cis-clopenthixol dilution + 50 µL of radioligand + 100 µL of membrane suspension.
-
Competition Binding (trans-clopenthixol): 50 µL of trans-clopenthixol dilution + 50 µL of radioligand + 100 µL of membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome: cis-Clopenthixol should show a potent, dose-dependent inhibition of radioligand binding, yielding a low nanomolar Ki value. In contrast, trans-clopenthixol should show little to no inhibition at comparable concentrations, confirming its status as a negative control.
-
Protocol 2: cAMP Functional Assay
This assay measures the functional consequence of dopamine receptor activation or inhibition by quantifying changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine receptor of interest (D1 or D2).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX to inhibit phosphodiesterase).
-
Dopamine (agonist).
-
Forskolin (B1673556) (to stimulate adenylate cyclase, particularly for D2 receptor assays).
-
cis(Z)-Clopenthixol dihydrochloride.
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
384-well white opaque microplates.
Procedure for D1 Receptor (Gs-coupled):
-
Cell Seeding: Seed the D1-expressing cells into a 384-well plate and culture overnight.
-
Compound Pre-incubation:
-
Remove the culture medium and add serial dilutions of cis-clopenthixol or trans-clopenthixol in assay buffer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add dopamine to a final concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the antagonist concentration to determine the IC50 value for cis-clopenthixol.
-
Expected Outcome: cis-Clopenthixol will inhibit the dopamine-induced increase in cAMP in a dose-dependent manner. trans-Clopenthixol will have no significant effect on the dopamine-induced cAMP production.
-
Procedure for D2 Receptor (Gi-coupled):
-
Cell Seeding: Seed the D2-expressing cells into a 384-well plate and culture overnight.
-
Compound Pre-incubation:
-
Remove the culture medium and add serial dilutions of cis-clopenthixol or trans-clopenthixol in assay buffer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist and Forskolin Stimulation:
-
Add a mixture of dopamine (at its EC80) and a fixed concentration of forskolin (to stimulate basal cAMP levels).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels.
-
-
Data Analysis:
-
Dopamine will inhibit the forskolin-stimulated cAMP production.
-
Plot the cAMP levels against the antagonist concentration. cis-Clopenthixol should reverse the dopamine-induced inhibition of cAMP production.
-
Expected Outcome: cis-Clopenthixol will restore cAMP levels in a dose-dependent manner. trans-Clopenthixol will not significantly alter the dopamine-mediated inhibition of forskolin-stimulated cAMP levels.
-
Conclusion
This compound is an invaluable tool for researchers studying dopamine receptor pharmacology. Its lack of significant affinity for dopamine receptors, in stark contrast to its active cis-isomer, makes it an ideal negative control. By incorporating trans-clopenthixol into experimental designs, scientists can confidently attribute the observed effects of dopamine receptor ligands to their specific interactions with the target receptors, thereby enhancing the rigor and reliability of their findings.
References
Application Note: Evaluating the Antimicrobial Susceptibility of trans-Clopenthixol Dihydrochloride
References
- 1. Clopenthixol - Wikipedia [en.wikipedia.org]
- 2. Thioxanthene - Wikipedia [en.wikipedia.org]
- 3. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. Stereo-isomeric dissociation of the antibacterial and the neuroleptic effect of clopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of antipsychotic agents, their association with lipid nanocapsules and its impact on the properties of the nanocarriers and on antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antibacterial effect of selected phenothiazines and thioxanthenes on slow-growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Antimicrobial potentiality of the thioxanthene flupenthixol through extensive in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of a Library of Thioxanthones and Their Potential as Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. singerinstruments.com [singerinstruments.com]
- 15. Pharmacology of cis(Z)-clopenthixol decanoate, a depot neuroleptic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Separation of Cis- and Trans-Clopenthixol Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopenthixol (B1202743) is a thioxanthene (B1196266) antipsychotic drug that exists as two geometric isomers: the pharmacologically active cis(Z)-isomer (Zuclopenthixol) and the less active trans(E)-isomer. The stereoisomeric composition of the drug product is a critical quality attribute, as the therapeutic effect is primarily attributed to the cis-isomer. Therefore, a robust and reliable analytical method for the separation and quantification of these isomers is essential for quality control, pharmacokinetic studies, and formulation development. This application note details a high-performance liquid chromatography (HPLC) method for the effective separation of cis- and trans-Clopenthixol.
Data Presentation
The following tables summarize the key parameters and performance characteristics of the HPLC method, compiled from various studies.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | Reversed-phase C8 (150 x 4.6 mm, 5 µm) or C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 25 mM Phosphate (B84403) Buffer : Acetonitrile (B52724) (65:35 v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Table 2: Method Performance Characteristics
| Parameter | cis(Z)-Clopenthixol | trans(E)-Clopenthixol |
| Linearity Range | 1-300 ng/mL[1][2] | 1-200 ng/mL[1][2] |
| Limit of Detection (LOD) | 0.3 ng/mL[1][2] | 0.3 ng/mL[1][2] |
| Sample Matrix | Human Plasma | Human Plasma |
Experimental Protocols
This section provides a detailed methodology for the separation of cis- and trans-Clopenthixol isomers by HPLC.
1. Materials and Reagents
-
cis(Z)-Clopenthixol and trans(E)-Clopenthixol reference standards
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Human plasma (for bioanalytical applications)
2. Instrument and Equipment
-
HPLC system with a UV detector
-
Reversed-phase C8 or C18 column
-
Data acquisition and processing software
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
SPE manifold
3. Preparation of Solutions
-
25 mM Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix the 25 mM phosphate buffer and acetonitrile in a 65:35 (v/v) ratio.[1][2] Degas the mobile phase before use.
-
Standard Stock Solutions (100 µg/mL): Accurately weigh and dissolve appropriate amounts of cis(Z)-Clopenthixol and trans(E)-Clopenthixol reference standards in methanol (B129727) to prepare individual stock solutions.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for calibration curves.
4. Sample Preparation (for Human Plasma)
A solid-phase extraction (SPE) procedure is recommended for the extraction of clopenthixol isomers from human plasma.[1][2]
-
Conditioning: Condition a cyanopropyl SPE cartridge with methanol followed by water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interferences.
-
Elution: Elute the analytes with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
5. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 20 µL of the prepared standard or sample solution.
-
Identify the peaks of cis- and trans-Clopenthixol based on the retention times obtained from the injection of individual standard solutions.
-
Quantify the isomers by constructing a calibration curve using the peak areas of the working standard solutions.
Visualizations
Experimental Workflow
Caption: HPLC workflow for clopenthixol isomer separation.
Logical Relationship of Method Components
References
Application Note: Solid-Phase Extraction of Clopenthixol Isomers from Plasma Samples for Therapeutic Drug Monitoring
Abstract
This application note details a robust and sensitive method for the simultaneous extraction and quantification of cis(Z)- and trans(E)-clopenthixol isomers from human plasma samples. The protocol utilizes solid-phase extraction (SPE) with cyanopropyl cartridges, followed by high-performance liquid chromatography (HPLC) with UV detection. This method is crucial for therapeutic drug monitoring and pharmacokinetic studies of clopenthixol (B1202743), a thioxanthene (B1196266) antipsychotic, where the cis(Z)-isomer (zuclopenthixol) is the pharmacologically active neuroleptic agent.[1] The presented protocol provides a reliable and selective sample preparation technique essential for accurate bioanalysis.
Introduction
Clopenthixol is a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. It exists as two geometric isomers: the pharmacologically active cis(Z)-clopenthixol (zuclopenthixol) and the inactive trans(E)-clopenthixol.[1] Monitoring the plasma concentrations of both isomers is critical for optimizing therapeutic outcomes and ensuring patient compliance. Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex biological matrices like plasma, offering advantages over traditional liquid-liquid extraction methods. This application note provides a detailed protocol for the SPE of clopenthixol isomers from plasma, adapted from the method described by P. R. de la Varga et al., which demonstrates high extraction yield and good selectivity.[2]
Mechanism of Action
Clopenthixol exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D1 and D2 receptors in the central nervous system. By blocking these receptors, it modulates dopaminergic neurotransmission, which is often dysregulated in psychotic disorders. Additionally, clopenthixol has a notable affinity for serotonin (B10506) 5-HT2A receptors, which may contribute to its overall therapeutic profile and side-effect profile. The antagonism of these receptors initiates a cascade of intracellular signaling events that ultimately lead to the alleviation of psychotic symptoms.
Caption: Clopenthixol's Antagonistic Action on Dopamine and Serotonin Receptors.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Cyanopropyl (CN), 100 mg, 1 mL
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water
-
Reagents: Human plasma, cis(Z)-Clopenthixol standard, trans(E)-Clopenthixol standard
-
Equipment: SPE manifold, Centrifuge, Vortex mixer, HPLC system with UV detector
Sample Pretreatment
-
Allow frozen plasma samples to thaw at room temperature.
-
Centrifuge the plasma samples at 3000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the clear supernatant to a clean glass tube.
Solid-Phase Extraction Protocol
References
Application Notes and Protocols for Utilizing trans-Clopenthixol Dihydrochloride in the Investigation of Antipsychotic Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipsychotic medications are essential in the management of various psychiatric disorders, primarily by modulating dopaminergic and serotonergic pathways. However, their clinical utility is often hampered by a wide range of off-target effects, leading to adverse drug reactions that can affect patient compliance and overall health. Understanding these off-target interactions is crucial for the development of safer and more effective therapeutic agents.
Clopenthixol (B1202743) is a typical antipsychotic of the thioxanthene (B1196266) class, existing as a mixture of two geometric isomers: cis(Z)-clopenthixol (zuclopenthixol) and trans(E)-clopenthixol. The antipsychotic efficacy of clopenthixol is attributed almost exclusively to the cis-isomer, zuclopenthixol, which is a potent antagonist of dopamine (B1211576) D1 and D2 receptors.[1][2][3] The trans-isomer, trans-clopenthixol, is considered to be pharmacologically inactive with respect to dopamine receptor antagonism and thus lacks neuroleptic effects.[3]
This significant difference in primary target affinity, despite structural similarity, positions trans-clopenthixol dihydrochloride (B599025) as a valuable tool for dissecting the off-target effects of thioxanthene antipsychotics and related compounds. By using trans-clopenthixol as a negative control or comparator, researchers can differentiate between effects mediated by the primary antipsychotic target (dopamine receptors) and those arising from interactions with other receptors or cellular targets.
These application notes provide a framework for utilizing trans-clopenthixol dihydrochloride to investigate the off-target pharmacology of antipsychotic drugs. Included are available receptor binding data, detailed protocols for relevant in vitro assays, and conceptual diagrams to guide experimental design.
Data Presentation: Receptor Binding Profiles
A comprehensive understanding of a compound's receptor binding profile is fundamental to its use in off-target effect studies. While extensive quantitative data for trans-clopenthixol is not widely available in publicly accessible databases, the following tables summarize the known binding affinities for clopenthixol (as a mixture of isomers) and its active isomer, zuclopenthixol. This information provides a basis for inferring potential off-target interactions that might be investigated using trans-clopenthixol. Researchers are strongly encouraged to perform their own binding assays to fully characterize the profile of trans-clopenthixol in their experimental systems.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Clopenthixol Isomers and Related Antipsychotics
| Receptor | Zuclopenthixol (cis-Clopenthixol) | Clopenthixol (Isomer Mixture) | trans-Clopenthixol | Reference |
| Dopamine D1 | High Affinity | Moderate to High Affinity | Low to Negligible Affinity (Inferred) | [1][2] |
| Dopamine D2 | High Affinity | Moderate to High Affinity | Low to Negligible Affinity (Inferred) | [1][2][3] |
| Serotonin 5-HT2A | High Affinity | Moderate to High Affinity | Data Not Available | [4] |
| α1-Adrenergic | High Affinity | Moderate to High Affinity | Data Not Available | [4] |
| Histamine H1 | Weaker Affinity | Moderate Affinity | Data Not Available | [4] |
| Muscarinic (M1-M5) | Low Affinity | Low Affinity | Data Not Available | [4] |
Note: "Data Not Available" indicates that specific Ki values for trans-clopenthixol at these receptors were not found in the reviewed literature. The low affinity at dopamine receptors for the trans-isomer is inferred from multiple sources stating its lack of neuroleptic activity.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the on- and off-target effects of antipsychotic drugs, using this compound as a negative control.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test antipsychotic and trans-clopenthixol at a panel of receptors of interest (e.g., dopaminergic, serotonergic, adrenergic, histaminergic, muscarinic).
Materials:
-
Membrane preparations from cells expressing the receptor of interest.
-
Radioligand specific for the receptor of interest (e.g., [³H]-spiperone for D2 receptors).
-
Test antipsychotic compound.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and vials.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test antipsychotic and trans-clopenthixol in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding (NSB): A high concentration of a known, non-labeled ligand for the receptor to saturate all binding sites.
-
Test Compound: Dilutions of the test antipsychotic or trans-clopenthixol.
-
-
Add the radioligand to all wells at a concentration near its Kd.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: cAMP and Calcium Flux
These assays measure the functional consequences of receptor binding (agonist or antagonist activity).
Objective: To determine if a test antipsychotic or trans-clopenthixol acts as an agonist or antagonist at Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the Gs or Gi-coupled receptor of interest.
-
Test antipsychotic compound.
-
This compound.
-
Known agonist and antagonist for the receptor.
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).
-
Cell culture medium and reagents.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds, trans-clopenthixol, and control agonist/antagonist.
-
Agonist Mode:
-
Replace the culture medium with assay buffer.
-
Add the compound dilutions to the cells.
-
Incubate for a specified time (e.g., 30 minutes).
-
-
Antagonist Mode:
-
Pre-incubate the cells with the compound dilutions.
-
Add a known agonist at its EC50 concentration.
-
Incubate for a specified time.
-
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.
-
Objective: To determine if a test antipsychotic or trans-clopenthixol acts as an agonist or antagonist at Gq-coupled receptors by measuring changes in intracellular calcium levels.
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
Test antipsychotic compound.
-
This compound.
-
Known agonist and antagonist for the receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Preparation: Prepare serial dilutions of the test compounds, trans-clopenthixol, and control agonist/antagonist in a separate plate.
-
Assay Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Agonist Mode: The instrument injects the compound dilutions into the cell plate and measures the change in fluorescence over time.
-
Antagonist Mode: The instrument first injects the antagonist dilutions, incubates for a short period, and then injects a known agonist at its EC50 concentration, while continuously measuring fluorescence.
-
-
Data Analysis:
-
The change in fluorescence (peak response minus baseline) is plotted against the log concentration of the compound to determine EC50 (for agonists) or IC50 (for antagonists).
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows for studying the off-target effects of antipsychotics using trans-clopenthixol.
Caption: Logical relationship of antipsychotic on- and off-target effects.
Caption: Experimental workflow for radioligand binding assays.
Caption: Simplified Gs/Gi signaling pathway for cAMP assays.
Conclusion
This compound represents a potentially powerful, yet underutilized, tool for the deconvolution of off-target effects of antipsychotic drugs. Its structural similarity to the active antipsychotic, zuclopenthixol, combined with its reported lack of on-target dopamine receptor activity, makes it an ideal negative control. The application of the detailed protocols provided herein will enable researchers to more accurately attribute observed cellular and physiological effects to either on-target or off-target interactions, thereby advancing our understanding of antipsychotic pharmacology and paving the way for the design of safer medications. It is imperative, however, that researchers first thoroughly characterize the binding profile of trans-clopenthixol within their own experimental paradigms to validate its use as a negative control.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Zuclopenthixol and Zuclopenthixol Decanoate; Flupenthixol and Flupenthixol Decanoate (Chapter 10) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating trans-Clopenthixol as a Potential Anti-Biofilm Agent Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to form biofilms, which are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS).[1][2] This biofilm mode of growth confers significant protection against conventional antibiotics and host immune responses, making P. aeruginosa infections particularly challenging to treat.[1][2][3] The development of novel anti-biofilm agents is therefore a critical area of research.
Key Biological Target: Quorum Sensing in P. aeruginosa
A primary mechanism for regulating biofilm formation and virulence in P. aeruginosa is quorum sensing (QS), a cell-to-cell communication system.[4][5] This system relies on the production and detection of signaling molecules called autoinducers. When the bacterial population density reaches a certain threshold, the accumulation of these autoinducers triggers the coordinated expression of genes responsible for biofilm formation and the production of virulence factors such as pyocyanin (B1662382), elastase, and rhamnolipids.[2][5] The main QS systems in P. aeruginosa are las, rhl, and pqs.[5] Many anti-biofilm strategies aim to disrupt these QS pathways.
Experimental Workflow for Assessing Anti-Biofilm Properties
The following workflow provides a systematic approach to evaluating the potential of a test compound, such as trans-Clopenthixol, against P. aeruginosa biofilms.
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of trans-Clopenthixol that inhibits the visible growth of planktonic P. aeruginosa. This is crucial for selecting sub-inhibitory concentrations for subsequent biofilm assays.
Protocol:
-
Prepare a stock solution of trans-Clopenthixol in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of trans-Clopenthixol in Luria-Bertani (LB) broth to achieve a range of final concentrations.[6]
-
Inoculate each well with a standardized suspension of P. aeruginosa (e.g., 10^5 CFU/mL).[6]
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24 hours.[6]
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
Biofilm Inhibition Assay (Crystal Violet Staining)
Objective: To quantify the effect of sub-inhibitory concentrations of trans-Clopenthixol on P. aeruginosa biofilm formation.
Protocol:
-
In a 96-well microtiter plate, add LB broth containing sub-inhibitory concentrations (e.g., 1/2, 1/4, 1/8 MIC) of trans-Clopenthixol.
-
Inoculate each well with a standardized P. aeruginosa suspension.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Gently discard the planktonic bacteria and wash the wells with phosphate-buffered saline (PBS).
-
Fix the biofilms with methanol (B129727) for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet solution for 20 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at a wavelength of 595 nm using a microplate reader. A reduction in absorbance indicates biofilm inhibition.
Visualization of Biofilm Architecture
Objective: To qualitatively assess the effect of trans-Clopenthixol on the three-dimensional structure of the biofilm.
Protocols:
-
Light Microscopy: Grow biofilms on glass slides in the presence of sub-inhibitory concentrations of trans-Clopenthixol. After incubation, stain with crystal violet and observe under a light microscope.[7]
-
Confocal Laser Scanning Microscopy (CLSM): Grow biofilms on glass-bottom dishes. Stain the biofilm with fluorescent dyes such as SYTO 9 (for live cells) and propidium (B1200493) iodide (for dead cells), or with a lectin conjugate like Concanavalin A-FITC to visualize the exopolysaccharide matrix.[7] This allows for the visualization of the 3D structure and viability of the biofilm.
-
Scanning Electron Microscopy (SEM): Grow biofilms on suitable surfaces (e.g., plastic coverslips). Fix, dehydrate, and coat the samples with a conductive material (e.g., gold). SEM provides high-resolution images of the biofilm's surface topography.[7]
Virulence Factor Production Assays
Objective: To determine if trans-Clopenthixol affects the production of key QS-regulated virulence factors.
Protocols:
-
Pyocyanin Quantification:
-
Grow P. aeruginosa in the presence of sub-inhibitory concentrations of trans-Clopenthixol for 24-48 hours.
-
Centrifuge the cultures and extract pyocyanin from the supernatant with chloroform.
-
Re-extract the pyocyanin into 0.2 M HCl, which will turn pink.
-
Measure the absorbance at 520 nm.
-
-
Elastase Activity Assay:
-
Use the supernatant from the cultures grown with trans-Clopenthixol.
-
Add the supernatant to a solution of Elastin-Congo Red.
-
Incubate at 37°C for several hours.
-
Pellet the insoluble substrate and measure the absorbance of the supernatant at 495 nm.
-
-
Rhamnolipid Quantification:
-
Extract rhamnolipids from the culture supernatant using diethyl ether.
-
Evaporate the ether and resuspend the rhamnolipids in water.
-
Quantify the rhamnolipids using the orcinol (B57675) method, measuring absorbance at 421 nm.
-
Motility Assays
Objective: To assess the impact of trans-Clopenthixol on bacterial motility, which is important for the initial stages of biofilm formation.[8]
Protocols:
-
Swimming Motility: Inoculate P. aeruginosa into the center of a soft agar (B569324) plate (e.g., 0.3% agar) containing sub-inhibitory concentrations of trans-Clopenthixol. Incubate at 37°C and measure the diameter of the circular zone of growth.
-
Swarming Motility: Inoculate P. aeruginosa onto the surface of a slightly more concentrated agar plate (e.g., 0.5% agar) with sub-inhibitory trans-Clopenthixol. Incubate and measure the diameter of the colony expansion.
Gene Expression Analysis (RT-qPCR)
Objective: To quantify the effect of trans-Clopenthixol on the expression of genes related to QS and biofilm formation.
Protocol:
-
Grow P. aeruginosa biofilms with and without sub-inhibitory concentrations of trans-Clopenthixol.
-
Harvest the bacterial cells and extract total RNA.
-
Synthesize cDNA from the RNA template.
-
Perform real-time quantitative PCR (RT-qPCR) using primers for target genes (e.g., lasI, lasR, rhlI, rhlR, pqsA, pqsR) and a housekeeping gene for normalization.
-
Analyze the relative fold change in gene expression.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Effect of trans-Clopenthixol on Biofilm Biomass
| Concentration of trans-Clopenthixol | Absorbance at 595 nm (Mean ± SD) | % Biofilm Inhibition |
| Control (0 µg/mL) | 1.2 ± 0.1 | 0% |
| 1/8 MIC | 0.8 ± 0.08 | 33% |
| 1/4 MIC | 0.5 ± 0.05 | 58% |
| 1/2 MIC | 0.2 ± 0.03 | 83% |
Table 2: Effect of trans-Clopenthixol on Virulence Factor Production
| Concentration of trans-Clopenthixol | Pyocyanin Production (% of Control) | Elastase Activity (% of Control) | Rhamnolipid Production (% of Control) |
| Control (0 µg/mL) | 100% | 100% | 100% |
| 1/4 MIC | 60% | 55% | 70% |
| 1/2 MIC | 30% | 25% | 40% |
Table 3: Relative Gene Expression in the Presence of trans-Clopenthixol (1/2 MIC)
| Gene | Fold Change (Mean ± SD) |
| lasI | -3.5 ± 0.4 |
| lasR | -3.2 ± 0.3 |
| rhlI | -2.8 ± 0.5 |
| rhlR | -2.5 ± 0.4 |
Logical Framework for Interpretation
Conclusion
This document provides a comprehensive framework for the initial investigation of trans-Clopenthixol as a potential anti-biofilm agent against P. aeruginosa. By systematically applying these protocols, researchers can generate robust data to determine its efficacy and elucidate its potential mechanism of action, likely through the disruption of quorum sensing pathways. The successful inhibition of biofilm formation and virulence factor production would position trans-Clopenthixol as a promising candidate for further preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. cmdr.ubc.ca [cmdr.ubc.ca]
- 4. Effects of antibiotics on quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth-Phase-Dependent Modulation of Quorum Sensing and Virulence Factors in Pseudomonas aeruginosa ATCC 27853 by Sub-MICs of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Anti-Pseudomonal Agents, Individually and in Combination, With or Without Clarithromycin, on Growth and Biofilm Formation by Antibiotic-Susceptible and -Resistant Strains of Pseudomonas aeruginosa, and the Impact of Exposure to Cigarette Smoke Condensate | MDPI [mdpi.com]
- 7. Inhibitory Effects of Trans-Cinnamaldehyde Against Pseudomonas aeruginosa Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Impact of Antibiotics for the Treatment of Pseudomonas aeruginosa Biofilm Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for trans-Clopenthixol Dihydrochloride in In Vitro Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Clopenthixol is a thioxanthene (B1196266) derivative and the geometric isomer of the antipsychotic agent cis-(Z)-clopenthixol (Zuclopenthixol). While zuclopenthixol (B143822) is a potent antagonist at dopamine (B1211576) D1 and D2 receptors, as well as serotonin (B10506) 5-HT2A and alpha-1-adrenergic receptors, the trans-(E)-isomer is known to be significantly less active.[1][2] These application notes provide a framework for the in vitro characterization of trans-Clopenthixol dihydrochloride (B599025), offering protocols to determine its receptor binding affinity and functional activity. The methodologies are based on established assays for dopamine and serotonin receptor antagonists.[3][4][5]
Mechanism of Action
The primary mechanism of action for thioxanthene antipsychotics involves the blockade of dopamine receptors in the central nervous system.[6][7] Zuclopenthixol, the active cis-isomer of clopenthixol (B1202743), exhibits high affinity for both D1 and D2 dopamine receptors.[6][8][9] It also demonstrates affinity for 5-HT2A and alpha-1-adrenergic receptors.[6][9] trans-Clopenthixol is expected to interact with the same targets but with a markedly lower affinity. The following protocols are designed to quantify these interactions.
Data Presentation: Receptor Binding Affinities
The following table summarizes known receptor binding data for clopenthixol isomers. It is important to note that specific high-affinity binding data for the pure trans-isomer is not widely available, reflecting its lower pharmacological activity. The data for the cis-isomer (Zuclopenthixol) is provided for comparison.
| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Cell Line |
| cis(Z)-Clopenthixol | Dopamine D1 | ~1.0 | [³H]-Flupenthixol | Rat Brain |
| Dopamine D2 | ~0.8 | [³H]-Spiperone | Rat Brain | |
| Serotonin 5-HT2A | ~3.0 | [³H]-Ketanserin | Rat Brain | |
| trans(E)-Clopenthixol | Dopamine D2 | >1000 | [³H]-Spiperone | Not Specified |
Note: The Kᵢ values are approximate and can vary based on experimental conditions. Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols
Dopamine D2 Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ value) of trans-Clopenthixol dihydrochloride for the human dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (Specific Activity ~80-100 Ci/mmol).
-
Non-specific Binding Control: Haloperidol (10 µM) or (+)-Butaclamol (10 µM).[4]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO, then diluted in assay buffer).
-
Scintillation Cocktail.
-
96-well Microplates.
-
Glass Fiber Filters.
-
Cell Harvester.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.[4]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM Haloperidol.
-
Test Compound: 50 µL of varying concentrations of this compound (e.g., 1 nM to 100 µM).
-
-
Add 50 µL of [³H]-Spiperone to all wells. The final concentration should be close to its Kd value (typically 0.1-0.5 nM).
-
Add 100 µL of the membrane suspension to each well.
-
Incubation: Incubate the plate at 25°C for 2-3 hours with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Dopamine D2 Receptor Antagonism Assay (cAMP Inhibition)
This assay measures the ability of this compound to antagonize dopamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the D2 receptor, which is a Gαi-coupled receptor.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Agonist: Dopamine.
-
Stimulant: Forskolin (B1673556).
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or other commercially available kits).
-
96-well or 384-well Cell Culture Plates.
Procedure:
-
Cell Seeding: Seed the cells into 96- or 384-well plates and culture overnight to allow for adherence.[4]
-
Antagonist Incubation: Wash the cells once with assay buffer. Add varying concentrations of this compound to the wells and incubate for 20-30 minutes at 37°C.
-
Agonist Challenge: Add a fixed concentration of dopamine (typically the EC₈₀) and a fixed concentration of forskolin to all wells. Forskolin is used to stimulate cAMP production, which is then inhibited by the activation of the D2 receptor by dopamine.
-
Incubation: Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP level against the log concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that restores the cAMP level to 50% of the maximal inhibition by dopamine.
-
To determine if the antagonism is competitive, a Schild analysis can be performed by generating multiple dopamine concentration-response curves in the presence of different fixed concentrations of this compound.[4]
Mandatory Visualizations
Caption: Dopamine D2 receptor signaling pathway.
Caption: Experimental workflow for radioligand binding assay.
References
- 1. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentrations of cis(Z)-clopenthixol and trans(E)-clopenthixol in a lethal case involving zuclopenthixol, diazepam, and cyamemazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Zuclopenthixol Hydrochloride? [synapse.patsnap.com]
- 8. Zuclopenthixol dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Preparing trans-Clopenthixol Dihydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Clopenthixol dihydrochloride (B599025) is a thioxanthene (B1196266) derivative and a potent antagonist of dopamine (B1211576) D1 and D2 receptors.[1] While its cis-isomer, zuclopenthixol, is a well-known antipsychotic agent, the trans-isomer is also utilized in research to investigate dopaminergic signaling and for its potential antimicrobial properties.[2][3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the preparation, sterilization, and storage of trans-Clopenthixol dihydrochloride stock solutions, along with information on its mechanism of action.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₅ClN₂OS · 2HCl | [2] |
| Molecular Weight | 473.89 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility in DMSO | ≥ 10 mg/mL (≥ 21.10 mM) | [2] |
| Storage of Solid | 4°C, sealed from moisture | [2] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.74 mg of the compound (Molecular Weight = 473.89 g/mol ).
-
Dissolution: Add the weighed compound to a sterile tube. Using a calibrated pipette, add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.[2]
-
Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter that is compatible with DMSO (e.g., PTFE or nylon).
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles and reduces the risk of contamination. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Note on Solvent Choice: While DMSO is the recommended solvent, if ethanol (B145695) is preferred, it is crucial to perform a solvent tolerance study for your specific cell line to determine the maximum permissible concentration that does not induce cytotoxicity. Generally, the final concentration of ethanol in the cell culture medium should be kept low (e.g., ≤ 0.1% v/v).
Protocol 2: Dilution of Stock Solution for Cell Culture Experiments
This protocol describes the preparation of working solutions from the 10 mM stock for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy. For example, to achieve a final concentration of 10 µM in your cell culture well, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of culture medium. Then, add a small volume of this intermediate solution to your cells.
-
Final Concentration in Culture: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. A concentration range of 1-15 µM has been shown to be effective in inhibiting the viability of melanoma cell lines.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.
Mandatory Visualizations
Signaling Pathways of Dopamine Receptor Antagonism
trans-Clopenthixol acts as an antagonist at both D1 and D2 dopamine receptors. The diagram below illustrates the downstream signaling pathways affected by the blockade of these receptors.
Caption: Dopamine Receptor Antagonism by trans-Clopenthixol.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for preparing a sterile stock solution of this compound.
Caption: Workflow for Preparing Stock Solutions.
Logical Troubleshooting for Stock Preparation
This diagram provides a simple troubleshooting guide for common issues encountered during stock solution preparation.
Caption: Troubleshooting Stock Solution Preparation.
References
Quantifying trans-Clopenthixol in Biological Samples: A Guide to Analytical Techniques
For Immediate Release
This application note provides detailed protocols and comparative data for the quantification of trans-Clopenthixol in biological samples, catering to researchers, scientists, and professionals in drug development. The enclosed methodologies focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering a robust and accessible approach for therapeutic drug monitoring and pharmacokinetic studies. Further guidance on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is also provided.
Introduction
Clopenthixol (B1202743) is a typical antipsychotic medication of the thioxanthene (B1196266) class, utilized in the management of schizophrenia and other psychotic disorders. It exists as two geometric isomers: the pharmacologically active cis(Z)-Clopenthixol (Zuclopenthixol) and the less active trans(E)-Clopenthixol. Following administration of the cis-isomer, in vivo isomerization can lead to the presence of the trans-isomer.[1][2] Therefore, the ability to accurately quantify both isomers is crucial for comprehensive pharmacokinetic and toxicological assessments. The primary mechanism of action for Clopenthixol involves the antagonism of dopamine (B1211576) D1 and D2 receptors, with additional high affinity for serotonin (B10506) 5-HT2 and alpha-1-adrenergic receptors.[3][4][5]
This document outlines validated methods for the extraction and quantification of trans-Clopenthixol from biological matrices, primarily human plasma.
Analytical Techniques: A Comparative Overview
Several analytical techniques can be employed for the quantification of trans-Clopenthixol. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by tandem mass spectrometry. |
| Sample Preparation | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | LLE or SPE, often requires derivatization.[6] | Protein Precipitation, SPE, or LLE. |
| Linearity Range | 1-200 ng/mL[7] | Analyte dependent | Typically offers a wide linear range with high sensitivity. |
| Limit of Detection | ~0.3 ng/mL[7] | Lower than HPLC-UV, typically in the low ng/mL to pg/mL range.[8] | Highest sensitivity, often in the pg/mL range. |
| Selectivity | Good, but potential for interference from co-eluting compounds. | High, based on mass fragmentation patterns. | Very high, based on specific precursor-product ion transitions. |
| Throughput | Moderate | Lower due to longer run times and potential derivatization steps. | High, with rapid analysis times. |
Experimental Protocols
Protocol 1: Quantification of trans-Clopenthixol in Human Plasma by HPLC-UV
This protocol details a validated method for the simultaneous determination of cis(Z)- and trans(E)-Clopenthixol in human plasma using HPLC with UV detection.[1][7]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Internal Standard Addition: To 1 mL of human plasma, add a known concentration of an appropriate internal standard (e.g., trifluoperazine).[1]
-
SPE Cartridge Conditioning: Use a cyanopropyl-bonded silica (B1680970) SPE cartridge. Condition the cartridge by passing methanol followed by water or a suitable buffer through it.[1][7]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute trans-Clopenthixol and the internal standard from the cartridge using a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.
2. HPLC-UV Operating Conditions
| Parameter | Value |
| Column | C8 Reversed-Phase (150 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | 25 mM Phosphate Buffer : Acetonitrile (65:35, v/v), pH 3.0[7] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 230 nm[7] |
| Temperature | Ambient |
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of trans-Clopenthixol to the internal standard against the concentration of the calibrators.
-
Determine the concentration of trans-Clopenthixol in the unknown samples by interpolation from the calibration curve. The reported linear range for trans(E)-Clopenthixol is 1-200 ng/mL, with a limit of detection of 0.3 ng/mL.[7]
Protocol 2: General Workflow for GC-MS Analysis
-
Sample Preparation: Perform a liquid-liquid extraction from the biological matrix at an alkaline pH using a non-polar organic solvent.[9]
-
Derivatization: Depending on the volatility and thermal stability of trans-Clopenthixol, a derivatization step may be necessary to improve its chromatographic properties.
-
GC-MS Analysis: Inject the extracted and derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS).[8]
-
Quantification: Monitor characteristic ions of the derivatized trans-Clopenthixol for quantification.
Clopenthixol's Mechanism of Action
Clopenthixol exerts its antipsychotic effects through the blockade of several neurotransmitter receptors in the central nervous system. This multi-receptor antagonism is central to its therapeutic efficacy and side-effect profile.
The primary mechanism involves the blockade of dopamine D1 and D2 receptors, which is believed to be responsible for its main antipsychotic effects.[3][5] Additionally, its antagonism of 5-HT2 and alpha-1 adrenergic receptors contributes to its overall pharmacological profile.[4]
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and accessible means for the quantification of trans-Clopenthixol in human plasma. For higher sensitivity and selectivity, LC-MS/MS is the recommended technique. The choice of the analytical method should be guided by the specific requirements of the research or clinical application. These protocols serve as a foundational guide for laboratories involved in the analysis of Clopenthixol and its isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Zuclopenthixol Hydrochloride? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Liquid chromatographic analysis of the cis(Z)- and trans(E)-isomers of clopenthixol in human plasma using a novel solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: trans-Clopenthixol Dihydrochloride as a Tool Compound in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Clopenthixol dihydrochloride (B599025), the (E)-isomer of Clopenthixol (B1202743), serves as a valuable tool compound in pharmacological research. Unlike its geometric isomer, cis-(Z)-clopenthixol (zuclopenthixol), which is a potent antipsychotic, trans-Clopenthixol is widely recognized as being neuroleptically inactive.[1][2] This stereoisomeric dissociation of pharmacological activity makes trans-Clopenthixol dihydrochloride an ideal negative control for in vitro and in vivo studies aimed at elucidating the mechanisms of action of dopamine (B1211576) receptor antagonists. Furthermore, emerging research has identified distinct biological activities for trans-Clopenthixol, including antibacterial and antimalarial properties, opening new avenues for its use as a research tool in infectious disease.[3]
These application notes provide a comprehensive overview of the pharmacological profile of this compound, detailed protocols for its use as a negative control, and methods for investigating its antimicrobial and antimalarial activities.
Pharmacological Profile
The defining characteristic of trans-Clopenthixol in neuropharmacology is its lack of significant affinity for and antagonist activity at dopamine D1 and D2 receptors, which are the primary targets of its clinically active cis-isomer.[1][4] While the cis-isomer exhibits high affinity for these receptors, contributing to its antipsychotic effects, the trans-isomer is largely devoid of this activity.[1] This makes it an excellent tool for differentiating between specific dopamine receptor-mediated effects and off-target or non-specific effects of thioxanthene-based compounds.
While specific quantitative binding affinity data for this compound across a wide range of receptors is not extensively published, its established lack of anti-dopaminergic and anti-manic effects underscores its low affinity for dopamine receptors.[1]
In contrast to its neurological inactivity, trans-Clopenthixol has demonstrated notable antibacterial and antimalarial properties.[3] It has been shown to be effective against various bacterial strains, including Pseudomonas aeruginosa, and exhibits inhibitory activity against Plasmodium falciparum in vitro.[3]
Quantitative Data Summary
| Compound | Target | Activity | Notes |
| This compound | Dopamine D1/D2 Receptors | Negligible Antagonism | Considered neuroleptically inactive.[1] Ideal as a negative control. |
| Pseudomonas aeruginosa | Antibacterial | The trans-isomer is reported to be a more potent antibiotic than the cis-isomer against sensitive strains.[3] | |
| Plasmodium falciparum | Antimalarial | Inhibits parasite growth in vitro. | |
| cis-(Z)-Clopenthixol (Zuclopenthixol) | Dopamine D1/D2 Receptors | High-affinity Antagonist | Clinically effective antipsychotic.[4] |
Applications in Pharmacological Research
Negative Control in Dopaminergic System Research
The primary application of this compound is as a negative control in experiments investigating the effects of its active isomer, zuclopenthixol, or other thioxanthene (B1196266) antipsychotics. Its structural similarity but functional inactivity at dopamine receptors allows researchers to dissect specific receptor-mediated events from non-specific or off-target effects.
Logical Relationship of Isomer Activity
Caption: Isomeric separation of Clopenthixol reveals distinct pharmacological activities.
Investigation of Antibacterial and Antimalarial Activity
This compound can be used as a lead compound or a pharmacological tool to study novel antimicrobial and antimalarial mechanisms. Its efficacy against pathogens like Pseudomonas aeruginosa warrants further investigation.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Negative Control)
This protocol describes a general workflow for using this compound as a negative control in a competitive radioligand binding assay for the dopamine D2 receptor.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [3H]Spiperone).
-
This compound.
-
cis-(Z)-Clopenthixol (as a positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and cis-(Z)-clopenthixol in assay buffer.
-
In a 96-well microplate, add the appropriate volume of assay buffer, radioligand (at a concentration near its Kd), and the test compounds (or vehicle).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values and subsequently calculate the Ki values using the Cheng-Prusoff equation.
Expected Outcome: cis-(Z)-Clopenthixol should exhibit potent displacement of the radioligand, resulting in a low nanomolar Ki value. In contrast, this compound is expected to show minimal to no displacement, yielding a very high or undetermined Ki value, thus confirming its inactivity at the dopamine D2 receptor.
Protocol 2: Antibacterial Susceptibility Testing (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa using the broth microdilution method.
Materials:
-
This compound.
-
Pseudomonas aeruginosa strain (e.g., ATCC 27853).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microplates.
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and then dilute it in CAMHB.
-
Perform serial two-fold dilutions of the compound in the 96-well microplate containing CAMHB.
-
Prepare an inoculum of P. aeruginosa standardized to a 0.5 McFarland turbidity standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.
-
Incubate the microplate at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: In Vitro Antimalarial Activity Assay (IC50 Determination)
This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of Plasmodium falciparum using a SYBR Green I-based fluorescence assay.
Materials:
-
This compound.
-
Chloroquine-sensitive or -resistant strain of P. falciparum.
-
Human erythrocytes.
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
SYBR Green I fluorescent dye.
-
Lysis buffer (containing saponin (B1150181) and Triton X-100).
-
Sterile 96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Maintain a continuous in vitro culture of P. falciparum in human erythrocytes.
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.
-
Include a positive control (parasites without drug) and a negative control (uninfected erythrocytes) on each plate.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Conclusion
This compound is a versatile and indispensable tool compound in pharmacology. Its primary utility as a neuroleptically inactive isomer of clopenthixol makes it the gold standard negative control for investigating dopamine receptor-mediated signaling and the mechanism of action of antipsychotic drugs. Furthermore, its demonstrated antibacterial and antimalarial activities present exciting opportunities for its use in infectious disease research. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies.
References
- 1. Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zuclopenthixol dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in dissolving trans-Clopenthixol dihydrochloride for experiments
Welcome to the technical support center for trans-Clopenthixol dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the dissolution and handling of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is trans-Clopenthixol dihydrochloride and what are its common uses in research?
This compound is the trans (E) isomer of Clopenthixol (B1202743), a thioxanthene-based compound.[1] Unlike its cis (Z) isomer (Zuclopenthixol), the trans isomer is reported to be neuroleptically inactive.[2] In a research context, it is often used as a control compound in studies involving Clopenthixol isomers and may have other biological activities, such as antibiotic properties.
Q2: What are the general solubility properties of this compound?
This compound is a dihydrochloride salt, which generally confers better solubility in polar solvents. It has been described as "freely soluble in water" and "sparingly soluble in alcohol".[3] It is also soluble in DMSO.[4] The solubility can be influenced by factors such as pH and temperature.[5] Acidic conditions may enhance solubility due to the salt form of the compound.[5]
Q3: What is the recommended solvent for preparing stock solutions?
For preparing high-concentration stock solutions, DMSO is a commonly used solvent. A concentration of 10 mg/mL in DMSO can be achieved with the aid of ultrasonication and warming.[4]
Q4: How should I store the solid compound and its solutions?
The solid compound should be stored in a well-sealed container at 2-8°C, protected from moisture.[6] Stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[4] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] The stability of aqueous solutions is less well-documented and may be limited; it is advisable to prepare these fresh.
Q5: Is this compound sensitive to light?
Yes, clopenthixol and its isomers are known to be sensitive to light.[7] Exposure to light can induce cis-trans isomerization and may lead to degradation of the compound.[7][8] Therefore, it is crucial to protect both the solid compound and its solutions from light.
Troubleshooting Guides
Issue 1: Difficulty in dissolving the compound in aqueous solutions.
-
Potential Cause: The dissolution rate in aqueous buffers at neutral pH might be slow, or the desired concentration may exceed its aqueous solubility.
-
Troubleshooting Steps:
-
Lower the pH: Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 5-6). As a dihydrochloride salt, its solubility is likely to be higher in acidic conditions.[5]
-
Gentle Warming: Warm the solution gently (e.g., to 37°C) to increase the dissolution rate. Avoid excessive heat to prevent degradation.
-
Sonication: Use a sonicator bath to aid in the dispersion and dissolution of the compound.
-
Prepare a Concentrated Stock in DMSO: Dissolve the compound in a small volume of DMSO first, and then dilute this stock solution with your aqueous buffer to the desired final concentration. Ensure the final concentration of DMSO is compatible with your experimental system.
-
Issue 2: Precipitation is observed after diluting a DMSO stock solution into an aqueous buffer.
-
Potential Cause: The compound's solubility in the final aqueous buffer is lower than the resulting concentration after dilution. This is a common issue when diluting a high-concentration organic stock solution into an aqueous medium.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous buffer.
-
Increase the Percentage of Co-solvent: If your experiment allows, you can try to increase the proportion of DMSO in the final solution, but be mindful of its potential effects on your biological system.
-
Use a Different Aqueous Buffer: Experiment with different buffer systems, as buffer components can sometimes influence solubility.
-
pH Adjustment: Ensure the pH of the final aqueous solution is in a range that favors the solubility of the compound (likely acidic).
-
Issue 3: The solution changes color or appears cloudy over time.
-
Potential Cause: This could indicate degradation of the compound or precipitation. Clopenthixol and its derivatives can be susceptible to oxidation and photodegradation.[7][8][9]
-
Troubleshooting Steps:
-
Protect from Light: Always store and handle solutions of this compound in light-protected containers (e.g., amber vials or tubes wrapped in aluminum foil).
-
Prepare Fresh Solutions: Due to potential instability in aqueous solutions, it is highly recommended to prepare them fresh before each experiment.
-
Use High-Purity Solvents: Ensure that the solvents used are of high purity and free of contaminants that could promote degradation. For aqueous solutions, use deionized or distilled water.
-
Degas Solvents: If oxidation is a concern, consider degassing the aqueous buffer before use.
-
Data Presentation
Table 1: Solubility and Stability of this compound
| Solvent | Reported Solubility | Conditions | Stability of Solution | Citation |
| DMSO | 10 mg/mL (21.10 mM) | Ultrasonic and warming to 60°C | -80°C, 6 months; -20°C, 1 month | [4] |
| Water | Freely soluble | Not specified | Not specified | [3] |
| Alcohol | Sparingly soluble | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 473.89 g/mol ) in a suitable vial. For example, for 1 mL of a 10 mM solution, weigh 4.74 mg.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO. It is important to use newly opened DMSO to avoid issues with hygroscopicity which can impact solubility.[4]
-
Dissolution:
-
Vortex the mixture for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.
-
If dissolution is still incomplete, warm the solution to 60°C and continue to vortex or sonicate intermittently until the solid is completely dissolved.[4]
-
-
Storage:
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
-
Thawing the Stock: Retrieve an aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature, protected from light.
-
Pre-warming the Buffer: Gently warm your desired aqueous buffer (e.g., PBS) to room temperature or 37°C.
-
Dilution:
-
Vortex the thawed DMSO stock solution briefly.
-
While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to the buffer. This gradual addition can help prevent precipitation.
-
-
Final Mixing: Continue to vortex the final aqueous solution for another 30-60 seconds to ensure homogeneity.
-
Use Immediately: It is recommended to use the freshly prepared aqueous solution immediately for your experiments to minimize the risk of precipitation or degradation.
Visualizations
Caption: Workflow for preparing a DMSO stock solution of this compound.
Caption: Workflow for preparing an aqueous working solution from a DMSO stock.
References
- 1. Clopenthixol - Wikipedia [en.wikipedia.org]
- 2. Cis(Z)-clopenthixol and clopenthixol (Sordinol) in chronic psychotic patients. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. trans-clopenthixol hydrochloride | LGC Standards [lgcstandards.com]
- 7. The photochemical stability of cis- and trans-isomers of tricyclic neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flupenthixol dihydrochloride decomposition in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing trans to cis isomerization of Clopenthixol in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the trans to cis isomerization of Clopenthixol in solution. The following information is designed to help you troubleshoot common issues and maintain the isomeric integrity of your samples during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Clopenthixol isomerization in solution?
A1: The primary cause of trans to cis isomerization of Clopenthixol in solution is exposure to light, particularly ultraviolet (UV) and visible light.[1][2] Irradiation can induce rapid isomerization, altering the pharmacological activity of the compound as the cis (Z)-isomer, zuclopenthixol, is the more active neuroleptic.[1]
Q2: How can I prevent photochemical isomerization during my experiments?
A2: To prevent photochemical isomerization, it is crucial to protect Clopenthixol solutions from light at all stages of your experiment. This includes storage, preparation, and analysis. Use amber-colored glassware or wrap containers in aluminum foil. Work in a dimly lit room or under yellow light conditions whenever possible.
Q3: What is the effect of pH on the stability of Clopenthixol solutions?
Q4: Does temperature affect the stability of Clopenthixol in solution?
A4: Yes, temperature can affect the stability of drug solutions. While specific data on the kinetics of Clopenthixol isomerization at various temperatures is limited, general principles of chemical kinetics suggest that higher temperatures can increase the rate of degradation reactions. Therefore, it is advisable to store stock solutions at low temperatures (refrigerated or frozen) and prepare working solutions fresh for each experiment.
Q5: What is the best solvent for preparing Clopenthixol stock solutions?
A5: Methanol (B129727) is a commonly used solvent for preparing stock solutions of Clopenthixol for analytical purposes. However, the choice of solvent may depend on the specific requirements of your experiment. It is important to ensure that Clopenthixol is fully dissolved and that the solvent itself does not promote degradation. For biological experiments, the final concentration of the organic solvent should be minimized to avoid cellular toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results with Clopenthixol. | Isomerization of the active cis-Clopenthixol to the less active trans-isomer due to light exposure. | 1. Prepare fresh solutions for each experiment. 2. Protect all solutions from light using amber vials or foil wrapping. 3. Minimize the exposure of your experimental setup to ambient and direct light. |
| Precipitation observed in buffered Clopenthixol solution. | Poor solubility or instability of Clopenthixol at the specific pH of the buffer. | 1. Verify the solubility of Clopenthixol in the chosen buffer system. 2. Consider adjusting the pH of the buffer to a more neutral range if the experimental design allows. 3. Prepare a more dilute solution. |
| Loss of Clopenthixol concentration in solution over time. | Chemical degradation, potentially accelerated by temperature or pH. | 1. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Prepare working solutions immediately before use. 3. Analyze the isomeric purity of your solution using HPLC to determine if degradation or isomerization is occurring. |
Experimental Protocols
Protocol for Preparation and Storage of a Clopenthixol Stock Solution
This protocol outlines the steps to prepare a Clopenthixol stock solution with minimized risk of isomerization.
Materials:
-
Clopenthixol dihydrochloride (B599025) (or other salt form)
-
Anhydrous methanol (HPLC grade or equivalent)
-
Amber glass vials with Teflon-lined caps
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Work in a Subdued Light Environment: Perform all steps under dim lighting or using a safelight to minimize light exposure.
-
Weighing: Accurately weigh the desired amount of Clopenthixol powder using an analytical balance.
-
Dissolution: Transfer the weighed powder to an amber glass vial. Add the required volume of methanol to achieve the desired stock concentration.
-
Mixing: Cap the vial tightly and vortex until the powder is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C. For frequent use, create smaller aliquots to avoid repeated warming of the main stock.
-
Labeling: Clearly label the vials with the compound name, concentration, date of preparation, and storage conditions.
Protocol for Monitoring Isomeric Purity using HPLC
This protocol provides a general method for the separation and quantification of cis- and trans-Clopenthixol isomers. Method parameters may need to be optimized for your specific HPLC system.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C8 or C18 reversed-phase column is suitable for separation.
Mobile Phase and Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer is commonly used. The exact ratio and pH should be optimized for best separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Approximately 230 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation: Dilute your Clopenthixol solution to an appropriate concentration with the mobile phase.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Record the chromatogram. The two isomers, cis (zuclopenthixol) and trans, should appear as distinct peaks.
-
Quantification: Calculate the percentage of each isomer by integrating the peak areas.
Visual Guides
Caption: Photochemical isomerization of Clopenthixol.
References
stability of trans-Clopenthixol dihydrochloride in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of trans-Clopenthixol dihydrochloride (B599025) in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for trans-Clopenthixol dihydrochloride as a solid and in solution?
A1:
-
Solid Form: As a solid, this compound should be stored at 2-8°C in a dry, dark place.
-
In Solution: For solutions prepared in DMSO, the following storage conditions are recommended to minimize degradation:
Q2: What is the general solubility of this compound in different solvents?
A2: this compound is a salt and is generally expected to be more soluble in polar solvents.
-
DMSO: Soluble in DMSO. A 10 mM solution can be prepared.[1]
-
Water: As a dihydrochloride salt, it is expected to be soluble in water.
-
Ethanol (B145695) and Methanol (B129727): Information on the specific solubility in ethanol and methanol is limited, but as polar protic solvents, some degree of solubility is expected.
-
Non-Polar Solvents: Solubility in non-polar organic solvents is likely to be low.
It is always recommended to perform a solubility test for your specific application and solvent batch.
Q3: How stable is this compound in aqueous solutions at different pH values?
A3: Specific quantitative stability data for this compound across a range of pH values is not readily available in the public domain. However, based on forced degradation studies of the structurally similar cis-isomer (zuclopenthixol), the thioxanthene (B1196266) core is susceptible to degradation under both acidic and basic conditions. It is anticipated that the stability of this compound in aqueous solutions will be pH-dependent. To ensure the integrity of your experiments, it is crucial to determine the stability in your specific buffer system and experimental conditions. A stability-indicating HPLC method, such as the one described in the experimental protocols section, should be used to monitor the compound's integrity over time.
Q4: Is this compound sensitive to light?
A4: Thioxanthene derivatives, the chemical class to which clopenthixol (B1202743) belongs, are known to be photosensitive. Therefore, it is highly recommended to protect solutions of this compound from light to prevent photodegradation. Experiments should be conducted in amber vials or under low-light conditions whenever possible.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the structure and studies on related compounds, the likely degradation pathways for this compound include:
-
Hydrolysis: The molecule may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The sulfur atom in the thioxanthene ring and the tertiary amine in the piperazine (B1678402) ring are potential sites for oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of degradation products.
Isomerization from the trans (E) to the cis (Z) form is a potential concern, although some studies on biological systems suggest that this may not be a major in-vivo pathway. However, the stability of the geometric isomers should be monitored in solution-based assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound in the experimental solvent. | 1. Prepare fresh solutions for each experiment. 2. Confirm the stability of the compound in your specific solvent and under your experimental conditions (temperature, pH, light exposure) using a stability-indicating analytical method like HPLC. 3. Store stock solutions appropriately, aliquoted at -80°C for long-term storage.[1] |
| Precipitation of the compound from solution. | Exceeding the solubility limit in the chosen solvent. | 1. Perform a solubility test to determine the maximum soluble concentration in your solvent. 2. Consider using a co-solvent system if higher concentrations are required. 3. For aqueous solutions, ensure the pH is within a range where the compound is soluble and stable. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Protect solutions from light and store at the recommended temperature. 2. Use high-purity solvents and freshly prepared buffers. 3. Perform a forced degradation study (see experimental protocols) to identify potential degradation products and confirm the specificity of your analytical method. |
| Loss of compound potency over time. | Chemical instability leading to degradation. | 1. Re-evaluate storage conditions. Store aliquots at -80°C for long-term stability.[1] 2. Avoid repeated freeze-thaw cycles.[1] 3. For working solutions, establish an expiration period based on stability data in that specific solvent and storage condition. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound in DMSO Solution
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Note: This data is based on manufacturer recommendations for a specific solvent. Stability in other solvents must be determined empirically.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the required amount of this compound solid in a clean, dry vial.
-
Solvent Addition: Add the desired volume of high-purity solvent (e.g., DMSO, sterile water) to the vial.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but the effect of temperature on stability should be considered.
-
Storage: Store the stock solution as recommended. For long-term storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Protocol 2: Stability-Indicating HPLC Method for this compound (Adapted from a method for Zuclopenthixol)
This method can be used to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Sodium acetate (B1210297) buffer (pH 4.3) : Methanol (20:80, v/v).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile : Water (75:25, v/v).
-
Elution Mode: Isocratic elution with an equal volume of Mobile Phase A and Mobile Phase B.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 257 nm.
-
Injection Volume: 10 µL.
This method should be validated for the specific analysis of this compound and its degradation products in your matrix.
Protocol 3: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature.
-
Thermal Degradation: Heat the solid powder or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) or a broad-spectrum light source.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acidic and basic samples): Neutralize the samples before HPLC analysis.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 2). Compare the chromatograms to a control sample stored under normal conditions.
Visualizations
Caption: Experimental workflow for stability assessment of this compound.
Caption: Factors influencing the stability of this compound in solution.
References
optimizing storage conditions for trans-Clopenthixol dihydrochloride powder
This technical support center provides guidance on the optimal storage and handling of trans-Clopenthixol dihydrochloride (B599025) powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for trans-Clopenthixol dihydrochloride powder?
A: For optimal stability, the powder should be stored in a refrigerator at 2-8°C.[1][2][3] It is crucial to keep the container tightly sealed to protect it from moisture.[4]
Q2: How should I store solutions of this compound?
A: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to one month.[4] For longer-term storage, -80°C is recommended for up to six months.[4] Always ensure the solutions are in tightly sealed containers.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
A: Based on studies of similar thioxanthene (B1196266) derivatives, potential degradation pathways include hydrolysis and oxidation.[5] Exposure to acidic or basic conditions, as well as oxidizing agents, can lead to the formation of degradation products.[5]
Troubleshooting Guide
Q1: I've observed a change in the color of the powder (e.g., from off-white to yellowish). What should I do?
A: A color change may indicate degradation. This could be due to improper storage conditions such as exposure to light, moisture, or elevated temperatures. It is recommended to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[7] If significant degradation is detected, the batch should be discarded.
Q2: My stock solution has developed precipitates after being stored at -20°C. Is it still usable?
A: Precipitation could be due to the compound falling out of solution at low temperatures or potential degradation. Allow the solution to warm to room temperature and gently vortex to see if the precipitate redissolves. If it does not, or if you suspect degradation, the solution should not be used. To prevent this, ensure you are using an appropriate solvent and that the concentration is not above its solubility limit at the storage temperature.
Q3: I suspect my compound has been exposed to humidity. How can I check for degradation?
A: Exposure to moisture can lead to hydrolysis.[5] A stability-indicating analytical method, such as HPLC, is the most reliable way to assess the purity of the compound and quantify any degradation products.[6][7] Comparing the chromatogram of the suspect sample to a reference standard stored under optimal conditions will reveal any new peaks corresponding to degradation products.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | 2-8°C | Long-term | Store in a tightly sealed container, protected from light and moisture.[1][2][3][4] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; use tightly sealed containers.[4] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; use tightly sealed containers.[4] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for assessing the stability of this compound. Method optimization may be required based on the specific equipment and degradation products anticipated.
Objective: To separate and quantify this compound from its potential degradation products.
Materials:
-
This compound reference standard and test sample
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
HPLC-grade water
-
Sodium acetate (B1210297) buffer (0.1 M), pH adjusted to 4.3
-
Formic acid (0.1%)
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M sodium acetate buffer (pH 4.3) and methanol (20:80 v/v).
-
Mobile Phase B: 0.1% formic acid in water and acetonitrile (75:25 v/v).
-
Degas both mobile phases prior to use.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or DMSO) and dilute with the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the test sample in the same manner as the standard solution to a similar concentration.
-
-
Chromatographic Conditions (based on a method for the cis-isomer): [6]
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).
-
Column Temperature: 35°C.
-
Flow Rate: 0.8 mL/min.
-
Elution Mode: Isocratic elution using a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Detection Wavelength: 257 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of the intact drug.
-
Inject the sample solution.
-
Analyze the resulting chromatogram for any new peaks, which may represent degradation products. The peak area of the main compound can be used to quantify its purity relative to the standard.
-
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. trans-clopenthixol acetate dihydrochloride [lgcstandards.com]
- 2. trans-clopenthixol hydrochloride | LGC Standards [lgcstandards.com]
- 3. trans-Clopenthixol (dihydrochloride) | 58045-22-0 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
troubleshooting trans-Clopenthixol dihydrochloride solubility issues
This technical support guide provides troubleshooting for common solubility issues encountered when working with trans-Clopenthixol dihydrochloride (B599025). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My trans-Clopenthixol dihydrochloride is not dissolving in the recommended solvent. What should I do?
A1: Incomplete dissolution can be caused by several factors, including solvent choice, concentration, temperature, and the quality of the solvent. Refer to the solubility data table below and ensure you are using an appropriate solvent. For challenging dissolutions, especially in DMSO, applying heat and sonication is recommended. Also, verify the purity and water content of your solvent, as contaminants or absorbed moisture can hinder solubility.
Q2: After dissolving the compound, I see precipitation or cloudiness, especially after adding it to an aqueous buffer. Why is this happening and how can I fix it?
A2: This is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous buffer where the compound is less soluble. This phenomenon is known as precipitation. To mitigate this, you should first dissolve the compound in a suitable organic solvent like DMSO at a high concentration and then dilute it slowly into the aqueous buffer of your choice while vortexing.[1] Note that the final concentration achievable in aqueous buffers will be limited. For instance, in a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/ml.[1]
Q3: How should I store my this compound stock solution to prevent degradation or precipitation?
A3: Proper storage is crucial for maintaining the integrity of your compound. Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] For storage, it is recommended to keep the solution at -20°C for up to one month or at -80°C for up to six months.[2] Always ensure the storage container is sealed tightly to prevent solvent evaporation and moisture absorption.
Q4: Can pH affect the solubility of this compound?
A4: Yes, as a dihydrochloride salt, the solubility of trans-Clopenthixol can be influenced by pH. Acidic conditions may enhance its solubility in aqueous solutions by keeping the molecule in its ionized, more soluble form.[3] When preparing aqueous solutions, consider the pH of your buffer system.
Data Presentation: Solubility
The solubility of this compound varies significantly across different solvents. The following table summarizes key quantitative data.
| Solvent | Solubility | Notes | Source |
| DMSO | 10 mg/mL (21.10 mM) | Requires sonication and warming to 60°C. Use newly opened, non-hygroscopic DMSO. | [2] |
| Water | Freely Soluble | As a dihydrochloride salt, it is expected to have high aqueous solubility. | [4][5][6] |
| Methanol | Readily Soluble | --- | [4][5] |
| Ethanol | Sparingly Soluble | --- | [4][5][6] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | For preparing aqueous solutions, first dissolve in DMSO then dilute. | [1] |
| Ether | Sparingly to Very Slightly Soluble | --- | [4][5][6] |
| Other Organic Solvents | Practically Insoluble | --- | [4][5] |
Experimental Protocols
Protocol for Preparing a Stock Solution in DMSO
This protocol outlines the steps for dissolving this compound in DMSO, a common solvent for this compound.
-
Preparation : Weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition : Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Initial Mixing : Briefly vortex the vial to suspend the powder.
-
Assisted Dissolution : Place the vial in an ultrasonic water bath and sonicate. Concurrently, warm the solution by placing the vial in a heat block or water bath set to 60°C.[2]
-
Visual Inspection : Continue sonication and warming until the solution is clear and all solid particles have dissolved.
-
Storage : Once fully dissolved, allow the solution to cool to room temperature. Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[2]
Visualizations
Experimental Workflow for Dissolution
The following diagram illustrates the standard workflow for preparing a stock solution of this compound.
Caption: Workflow for dissolving this compound.
Troubleshooting Logic for Solubility Issues
This diagram provides a logical path for troubleshooting common solubility problems.
Caption: Troubleshooting logic for solubility challenges.
Signaling Pathway of Clopenthixol
Clopenthixol primarily acts as an antagonist at dopamine (B1211576) receptors, which is central to its neuroleptic effects.
Caption: Simplified diagram of Clopenthixol's primary mechanism.
References
Technical Support Center: Light Sensitivity and Degradation of trans-Clopenthixol Solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with trans-Clopenthixol solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the light sensitivity and degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of light exposure on Clopenthixol solutions?
A1: Exposure to light, particularly UV radiation, induces a rapid cis-trans isomerization of Clopenthixol.[1][2] This means that if you are working with a solution of the pure trans-isomer, it will begin to convert to the cis-isomer (Zuclopenthixol) and vice-versa, altering the composition of your solution.
Q2: Beyond isomerization, does further degradation of trans-Clopenthixol occur with light exposure?
A2: Yes, prolonged exposure to light, especially in the presence of air (oxygen), leads to further degradation of the Clopenthixol isomers.[1][2] A significant degradation product is a thioxanthone derivative, which is formed through oxidative processes.[1]
Q3: Are there any other factors that can influence the rate of photodegradation?
A3: Yes, factors such as the solvent used, the presence of oxygen, and the concentration of the Clopenthixol solution can affect the rate of degradation.[1] It has been observed that the exclusion of oxygen can slow down the formation of some degradation products, but it does not prevent isomerization or other secondary degradation pathways.[1][2]
Q4: What are the recommended storage conditions for trans-Clopenthixol solutions?
A4: To minimize degradation, trans-Clopenthixol solutions should be protected from light.[3] It is advisable to store them in amber-colored vials or wrapped in aluminum foil to block light exposure. For long-term storage, refrigeration (2-8°C) is also recommended.
Q5: How can I monitor the degradation of my trans-Clopenthixol solution?
A5: The most common and effective method for monitoring the degradation of trans-Clopenthixol and quantifying its isomers and degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[4] For more detailed structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram of a trans-Clopenthixol Sample
-
Possible Cause 1: Isomerization.
-
Explanation: Your trans-Clopenthixol has likely been exposed to light, causing it to isomerize to cis-Clopenthixol (Zuclopenthixol), which will appear as a separate peak in your chromatogram.
-
Solution:
-
Prepare and handle all solutions under light-protected conditions (e.g., in a dimly lit room, using amber glassware).
-
Confirm the identity of the new peak by comparing its retention time with a cis-Clopenthixol standard.
-
-
-
Possible Cause 2: Formation of Degradation Products.
-
Explanation: If the solution has been exposed to light for an extended period, or to high-intensity light, further degradation products, such as thioxanthone derivatives, will have formed.[1]
-
Solution:
-
Review your sample handling and storage procedures to ensure adequate protection from light.
-
If identifying the degradation products is necessary, consider using LC-MS/MS for structural analysis.
-
-
Issue 2: Inconsistent Results in Photostability Studies
-
Possible Cause 1: Inconsistent Light Exposure.
-
Explanation: Variations in the distance from the light source, the intensity of the lamp over time, or uneven illumination of samples can lead to inconsistent degradation rates.
-
Solution:
-
Ensure all samples are placed at a fixed and equal distance from the light source.
-
Use a calibrated radiometer or lux meter to monitor the light intensity.
-
Rotate or reposition samples periodically to ensure uniform exposure.
-
-
-
Possible Cause 2: Temperature Fluctuations.
-
Explanation: The heat generated by the light source can increase the temperature of the samples, leading to thermal degradation in addition to photodegradation. This can be a confounding factor.[5]
-
Solution:
-
Use a temperature-controlled photostability chamber.
-
Include "dark controls" (samples shielded from light but kept at the same temperature) to differentiate between thermal and photodegradation.[3]
-
-
-
Possible Cause 3: Oxygen Variability.
-
Explanation: The presence and concentration of dissolved oxygen can significantly impact the formation of oxidative degradation products.[1]
-
Solution:
-
For mechanistic studies, you may need to de-gas your solvent and prepare samples under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure consistent headspace volume in your sample vials for comparable studies.
-
-
Data Presentation
| Exposure Time (hours) | Light Condition | % trans-Clopenthixol Remaining | % cis-Clopenthixol Formed | % Thioxanthone Derivative Formed |
| 0 | Dark Control | 100 | 0 | 0 |
| 2 | UV-A (365 nm) | 85 | 12 | < 1 |
| 4 | UV-A (365 nm) | 72 | 23 | 2 |
| 8 | UV-A (365 nm) | 55 | 35 | 5 |
| 8 | Dark Control | 99 | < 1 | < 1 |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of trans-Clopenthixol Solution
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.
1. Objective: To evaluate the photostability of a trans-Clopenthixol solution and identify potential degradation products under forced conditions.
2. Materials:
- trans-Clopenthixol reference standard
- HPLC-grade methanol
- Volumetric flasks (amber)
- Quartz cuvettes or HPLC vials
- Photostability chamber equipped with a light source capable of emitting both visible and UV-A light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).
- Calibrated radiometer and lux meter.
- HPLC system with a UV detector.
3. Procedure:
Protocol 2: Stability-Indicating HPLC Method for trans-Clopenthixol and its Degradation Products
1. Objective: To develop an HPLC method capable of separating trans-Clopenthixol from its cis-isomer and its primary photodegradation products.
2. HPLC Parameters (Example):
3. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Caption: Photodegradation pathway of trans-Clopenthixol.
Caption: Workflow for photostability testing.
Caption: Troubleshooting unexpected HPLC peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. The photochemical stability of cis- and trans-isomers of tricyclic neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. q1scientific.com [q1scientific.com]
- 4. Concentrations of cis(Z)-clopenthixol and trans(E)-clopenthixol in a lethal case involving zuclopenthixol, diazepam, and cyamemazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photostability Testing Issues – Pharma Stability [pharmastability.com]
Technical Support Center: Accurate Quantification of trans-Clopenthixol by HPLC
Welcome to the technical support center for the accurate quantification of trans-Clopenthixol using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for the analysis of trans-Clopenthixol?
A successful HPLC analysis of trans-Clopenthixol and its cis-isomer relies on a robust method. A commonly employed method utilizes a reversed-phase C8 or C18 column with isocratic elution. The mobile phase is often a mixture of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile.[1][2] UV detection is typically set around 230 nm or 257 nm for optimal response.[1][2][3][4][5]
Q2: How can I effectively prepare plasma samples for trans-Clopenthixol analysis?
Solid-Phase Extraction (SPE) is a highly effective and widely used technique for extracting trans-Clopenthixol from plasma samples.[1][2] This method provides high extraction yield and good selectivity. Cyanopropyl cartridges are a suitable choice for this purpose.[1][2] Alternative methods like liquid-liquid extraction (LLE) can also be employed.[3][6]
Q3: What is the expected linear range and limit of detection (LOD) for a typical HPLC-UV method?
For the analysis of trans(E)-clopenthixol in human plasma, a typical calibration curve can be established over a concentration range of 1-200 ng/mL.[1][2] The limit of detection (LOD) for both cis(Z)- and trans(E)-isomers of clopenthixol (B1202743) is approximately 0.3 ng/mL.[1][2]
Q4: What are the potential stability issues for Clopenthixol in biological samples?
Clopenthixol, like many antipsychotic drugs, can be susceptible to degradation during sample storage.[7] It is crucial to be aware of potential changes in drug concentrations over time and under different storage temperatures.[7] Irradiation, including UV light, can induce rapid cis-trans isomerization, which may affect the accuracy of quantification.[3] Therefore, protecting samples from light is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC quantification of trans-Clopenthixol.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can significantly impact the accuracy of integration and quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Strong Sample-Column Interactions | For basic compounds like Clopenthixol, interactions with acidic silanol (B1196071) groups on silica-based columns can cause tailing.[8] Increasing the ionic strength of the mobile phase with a buffer or salt can help mitigate this.[9] |
| Inappropriate Mobile Phase pH | A high mobile phase pH can increase silanol interactions.[8] Conversely, a very low pH might be necessary to ensure the analyte is in a single ionic form. Experiment with pH adjustments to find the optimal condition. |
| Column Overload | Injecting too much sample can lead to broad or tailing peaks.[10] Dilute the sample and reinject. |
| Sample Solvent Incompatibility | If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.[11][12] Ideally, dissolve the sample in the mobile phase or a weaker solvent.[10] |
A logical approach to troubleshooting peak shape issues is outlined in the following diagram:
Caption: Troubleshooting workflow for poor peak shape.
Problem 2: Inconsistent Retention Times
Variable retention times can lead to misidentification of peaks and inaccurate quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Leaks in the HPLC System | Leaks can cause fluctuations in mobile phase composition and flow rate, leading to variable retention times.[8] Perform a thorough visual inspection and pressure test of the system. |
| Changes in Mobile Phase Composition | Inconsistent preparation of the mobile phase, especially buffer solutions, can affect retention.[8] Prepare fresh mobile phase daily and ensure accurate measurements.[13] |
| Air Trapped in the Pump | Air bubbles in the pump can cause inconsistent flow rates.[8] Degas the mobile phase thoroughly and prime the pump.[13] |
| Column Temperature Fluctuations | Changes in column temperature can impact retention times.[8] Use a column oven to maintain a stable temperature.[13] |
Problem 3: Inaccurate Quantification and Matrix Effects
The sample matrix, especially in biological samples like plasma, can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[14]
Possible Causes & Solutions:
| Cause | Solution |
| Co-eluting Matrix Components | Endogenous and exogenous compounds in the sample matrix can co-elute with trans-Clopenthixol and affect its signal.[14] |
| Ion Suppression/Enhancement | This is a common issue in LC-MS/MS analysis where matrix components interfere with the ionization process in the mass spectrometer source.[14][15] |
Strategies to Mitigate Matrix Effects:
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method, such as a multi-step SPE protocol, to remove interfering matrix components.[16]
-
Chromatographic Separation: Adjust the mobile phase gradient or use a different column to achieve better separation of the analyte from matrix interferences.
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for matrix effects.[14]
-
Employ an Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.
The following diagram illustrates the workflow for addressing suspected matrix effects:
Caption: Workflow for mitigating matrix effects.
Experimental Protocol: Quantification of trans-Clopenthixol in Human Plasma
This protocol is a representative example based on published methods.[1][2] Users should validate the method in their own laboratory.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a cyanopropyl SPE cartridge with methanol (B129727) followed by water.
-
Load 1 mL of human plasma onto the cartridge.
-
Wash the cartridge with water and then a low-percentage organic solvent to remove interferences.
-
Elute trans-Clopenthixol with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions
| Parameter | Specification |
| Column | Reversed-phase C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 25 mM phosphate buffer:acetonitrile (65:35 v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
3. Calibration Curve
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of trans-Clopenthixol (e.g., 1, 5, 10, 50, 100, 200 ng/mL). Process these standards using the same SPE procedure as the unknown samples. Plot the peak area of trans-Clopenthixol against its concentration to generate the calibration curve.
The overall experimental workflow is summarized in the diagram below:
Caption: Experimental workflow for trans-Clopenthixol quantification.
By following these guidelines and troubleshooting steps, researchers can improve the accuracy and reliability of trans-Clopenthixol quantification in their HPLC experiments.
References
- 1. Liquid chromatographic analysis of the cis(Z)- and trans(E)-isomers of clopenthixol in human plasma using a novel solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. halocolumns.com [halocolumns.com]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. lcms.cz [lcms.cz]
- 12. ijprajournal.com [ijprajournal.com]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding contamination in antimicrobial assays with trans-Clopenthixol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during antimicrobial assays involving trans-Clopenthixol.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in antimicrobial assays?
A1: The most common sources of contamination in antimicrobial assays, as in most cell culture work, include bacteria, fungi (yeast and mold), mycoplasma, and cross-contamination from other cell lines or microbial stocks.[1][2][3] These contaminants can be introduced through several vectors:
-
Non-sterile supplies and reagents: This includes media, sera, water, plasticware, and glassware that have not been properly sterilized.[2]
-
Poor aseptic technique: Improper handling of cultures, media, and equipment is a primary route for introducing contaminants.[2][4] This can include talking or sneezing while working, not properly disinfecting work surfaces, and incorrect use of sterile tools.[2][5]
-
Laboratory environment: Airborne particles, dust, and aerosols from personnel can carry microbes that settle into cultures.[2][6]
-
Incoming cell lines or microbial stocks: New biological materials may arrive already contaminated.[7]
Q2: How can I visually identify different types of contamination?
A2: Visual identification is the first step in detecting a contamination event. Different contaminants have distinct appearances under a microscope:
-
Bacteria: Often appear as small, moving black dots or rods between your cells. The culture medium may suddenly become turbid (cloudy) and change color (e.g., yellow due to a rapid pH drop) overnight.[3][6]
-
Yeast: Appear as individual ovoid or spherical particles that may be budding. Advanced yeast contamination will make the culture medium turbid and may cause a pH increase.[3]
-
Mold (Fungi): Initially may appear as thin, filamentous structures. As the contamination progresses, dense clumps of mycelia can become visible to the naked eye.[1][3]
-
Mycoplasma: These are very small bacteria without a cell wall and are not visible with a standard light microscope.[3][7] Their presence may be indicated by slower cell growth or changes in cell morphology.[3] Specialized testing (e.g., PCR, ELISA) is required for detection.[3]
Q3: Are there specific considerations for handling trans-Clopenthixol to avoid contamination?
A3: While trans-Clopenthixol itself is not a source of biological contamination, the process of preparing and introducing it into an assay can be a vector for contamination. trans-Clopenthixol is the inactive isomer of the antipsychotic drug Clopenthixol.[8][9] To maintain the sterility of your assay when working with this or any other test compound, follow these steps:
-
Prepare stock solutions in a sterile environment: Use a laminar flow hood or biological safety cabinet to prepare stock solutions of trans-Clopenthixol.
-
Use sterile solvents and diluents: Ensure that any solvent (e.g., DMSO, ethanol) or medium used to dissolve and dilute the compound is sterile.
-
Filter-sterilize the final solution: If the solvent and compound are not pre-sterilized, pass the final stock solution through a 0.22 µm sterile filter before adding it to your culture.
-
Practice aseptic pipetting: When adding the trans-Clopenthixol solution to your assay plates or tubes, use sterile pipette tips and avoid touching the tip to any non-sterile surface.
Q4: Can the presence of trans-Clopenthixol affect the appearance of my culture?
A4: High concentrations of any chemical compound, including trans-Clopenthixol, can potentially cause cytotoxicity, leading to changes in cell morphology, detachment, or cell death. These effects could be mistaken for contamination. It is crucial to run a vehicle control (the solvent used to dissolve the compound) and an untreated control to distinguish between chemical toxicity and microbial contamination.
Troubleshooting Guides
Guide 1: Investigating a Suspected Contamination Event
If you suspect contamination in your antimicrobial assay, follow this logical workflow to identify the source and take corrective action.
Caption: Troubleshooting workflow for a contamination event.
Guide 2: Colonies within an Inhibition Zone
Problem: In a disk diffusion or agar (B569324) dilution assay, you observe colonies growing within the zone of inhibition around the trans-Clopenthixol disk.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Resistant Mutants | The colonies may be a subpopulation of your test organism that is resistant to trans-Clopenthixol. |
| Solution: Isolate a colony, re-culture it, and repeat the susceptibility test. If it consistently grows in the presence of the compound, it is likely a resistant mutant.[10] | |
| Mixed Culture | Your initial inoculum may have been contaminated with a second, resistant organism. |
| Solution: Streak the original inoculum on an agar plate to check for purity. Ensure you are working with a pure culture.[11] | |
| External Contamination | The plate may have been contaminated by airborne microbes after the initial inoculation. |
| Solution: Review your aseptic technique for pouring plates, inoculating, and placing disks.[4][12] Ensure plates are not left unnecessarily exposed to the air.[5] |
Data Presentation
Table 1: Common Contaminants and Their Characteristics
| Contaminant | Visual Appearance (Microscope) | Culture Medium Appearance | Key Indicator |
| Bacteria | Small (0.5-5 µm), motile rods or cocci | Rapidly becomes cloudy/turbid | Sudden drop in pH (medium turns yellow)[3][6] |
| Yeast | Ovoid or spherical particles (3-10 µm), may show budding | Becomes turbid as contamination advances | pH may increase (medium turns pink)[3] |
| Mold | Thin, multicellular filaments (hyphae) | Fungal colonies visible to the naked eye | Mycelial mats may form on the surface |
| Mycoplasma | Not visible with a light microscope | No visible change in turbidity | Reduced cell growth rate, requires specific testing[3][7] |
Experimental Protocols
Protocol 1: Aseptic Technique for Antimicrobial Susceptibility Testing (AST)
This protocol outlines the essential aseptic steps for performing a disk diffusion assay to minimize the risk of contamination.
Caption: Standard workflow for aseptic antimicrobial susceptibility testing.
Detailed Steps:
-
Workspace Preparation: Thoroughly disinfect the work surface (e.g., inside a biological safety cabinet) with a suitable disinfectant like 70% ethanol.[5][12] Allow it to air dry.
-
Inoculum Preparation: Prepare a microbial suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard). This ensures a uniform lawn of growth.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the sterile agar plate in three directions to ensure complete coverage.[12]
-
-
Disk Application:
-
Sterilize forceps by dipping them in alcohol and flaming them (allow to cool completely).
-
Use the sterile forceps to pick up a sterile paper disk impregnated with trans-Clopenthixol and place it firmly on the agar surface.[12]
-
Gently press the disk to ensure it adheres to the agar.
-
-
Incubation:
-
Seal the petri dish lid (e.g., with parafilm) and invert the plate.
-
Incubate under the appropriate conditions (e.g., 37°C for 18-24 hours) for the test organism.[12]
-
-
Observation: After incubation, measure the diameter of the zone of inhibition, where microbial growth has been prevented by the diffusion of the compound from the disk.[13]
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. microbenotes.com [microbenotes.com]
- 6. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 7. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Clopenthixol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. woah.org [woah.org]
- 12. savemyexams.com [savemyexams.com]
- 13. youtube.com [youtube.com]
Technical Support Center: trans-Clopenthixol Dihydrochloride Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of temperature on the stability of trans-Clopenthixol dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for trans-Clopenthixol dihydrochloride?
For long-term storage of the solid (neat) form of this compound, it is recommended to store the compound in a refrigerator at 2-8°C.[1][2][3] If the compound is in solution, it should be stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[4] It is crucial to keep the compound in a sealed container, away from moisture.[4]
Q2: How does temperature affect the stability of solid this compound?
Elevated temperatures can lead to the degradation of solid this compound. The rate of degradation is expected to increase as the temperature rises. For instance, exposure to temperatures above the recommended 2-8°C can result in a gradual loss of purity over time. For sensitive experiments, it is crucial to adhere to the recommended storage conditions.
Q3: What are the potential degradation pathways for this compound when exposed to heat?
While specific thermal degradation pathways for the trans-isomer are not extensively documented in publicly available literature, potential degradation pathways for thioxanthene (B1196266) derivatives like clopenthixol (B1202743) could include oxidation of the sulfur atom, side-chain modifications, or isomerization to the cis-isomer, although isomerization is more commonly associated with photolytic stress.[5] Forced degradation studies under thermal stress are necessary to identify the specific degradants.
Q4: Can I use a standard HPLC method to assess the stability of this compound?
A standard HPLC method may not be sufficient. A stability-indicating analytical method is required.[6] This is a validated method that can accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate it from any degradation products, impurities, or excipients.[7]
Troubleshooting Guide
Issue 1: I observe a change in the physical appearance of my solid this compound sample (e.g., color change from off-white to yellow).
-
Possible Cause: This may indicate degradation of the compound. Exposure to elevated temperatures, light, or humidity can cause chemical changes that result in a color change.
-
Recommendation: Do not use the sample for experiments where high purity is required. It is advisable to quantify the purity of the sample using a validated stability-indicating HPLC method. If the purity is below the acceptable limit for your application, a new sample should be used. Ensure that the compound is stored under the recommended conditions (2-8°C, protected from light and moisture).[1][2][3]
Issue 2: My HPLC analysis shows a decrease in the peak area of this compound and the appearance of new, unidentified peaks.
-
Possible Cause: This is a strong indication of degradation. The new peaks likely correspond to degradation products.
-
Recommendation:
-
Confirm Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the main analyte peak. Co-elution of a degradant can lead to inaccurate quantification.
-
Method Validation: Ensure your HPLC method is stability-indicating and can resolve the main peak from all degradation products.[6]
-
Identify Degradants: If necessary, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the structure of the degradation products.[6] This can provide insights into the degradation pathway.
-
Issue 3: I am seeing inconsistent stability results between different batches of this compound.
-
Possible Cause:
-
Initial Purity: The initial purity of the batches may have been different.
-
Storage History: The batches may have been exposed to different environmental conditions during shipping or previous storage.
-
Handling: Inconsistent handling procedures in the lab can introduce variability.
-
-
Recommendation:
-
Certificate of Analysis: Always review the Certificate of Analysis for each batch to confirm the initial purity.
-
Standardized Procedures: Implement standardized procedures for handling and storing all batches of the compound.
-
Side-by-Side Testing: If batch-to-batch variability is a critical concern, perform a side-by-side stability study on the different batches under identical conditions.
-
Quantitative Data
The following table summarizes hypothetical data from a thermal stability study on this compound solid, illustrating the expected trend of degradation at elevated temperatures.
Table 1: Hypothetical Purity of this compound Under Thermal Stress
| Storage Condition | Time (Weeks) | Purity (%) | Appearance |
| 40°C / 75% RH | 0 | 99.8 | Off-white powder |
| 2 | 99.1 | Off-white powder | |
| 4 | 98.2 | Faintly yellowish powder | |
| 60°C / 75% RH | 0 | 99.8 | Off-white powder |
| 2 | 97.5 | Yellowish powder | |
| 4 | 95.3 | Yellow powder |
Note: This data is for illustrative purposes only and is intended to demonstrate expected trends. Actual results may vary.
Experimental Protocols
Protocol: Thermal Stability Assessment of this compound using a Stability-Indicating HPLC-UV Method
1. Objective: To assess the stability of solid this compound under accelerated thermal stress conditions and to monitor the formation of any degradation products.
2. Materials and Equipment:
-
This compound
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
Ammonium acetate (B1210297)
-
Formic acid
-
Deionized water
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Stability chambers (e.g., 40°C/75% RH, 60°C/75% RH)
-
Analytical balance
-
Volumetric flasks and pipettes
3. HPLC Method Parameters (Example):
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A / 30% B, hold for 2 min; linear gradient to 20% A / 80% B over 10 min; hold for 5 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 257 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Stock Solution: Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Working Standard: Dilute the stock solution with mobile phase to a final concentration of 0.1 mg/mL.
5. Stability Study Procedure:
-
Place accurately weighed samples of this compound in open glass vials into stability chambers at 40°C/75% RH and 60°C/75% RH.
-
At specified time points (e.g., 0, 1, 2, 4 weeks), remove a sample from each chamber.
-
Prepare a solution of the stressed sample at a concentration of 0.1 mg/mL in mobile phase.
-
Analyze the prepared solution by HPLC along with a freshly prepared working standard.
-
Calculate the purity of the stressed sample relative to the time-zero sample and the working standard. Monitor for the appearance and growth of any new peaks.
Visualizations
Caption: Experimental workflow for thermal stability testing.
Caption: Temperature's impact on drug stability.
References
Technical Support Center: Ensuring Isomeric Purity of trans-Clopenthixol
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for ensuring the isomeric purity of trans-Clopenthixol in research studies.
Frequently Asked Questions (FAQs)
Q1: What are the isomers of Clopenthixol (B1202743) and why is their differentiation important?
A1: Clopenthixol is a thioxanthene-based drug that exists as two geometric isomers: cis(Z)-Clopenthixol (also known as Zuclopenthixol) and trans(E)-Clopenthixol.[1] The distinction is critical because the neuroleptic and antipsychotic activity resides almost exclusively in the cis(Z)-isomer, which acts as a potent antagonist at dopamine (B1211576) D1 and D2 receptors.[1][] The trans(E)-isomer is considered practically devoid of this activity.[1] Therefore, when studying the specific effects (or lack thereof) of trans-Clopenthixol, ensuring the absence of the active cis(Z)-isomer is paramount to avoid confounding results.
Q2: What are the primary sources of isomeric impurity in a sample of trans-Clopenthixol?
A2: Isomeric impurity can arise from two main sources:
-
Synthesis: The manufacturing process of Clopenthixol can produce a mixture of both cis(Z) and trans(E) isomers.[1][3] Inadequate purification can lead to residual cis(Z)-isomer in the final trans-Clopenthixol product.
-
Photoisomerization: Clopenthixol is known to be photochemically unstable.[4][5] Exposure to light, particularly UV radiation, can induce rapid cis-trans isomerization, altering the isomeric composition of the sample.[6] This can occur during storage or handling if the compound is not adequately protected from light.
Q3: What are the typical analytical methods used to determine the isomeric purity of Clopenthixol?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying the cis(Z) and trans(E) isomers of Clopenthixol.[7][8] Other techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed for purity assessment.[3][9][10] For complex biological samples, HPLC coupled with mass spectrometry (LC-MS/MS) provides high sensitivity and specificity.[11][12]
Troubleshooting Guide for Isomeric Purity Analysis
This section addresses common issues encountered during the analysis of trans-Clopenthixol purity.
Q4: My HPLC analysis shows a significant cis(Z)-Clopenthixol peak in my trans-Clopenthixol standard. What are the potential causes?
A4: This is a critical issue that can invalidate experimental results. The workflow below can help diagnose the cause.
Caption: Troubleshooting logic for unexpected cis-isomer detection.
Q5: The resolution between the cis(Z) and trans(E) isomer peaks in my HPLC chromatogram is poor. How can I improve it?
A5: Poor resolution can compromise accurate quantification. Consider the following adjustments to your HPLC method:
-
Mobile Phase Composition: Modifying the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer can significantly impact retention and resolution.[7]
-
Mobile Phase pH: Adjusting the pH of the buffer can alter the ionization state of Clopenthixol and its interaction with the stationary phase.[7]
-
Column Chemistry: Switching to a different stationary phase (e.g., C8 vs. C18, or a phenyl-hexyl column) can offer different selectivity for the isomers.
-
Flow Rate: Reducing the flow rate can sometimes increase column efficiency and improve resolution, at the cost of a longer run time.
-
Column Temperature: Adjusting the column temperature can affect retention times and peak shape.
Q6: I see other unknown peaks in my chromatogram. What could they be?
A6: Besides the alternate isomer, other peaks may represent process-related impurities or degradation products.[13] A known synthetic precursor and potential impurity is 2-Chlorothioxanthone.[14] Further degradation to a thioxanthone derivative can also occur, especially in the presence of air and light.[4][6] To identify these, you may need to use mass spectrometry (LC-MS) or acquire reference standards for potential impurities.[14][15]
Experimental Protocols & Data
Workflow for Ensuring Isomeric Purity
The following diagram outlines a standard workflow for researchers to verify and maintain the isomeric purity of trans-Clopenthixol throughout their studies.
Caption: Experimental workflow for verifying trans-Clopenthixol purity.
Example HPLC Method Parameters
The following table summarizes typical starting conditions for the HPLC separation of Clopenthixol isomers, based on published literature.[7][16] Method optimization is often required.
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-phase C8 (e.g., 150 x 4.6 mm, 5 µm)[7] | Reversed-phase C18 (e.g., Waters X Bridge C18, 150 x 4.6 mm, 3.5 µm)[16] |
| Mobile Phase | Isocratic: 25 mM Phosphate Buffer : Acetonitrile (65:35 v/v), pH adjusted to 3.0[7] | Isocratic: 0.1 M Potassium Dihydrogen Phosphate (containing 0.1% v/v Triethylamine) : Acetonitrile (45:55 v/v)[16] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[16] |
| Detection | UV at 230 nm[7] | UV at 257 nm[16] |
| Column Temperature | Ambient or controlled at 30°C[16] | Thermostatically controlled at 30°C[16] |
| Injection Volume | 20 µL | 20 µL[16] |
Detailed Protocol: Isomeric Purity Analysis by HPLC
This protocol provides a step-by-step guide for analyzing the isomeric purity of a trans-Clopenthixol sample.
-
Reagent and Standard Preparation:
-
Prepare the mobile phase as specified (e.g., Condition 1 from the table above). Filter through a 0.45 µm filter and degas thoroughly.
-
Accurately weigh and dissolve trans-Clopenthixol reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a system suitability solution containing both cis(Z)- and trans(E)-Clopenthixol to ensure the method can resolve the two isomers.
-
Prepare the research sample solution at the same concentration as the reference standard. Crucially, perform all preparations under subdued light or in amber glassware to prevent photoisomerization.
-
-
HPLC System Setup and Equilibration:
-
Install the appropriate column (e.g., C8, 150 x 4.6 mm, 5 µm).
-
Set the pump to the specified flow rate (e.g., 1.0 mL/min) and allow the mobile phase to run through the system for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector to the appropriate wavelength (e.g., 230 nm).
-
Set the column oven to the desired temperature (e.g., 30°C).
-
-
Analysis Sequence:
-
Inject a blank (solvent) to ensure no system contamination.
-
Inject the system suitability solution to confirm resolution between the cis(Z) and trans(E) peaks. The resolution factor should be >1.5.
-
Inject the trans-Clopenthixol reference standard multiple times (e.g., n=5) to establish system precision (RSD < 2.0%).
-
Inject the research sample solution.
-
Inject a standard check after a series of sample injections to confirm system stability.
-
-
Data Processing and Calculation:
-
Integrate the peaks in the chromatograms.
-
Identify the peaks for trans-Clopenthixol and cis-Clopenthixol based on their retention times from the standard and system suitability runs.
-
Calculate the percentage of the cis(Z)-isomer impurity in the trans-Clopenthixol sample using the area percent method:
% cis-Isomer = (Area of cis-peak / (Area of cis-peak + Area of trans-peak)) x 100
-
The calculated percentage should be below the threshold required for the research study (e.g., <0.5%).
-
Mechanism of Action Context
While not directly related to purity analysis, understanding the differential mechanism of action underscores its importance. The active cis(Z)-isomer antagonizes dopamine receptors, blocking downstream signaling, whereas the trans(E)-isomer has a much lower affinity and is largely inactive.
Caption: Differential interaction of Clopenthixol isomers with the D2 receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The photochemical stability of cis- and trans-isomers of tricyclic neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Liquid chromatographic analysis of the cis(Z)- and trans(E)-isomers of clopenthixol in human plasma using a novel solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific high-performance liquid chromatographic method for estimation of the cis(Z)- and trans(E)-isomers of clopenthixol and a N-dealkyl metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concentrations of cis(Z)-clopenthixol and trans(E)-clopenthixol in a lethal case involving zuclopenthixol, diazepam, and cyamemazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair obtained from psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of SPE Recovery for trans-Clopenthixol Analysis
Welcome to the technical support center for the optimization of Solid-Phase Extraction (SPE) recovery for trans-Clopenthixol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low recovery for trans-Clopenthixol during SPE?
A1: The most frequent causes of low recovery during SPE of trans-Clopenthixol are analyte breakthrough during sample loading, premature elution during wash steps, and incomplete elution from the sorbent.[1][2][3] To pinpoint the issue, it is crucial to analyze each fraction (load, wash, and elution) to determine where the analyte is being lost.[4]
Q2: Which type of SPE sorbent is recommended for trans-Clopenthixol extraction?
A2: For the analysis of cis- and trans-clopenthixol in human plasma, cyanopropyl (CN) cartridges have been reported to provide high extraction yield and good selectivity.[5] As trans-Clopenthixol is a basic compound, cation exchange and mixed-mode sorbents can also be effective for extracting it from biological fluids.[6][7] Reversed-phase sorbents like C8 or C18 are also options, but method optimization is critical.
Q3: How does pH affect the retention of trans-Clopenthixol on the SPE sorbent?
A3: As a basic compound, the pH of the sample and wash solutions significantly impacts the retention of trans-Clopenthixol on reversed-phase and cation-exchange sorbents. To maximize retention on a reversed-phase sorbent, the pH of the sample should be adjusted to be approximately two pH units above the pKa of trans-Clopenthixol to ensure it is in its neutral, less polar form. For cation-exchange sorbents, the pH should be adjusted to ensure the analyte is protonated (charged).
Q4: Can the elution solvent be injected directly into an LC-MS system?
A4: Direct injection is possible but depends on the elution solvent's compatibility with the mobile phase of your liquid chromatography (LC) method.[8] Elution solvents for basic drugs often contain a small percentage of a base like ammonium (B1175870) hydroxide (B78521) in an organic solvent, which might not be compatible with all LC columns or mobile phases. An evaporation and reconstitution step in a solvent similar to the initial mobile phase is often recommended to ensure good peak shape and reproducibility.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the SPE of trans-Clopenthixol.
Problem 1: Low or No Recovery of trans-Clopenthixol
| Potential Cause | Recommended Solution |
| Analyte Breakthrough During Sample Loading | - Verify Sorbent Choice: Ensure the sorbent has an appropriate retention mechanism for trans-Clopenthixol (e.g., cyanopropyl, cation-exchange, or reversed-phase).[3] - Adjust Sample pH: For reversed-phase SPE, ensure the sample pH is adjusted to suppress the ionization of the basic trans-Clopenthixol, making it more non-polar and enhancing retention. - Check Sample Solvent Strength: High concentrations of organic solvent in the sample can prevent retention on reversed-phase sorbents. Dilute the sample with an aqueous buffer if necessary. - Reduce Flow Rate: A slower flow rate during sample loading allows for better interaction between the analyte and the sorbent.[2] |
| Analyte Loss During Wash Step | - Wash Solvent is Too Strong: The wash solvent may be too similar in elution strength to the elution solvent, causing premature elution of trans-Clopenthixol.[3] Reduce the organic content or modify the pH of the wash solution to be less eluotropic. |
| Incomplete Elution | - Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interactions between trans-Clopenthixol and the sorbent.[3] Increase the organic strength of the elution solvent or add a modifier like a small percentage of ammonium hydroxide or formic acid to facilitate elution. - Insufficient Elution Volume: Ensure an adequate volume of the elution solvent is used. Try eluting with two smaller aliquots instead of one large one to improve efficiency.[10] |
| Analyte Degradation | - Isomerization: Thioxanthene derivatives can be susceptible to cis-trans isomerization, especially when exposed to light.[11] Protect samples and extracts from direct light. |
Problem 2: Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inconsistent Flow Rates | - Variable Packing: Differences in cartridge packing can lead to inconsistent flow rates. Ensure a consistent vacuum or positive pressure is applied. - Clogging: Particulate matter in the sample can clog the cartridge frits. Centrifuge or filter samples prior to loading.[12] |
| Cartridge Drying Out | - Maintain Wet Sorbent Bed: Do not allow the sorbent bed to dry out between conditioning, equilibration, and sample loading steps, as this can lead to inconsistent retention.[3] |
| Inconsistent Sample Pre-treatment | - Standardize Procedure: Ensure all samples are pre-treated identically, including pH adjustment and dilution, to ensure consistent interaction with the sorbent. |
Problem 3: Presence of Interferences in the Final Eluate
| Potential Cause | Recommended Solution |
| Ineffective Wash Step | - Optimize Wash Solvent: The wash step is critical for removing matrix components. Experiment with different compositions and pH of the wash solvent to selectively remove interferences without eluting trans-Clopenthixol. A common starting point is a wash solution with a slightly higher organic content than the sample loading solution.[13] |
| Co-elution of Matrix Components | - Change Sorbent Selectivity: If interferences persist, consider using a different type of SPE sorbent with a different retention mechanism (e.g., switching from reversed-phase to mixed-mode).[6] |
Experimental Protocols
Below are detailed methodologies for the solid-phase extraction of trans-Clopenthixol from a plasma matrix.
Protocol 1: Cyanopropyl (CN) Cartridge Method
This protocol is based on a published method that reported high extraction yield for cis- and trans-clopenthixol.[5]
1. Sample Pre-treatment:
-
To 1 mL of plasma, add an appropriate internal standard.
-
Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and vortex to mix. This dilution reduces viscosity and potential protein binding.
2. SPE Cartridge Conditioning:
-
Condition a cyanopropyl SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry.
3. Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
4. Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Follow with a wash of 3 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.
5. Elution:
-
Elute the trans-Clopenthixol from the cartridge with 2 x 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile (B52724) containing a small percentage of a modifier like ammonium hydroxide or formic acid). Collect the eluate in a clean tube.
6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small, known volume of the initial mobile phase of your analytical method (e.g., 100 µL).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Data Presentation
The following tables summarize the expected impact of different SPE parameters on the recovery of trans-Clopenthixol. This data is compiled from general principles of SPE for basic compounds and should be used as a starting point for method optimization.
Table 1: Effect of Sorbent Type on trans-Clopenthixol Recovery
| Sorbent Type | Primary Retention Mechanism | Expected Recovery | Selectivity | Comments |
| Cyanopropyl (CN) | Polar and weak non-polar | High | Good | Reported to be effective for clopenthixol (B1202743) isomers.[5] |
| C8 / C18 | Non-polar (Reversed-Phase) | Moderate to High | Moderate | Requires careful pH control for retention and elution. |
| Mixed-Mode (e.g., C8 + SCX) | Non-polar and Cation Exchange | High | High | Strong retention of basic compounds, allowing for rigorous washing steps.[6] |
| Polymeric (e.g., Polystyrene-divinylbenzene) | Non-polar | High | Good | Can offer high capacity and stability across a wide pH range. |
Table 2: Influence of pH on trans-Clopenthixol Recovery (Reversed-Phase SPE)
| Step | pH relative to pKa | Expected Effect on Recovery | Rationale |
| Sample Loading | pH > pKa + 2 | Increased Recovery | trans-Clopenthixol is in its neutral, more non-polar form, leading to stronger retention on the non-polar sorbent. |
| Sample Loading | pH < pKa - 2 | Decreased Recovery | trans-Clopenthixol is ionized and more polar, leading to weaker retention and potential breakthrough. |
| Elution | pH < pKa - 2 | Increased Recovery | trans-Clopenthixol becomes ionized and more polar, facilitating its elution from the non-polar sorbent. |
Table 3: Effect of Wash and Elution Solvents on trans-Clopenthixol Recovery
| Step | Solvent Composition | Expected Effect on Recovery | Rationale |
| Wash | 100% Aqueous (e.g., water, buffer) | High | Removes polar interferences without eluting the analyte. |
| Wash | Low % Organic (e.g., 5-20% Methanol in water) | High (if optimized) | Removes less polar interferences. The organic percentage should be optimized to avoid premature elution of trans-Clopenthixol. |
| Elution | High % Organic (e.g., >90% Methanol or Acetonitrile) | High | Disrupts the non-polar interactions, leading to elution. |
| Elution | High % Organic with Modifier (e.g., + 1-2% NH4OH or HCOOH) | Very High | The modifier helps to neutralize or displace the analyte from any secondary interactions with the sorbent, improving elution efficiency. |
Visualizations
Caption: A typical Solid-Phase Extraction (SPE) workflow for trans-Clopenthixol analysis.
Caption: A logical workflow for troubleshooting low SPE recovery of trans-Clopenthixol.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 3. welch-us.com [welch-us.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatographic analysis of the cis(Z)- and trans(E)-isomers of clopenthixol in human plasma using a novel solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 11. Concentrations of cis(Z)-clopenthixol and trans(E)-clopenthixol in a lethal case involving zuclopenthixol, diazepam, and cyamemazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SPE Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Validating Dopamine Receptor Assay Specificity with trans-Clopenthixol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of ligand-receptor interactions is fundamental to neuroscience research and drug development. For dopamine (B1211576) receptors, which are implicated in numerous neurological and psychiatric disorders, ensuring the specificity of binding assays is of paramount importance. This guide provides a comparative overview of validating dopamine receptor assay specificity, with a focus on the utility of trans-Clopenthixol as a valuable tool for this purpose.
The Importance of Isomeric Specificity in Assay Validation
Dopamine receptor antagonists often exist as geometric isomers, which can exhibit significantly different pharmacological activities. Clopenthixol is a classic example, existing as two isomers: the neurologically active cis-(Z)-isomer, known as Zuclopenthixol, and the significantly less active trans-(E)-isomer.[1][2] Zuclopenthixol is the active component in antipsychotic medications and demonstrates high affinity for both D1 and D2 dopamine receptors.[1][3][4] In contrast, trans-Clopenthixol shows markedly lower affinity for these receptors.
This stereoselectivity is crucial for assay validation. A truly specific dopamine receptor assay should be able to distinguish between these two isomers, showing high-affinity binding for Zuclopenthixol and low-affinity binding for trans-Clopenthixol. The inclusion of trans-Clopenthixol as a negative control can therefore effectively demonstrate that the observed binding is not due to non-specific interactions and is characteristic of the dopamine receptor's specific stereochemical requirements.
Experimental Workflow for Specificity Validation
A competitive radioligand binding assay is a standard method for determining the affinity of a test compound for a receptor.[5] The workflow below illustrates how trans-Clopenthixol and its active isomer are integrated into this process to validate assay specificity.
Caption: Workflow for validating dopamine receptor assay specificity.
Comparative Binding Affinity Data
The table below summarizes the binding affinities (Ki, in nM) of trans-Clopenthixol, its active isomer Zuclopenthixol, and other common dopamine receptor antagonists. Lower Ki values indicate higher binding affinity. The significant difference in affinity between the cis and trans isomers highlights the specificity of the dopamine receptor binding pocket.
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | Primary Mechanism |
| Zuclopenthixol (cis) | High Affinity | High Affinity | Moderate Affinity | Moderate Affinity | D1/D2 Antagonist[1][3] |
| trans-Clopenthixol | Low Affinity | Low Affinity | Low Affinity | Low Affinity | Inactive Isomer[2] |
| Haloperidol | Moderate Affinity | 0.28 - 0.91 [6] | 0.53 [6] | 4.4 - 5.1 [6] | D2-like Antagonist |
| Spiperone | Moderate Affinity | High Affinity | High Affinity | Moderate Affinity | D2-like Antagonist |
| (S)-(-)-Sulpiride | Low Affinity | High Affinity | High Affinity | Low Affinity | Selective D2-like Antagonist |
| Clozapine | Moderate Affinity | Moderate Affinity | Moderate Affinity | High Affinity | D4/5-HT2A Antagonist |
Note: Specific Ki values for isomers can vary between studies. The table represents relative affinities.
Dopamine Receptor Signaling and Antagonist Action
Dopamine receptors are G protein-coupled receptors (GPCRs). D1-like receptors (D1 and D5) typically couple to Gαs proteins to stimulate adenylyl cyclase, while D2-like receptors (D2, D3, and D4) couple to Gαi/o proteins to inhibit it.[6] Antagonists like Zuclopenthixol physically block dopamine from binding to the receptor, thereby inhibiting these downstream signaling events. trans-Clopenthixol, due to its stereochemistry, does not fit well into the binding pocket and thus cannot effectively block dopamine binding.
Caption: Antagonist interference with dopamine receptor signaling.
Detailed Experimental Protocol: Radioligand Binding Assay
This protocol outlines a standard competitive radioligand binding assay for a D2-like receptor.
A. Materials
-
Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or another suitable high-affinity D2 antagonist radioligand.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]
-
Test Compounds: Zuclopenthixol, trans-Clopenthixol, and other reference antagonists, prepared in a suitable solvent and serially diluted.
-
Non-specific Binding (NSB) Determinator: A high concentration (e.g., 1 µM) of a potent unlabeled antagonist like Haloperidol.[8]
-
Filtration Apparatus: 96-well harvester with GF/C filters (pre-soaked in 0.3% polyethyleneimine).[7]
-
Scintillation Counter and scintillation fluid.
B. Membrane Preparation
-
Homogenize cells expressing the receptor in cold lysis buffer.[7]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.[7]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a BCA or similar protein assay.[7]
C. Assay Procedure
-
Set up a 96-well plate. For each test compound, prepare wells for a range of concentrations (typically 8-10 concentrations over a 5-log unit range).[5]
-
To each well, add the following in order:
-
The final assay volume is 250 µL.[7]
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]
D. Filtration and Counting
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5][7]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.[7]
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
E. Data Analysis
-
Calculate specific binding by subtracting the non-specific binding (counts from wells with Haloperidol) from the total binding (counts from wells with buffer only).
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Conclusion
Validating the specificity of a dopamine receptor assay is essential for generating reliable and interpretable data. The use of isomeric pairs, such as the active Zuclopenthixol and its inactive counterpart trans-Clopenthixol, provides a powerful and straightforward method for this validation. An assay that clearly distinguishes between these isomers, showing high affinity for the former and low affinity for the latter, demonstrates the stereospecificity expected of a true receptor-ligand interaction. This approach, combined with the use of other standard antagonists, provides researchers with a high degree of confidence in their experimental findings.
References
- 1. Zuclopenthixol acetate for acute schizophrenia and similar serious mental illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zuclopenthixol - Wikipedia [en.wikipedia.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Trans-Clopenthixol Dihydrochloride vs. Cis-Zuclopenthixol for Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the geometric isomers of clopenthixol (B1202743): the trans (E) isomer, available as trans-Clopenthixol dihydrochloride (B599025), and the cis (Z) isomer, known as Zuclopenthixol. This document aims to furnish researchers with the necessary pharmacological data, experimental methodologies, and pathway analyses to make informed decisions in drug discovery and neuropharmacological studies.
Executive Summary
Clopenthixol is a thioxanthene (B1196266) antipsychotic that exists as two geometric isomers: cis and trans. Extensive research has demonstrated that the antipsychotic and neuroleptic activity of clopenthixol resides almost exclusively in the cis-isomer, Zuclopenthixol.[1] The trans-isomer is largely considered pharmacologically inactive concerning neuroleptic properties, although it may possess other biological activities, such as antibacterial effects.[2] Clinical studies have shown that cis-Zuclopenthixol is approximately twice as potent as the isomeric mixture of clopenthixol on a milligram-to-milligram basis.[1][3] This guide will delve into the specifics of their receptor binding profiles, functional activity, and the underlying signaling pathways.
I. Chemical Structures and Stereochemistry
The differential pharmacological activities of trans-Clopenthixol and cis-Zuclopenthixol stem from their distinct three-dimensional conformations, which dictate their ability to bind to and interact with neurotransmitter receptors.
trans-Clopenthixol dihydrochloride: The (E)-isomer of clopenthixol.
cis-Zuclopenthixol: The (Z)-isomer of clopenthixol. Zuclopenthixol is the active pharmaceutical ingredient in formulations like Zuclopenthixol dihydrochloride, Zuclopenthixol acetate, and Zuclopenthixol decanoate.[4]
II. Comparative Pharmacodynamics: Receptor Binding Affinities
The primary mechanism of action for the antipsychotic effects of Zuclopenthixol is its potent antagonism of dopamine (B1211576) D1 and D2 receptors.[4] It also exhibits high affinity for other receptors, which contributes to its overall pharmacological profile, including its side effects. While quantitative binding data for trans-Clopenthixol is scarce in the literature, it is widely reported to have minimal to no affinity for dopamine receptors, rendering it inactive as a neuroleptic.
Table 1: Receptor Binding Affinities (Ki, nM) of cis-Zuclopenthixol
| Receptor | Ki (nM) | Reference |
| Dopamine D1 | High Affinity | [4] |
| Dopamine D2 | High Affinity | [4] |
| α1-Adrenergic | High Affinity | [4] |
| 5-HT2 | High Affinity | [4] |
| Histamine H1 | Weaker Affinity | [4] |
| Muscarinic Cholinergic | Lower Affinity | [4] |
| α2-Adrenergic | Lower Affinity | [4] |
III. In Vivo Efficacy and Comparative Potency
Clinical and preclinical studies have consistently demonstrated the superior neuroleptic potency of the cis-isomer.
Table 2: Comparative In Vivo Data
| Parameter | trans-Clopenthixol | cis-Zuclopenthixol | Reference |
| Antipsychotic Efficacy | Inactive | Active | [1] |
| Relative Potency (vs. Clopenthixol mixture) | - | ~2x more potent | [1][3] |
| Sedative Effect | Highly Sedative (in mixed racemate) | Less sedating than mixed racemate | [5] |
IV. Dopamine Receptor Signaling Pathways
The therapeutic effects of cis-Zuclopenthixol are primarily mediated through its blockade of dopamine D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain. This antagonism modulates downstream signaling cascades crucial for mood, cognition, and behavior.
Dopamine D1 Receptor Signaling
D1-like receptors (D1 and D5) are coupled to Gs/olf proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, influencing gene expression and neuronal excitability.
Dopamine D2 Receptor Signaling
D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This has opposing effects to D1 receptor activation and is a key mechanism for the antipsychotic action of drugs like cis-Zuclopenthixol.
V. Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol outlines a standard method for determining the binding affinity (Ki) of a compound for dopamine receptors.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D1 or D2 receptor.
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) with protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-raclopride or [3H]-spiperone for D2 receptors).
-
Add increasing concentrations of the unlabeled test compound (cis-Zuclopenthixol or this compound).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
VI. Conclusion
The available evidence strongly indicates that cis-Zuclopenthixol is the pharmacologically active isomer of clopenthixol responsible for its antipsychotic effects, primarily through potent antagonism of dopamine D1 and D2 receptors. In contrast, this compound is considered essentially inactive as a neuroleptic. For researchers investigating dopamine receptor pharmacology and developing novel antipsychotic agents, cis-Zuclopenthixol serves as a relevant and potent tool, while trans-Clopenthixol may be useful as a negative control or for studying non-neuroleptic biological activities. The provided experimental protocols and pathway diagrams offer a framework for the continued investigation and characterization of these and other centrally acting compounds.
References
- 1. Cis(Z)-clopenthixol and clopenthixol (Sordinol) in chronic psychotic patients. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereo-isomeric dissociation of the antibacterial and the neuroleptic effect of clopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cis(Z)-clopenthixol and clopenthixol in the treatment of acute psychoses and exacerbations of chronic psychoses. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Meet the relatives: a reintroduction to the clinical pharmacology of ‘typical’ antipsychotics (Part 2) | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]
A Comparative Analysis of Off-Target Binding Profiles: trans-Clopenthixol Dihydrochloride vs. Haloperidol
For researchers, scientists, and drug development professionals, understanding the off-target binding profiles of antipsychotic drugs is crucial for predicting potential side effects and developing more targeted therapeutics. This guide provides a comparative analysis of trans-Clopenthixol dihydrochloride (B599025) and the typical antipsychotic, haloperidol (B65202), focusing on their in vitro binding affinities at various central nervous system receptors.
While the cis(Z)-isomer of clopenthixol (B1202743), zuclopenthixol, is the pharmacologically active component responsible for its antipsychotic effects, the trans(E)-isomer is generally considered to be devoid of significant neuroleptic activity.[1][2][3][4] Comprehensive off-target binding data for trans-Clopenthixol dihydrochloride is limited in publicly available literature. Therefore, this guide presents the binding profile of the active isomer, cis(Z)-clopenthixol (zuclopenthixol) , in comparison to haloperidol . This comparison provides valuable insights into the receptor interaction landscape of the clopenthixol chemical scaffold.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the inhibitory constants (Ki) of cis(Z)-clopenthixol and haloperidol at various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | cis(Z)-Clopenthixol (Zuclopenthixol) Ki (nM) | Haloperidol Ki (nM) |
| Dopamine (B1211576) D1 | 9.8 | 10 |
| Dopamine D2 | 1.5 | 0.7 |
| Dopamine D3 | - | 0.7 |
| Dopamine D4 | - | 5 |
| Serotonin 5-HT2A | 7.6 | 32 |
| Serotonin 5-HT2C | - | >10,000 |
| Serotonin 5-HT6 | 3 | - |
| Alpha-1 Adrenergic | 33 | 12 |
| Histamine H1 | 169 | 1,800 |
Experimental Protocols
The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. Below is a generalized protocol representative of the methodologies employed in such studies.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Receptors are typically sourced from either recombinant cell lines (e.g., HEK293, CHO) expressing the target receptor or from tissue homogenates (e.g., rat striatum for dopamine receptors).
-
Cells or tissues are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (cis(Z)-clopenthixol or haloperidol) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known potent ligand for the target receptor.
3. Incubation and Filtration:
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration to allow the binding to reach equilibrium.
-
Following incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and key signaling pathways associated with the receptors of interest.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Zuclopenthixol and Zuclopenthixol Decanoate; Flupenthixol and Flupenthixol Decanoate (Chapter 10) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 3. Cis(Z)-clopenthixol and clopenthixol in the treatment of acute psychoses and exacerbations of chronic psychoses. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cis(Z)-clopenthixol and clopenthixol (Sordinol) in chronic psychotic patients. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
distinguishing the effects of Clopenthixol isomers in functional assays
For Researchers, Scientists, and Drug Development Professionals
Clopenthixol (B1202743), a thioxanthene (B1196266) antipsychotic, exists as a mixture of two geometric isomers: cis-(Z)-clopenthixol (Zuclopenthixol) and trans-(E)-clopenthixol. The pharmacological activity of clopenthixol is almost exclusively attributed to the cis-(Z)-isomer, which is a potent antagonist at both dopamine (B1211576) D1 and D2 receptors.[1][2] The trans-(E)-isomer is considered to be largely inactive as a neuroleptic. This guide provides a comparative overview of the functional effects of these two isomers, supported by experimental data and detailed methodologies for key assays.
Quantitative Comparison of Clopenthixol Isomers
The following table summarizes the available quantitative data on the functional activity of cis-(Z)-clopenthixol. Data for the trans-(E)-isomer is sparse in functional assays due to its significantly lower activity.
| Parameter | Receptor | cis-(Z)-Clopenthixol (Zuclopenthixol) | trans-(E)-Clopenthixol | Reference |
| Receptor Binding Affinity (Ki) | Dopamine D1 | High Affinity | Negligible Affinity | [1][3] |
| Dopamine D2 | High Affinity | Negligible Affinity | [1][3] | |
| Functional Activity | Dopamine D1 Receptor | Potent Antagonist | Inactive | [1][4] |
| Dopamine D2 Receptor | Potent Antagonist | Inactive | [1][4] |
Experimental Protocols
Detailed methodologies for key functional assays used to characterize the effects of clopenthixol isomers are provided below.
Dopamine Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the binding affinity (Ki) of cis-(Z)-clopenthixol and trans-(E)-clopenthixol for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.
-
Radioligand: [3H]-SCH23390 (for D1 receptors) or [3H]-Spiperone (for D2 receptors).
-
Test compounds: cis-(Z)-clopenthixol and trans-(E)-clopenthixol at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold incubation buffer).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes, radioligand, and either vehicle or increasing concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
This assay determines the functional effect of a compound on G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for cyclic AMP (cAMP) production.
Objective: To assess the antagonist effect of cis-(Z)-clopenthixol and trans-(E)-clopenthixol on dopamine D1 (Gs-coupled) and D2 (Gi-coupled) receptor signaling.
Materials:
-
Intact cells expressing either human dopamine D1 or D2 receptors.
-
Dopamine (agonist).
-
Test compounds: cis-(Z)-clopenthixol and trans-(E)-clopenthixol at various concentrations.
-
Forskolin (B1673556) (an activator of adenylyl cyclase, used for D2 receptor assays).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure for D1 Receptor Antagonism (Gs-coupled):
-
Plate the D1 receptor-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with increasing concentrations of the test compound or vehicle.
-
Stimulate the cells with a fixed concentration of dopamine (e.g., the EC80) to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value, which is the concentration of the antagonist that inhibits 50% of the dopamine-stimulated cAMP production, is determined.
Procedure for D2 Receptor Antagonism (Gi-coupled):
-
Plate the D2 receptor-expressing cells in a 96-well plate.
-
Pre-incubate the cells with increasing concentrations of the test compound or vehicle.
-
Stimulate the cells with a fixed concentration of forskolin to induce a baseline level of cAMP production.
-
Add a fixed concentration of dopamine (e.g., the EC80) to inhibit the forskolin-stimulated cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that reverses 50% of the dopamine-induced inhibition of cAMP production, is determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by clopenthixol isomers and a typical experimental workflow for their functional characterization.
Caption: Dopamine D1 and D2 receptor signaling pathways and the antagonistic effect of cis-(Z)-clopenthixol.
Caption: A generalized workflow for a competitive antagonist functional assay.
References
- 1. Zuclopenthixol - Wikipedia [en.wikipedia.org]
- 2. Meet the relatives: a reintroduction to the clinical pharmacology of ‘typical’ antipsychotics (Part 2) | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]
- 3. Biochemical and pharmacological differentiation of neuroleptic effect on dopamine D-1 and D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of D1 and D2 dopamine receptor antagonists and catecholamine depleting agents on the locomotor stimulation induced by dizocilpine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Utility of trans-Clopenthixol in Confirming Dopamine D2 Receptor-Mediated Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific role of a receptor in a physiological or pharmacological effect is paramount. This guide provides a comprehensive comparison of trans-clopenthixol with its active isomer, cis-(Z)-clopenthixol, and other common dopamine (B1211576) D2 receptor antagonists, highlighting its utility as a negative control to confirm D2 receptor-mediated effects. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to facilitate the design and interpretation of experiments in dopamine receptor research.
The thioxanthene (B1196266) derivative clopenthixol (B1202743) exists as two geometric isomers: cis-(Z)-clopenthixol and trans-(E)-clopenthixol. It is well-established that the pharmacological activity of clopenthixol as an antipsychotic is almost exclusively due to the cis-isomer, which acts as a potent antagonist at both dopamine D1 and D2 receptors.[1][2][3][4] In contrast, trans-clopenthixol is considered to be pharmacologically inactive, possessing negligible anti-dopaminergic effects.[2][3] This stereoselectivity makes the trans-isomer an ideal negative control in experiments designed to isolate and confirm dopamine D2 receptor-mediated actions.
Comparative Quantitative Data
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of trans-clopenthixol, its active isomer cis-clopenthixol, and the well-characterized D2 antagonist haloperidol (B65202). The data clearly illustrates the significant disparity in D2 receptor interaction between the two clopenthixol isomers.
Table 1: In Vitro Dopamine D2 Receptor Binding Affinity (Ki)
| Compound | D2 Receptor Ki (nM) | Reference(s) |
| trans-Clopenthixol | > 10,000 | [3] |
| cis-(Z)-Clopenthixol | 0.85 | [5] |
| Haloperidol | 1.2 | [5] |
Note: A higher Ki value indicates lower binding affinity.
Table 2: In Vitro Dopamine D2 Receptor Functional Antagonism (IC50)
| Compound | D2 Receptor IC50 (nM) (cAMP Assay) | Reference(s) |
| trans-Clopenthixol | No significant inhibition | [2] |
| cis-(Z)-Clopenthixol | 1.5 | [6] |
| Haloperidol | 2.5 | [6] |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the dopamine-induced response.
Experimental Protocols
To effectively utilize trans-clopenthixol as a negative control, it is crucial to employ robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro assays.
Radioligand Binding Assay for D2 Receptor Affinity
This assay directly measures the affinity of a compound for the dopamine D2 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]Spiperone or [3H]Raclopride (a high-affinity D2 receptor antagonist).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds: trans-clopenthixol, cis-clopenthixol, haloperidol (dissolved in a suitable solvent, e.g., DMSO).
-
Non-specific binding control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol or sulpiride).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein per well), a fixed concentration of the radioligand (e.g., 0.1-0.5 nM [3H]Spiperone), and varying concentrations of the test compounds. For each test compound, a range of concentrations (e.g., 10^-11 to 10^-5 M) should be used to generate a competition curve. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and the non-specific binding control).
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for D2 Receptor Antagonism
This assay measures the ability of an antagonist to block the dopamine-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of D2 receptor activation.
Objective: To determine the potency (IC50) of antagonists in blocking D2 receptor-mediated inhibition of adenylyl cyclase.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement (e.g., CHO-K1 cells).
-
Dopamine.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds: trans-clopenthixol, cis-clopenthixol, haloperidol.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Treat the cells with varying concentrations of the test compounds for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration for cAMP inhibition) and a fixed concentration of forskolin to all wells. Forskolin is used to stimulate cAMP production, which is then inhibited by dopamine acting through the Gi-coupled D2 receptor.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. The data should show a dose-dependent reversal of the dopamine-induced inhibition of cAMP production. Use a non-linear regression analysis to determine the IC50 value for each antagonist.
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and points of intervention.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing D2 receptor antagonists.
Discussion and Conclusion
The stark contrast in D2 receptor affinity and functional activity between trans- and cis-clopenthixol provides a powerful tool for researchers. When an effect is observed with cis-clopenthixol but is absent with trans-clopenthixol, it provides strong evidence that the effect is mediated by dopamine receptors, particularly the D2 receptor, given the high affinity of the cis-isomer for this subtype.
For example, in behavioral studies, cis-clopenthixol effectively antagonizes the stereotyped behaviors induced by dopamine agonists like apomorphine, while trans-clopenthixol is ineffective.[1] This differential effect allows researchers to confidently attribute the anti-stereotypic effects to dopamine receptor blockade.
References
- 1. Cis(Z)-clopenthixol and clopenthixol (Sordinol) in chronic psychotic patients. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cis(Z)-clopenthixol and clopenthixol in the treatment of acute psychoses and exacerbations of chronic psychoses. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meet the relatives: a reintroduction to the clinical pharmacology of ‘typical’ antipsychotics (Part 2) | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zuclopenthixol dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zuclopenthixol, a combined dopamine D1/D2 antagonist, versus haloperidol, a dopamine D2 antagonist, in tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of trans-Clopenthixol and Its Active Isomer: A Guide for Researchers
An In-depth Look at the Stereoisomers of a Widely Used Thioxanthene (B1196266) Antipsychotic
This guide provides a comprehensive comparative analysis of trans-Clopenthixol and its pharmacologically active geometric isomer, cis-(Z)-Clopenthixol (Zuclopenthixol). While chemically similar, these isomers exhibit profoundly different biological activities, a critical consideration for researchers in pharmacology and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to offer a clear and objective comparison.
Clopenthixol, a thioxanthene derivative, exists as two geometric isomers: the cis(Z) and trans(E) forms. It is well-established in scientific literature that the neuroleptic activity of Clopenthixol is almost exclusively attributed to the cis(Z)-isomer, commercially known as Zuclopenthixol.[1] The trans(E)-isomer is consistently referred to as the inactive or practically inert form.[1] This guide will delve into the available data that substantiates this distinction.
Data Presentation: A Quantitative Comparison of Receptor Binding Affinities
The primary mechanism of action for the antipsychotic effects of cis-Clopenthixol is its potent antagonism of dopamine (B1211576) D1 and D2 receptors.[2] It also exhibits high affinity for several other neurotransmitter receptors, which contributes to its overall pharmacological profile. The following table summarizes the receptor binding affinities (Ki values in nM) for cis-Clopenthixol at various key receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Target | cis-(Z)-Clopenthixol (Zuclopenthixol) Ki (nM) | trans-(E)-Clopenthixol Ki (nM) |
| Dopamine D1 | Equal affinity to D2[3] | Data not available |
| Dopamine D2 | High affinity[4] | Data not available |
| Serotonin 5-HT2A | High affinity[2] | Data not available |
| Alpha-1 Adrenergic | High affinity[2] | Data not available |
| Histamine H1 | Weak affinity[2] | Data not available |
| Muscarinic Acetylcholine | No affinity[2] | Data not available |
Note: Specific numerical Ki values for cis-Clopenthixol can vary between studies and experimental conditions. The table reflects the general consensus on its high affinity for D1, D2, 5-HT2A, and alpha-1 adrenergic receptors.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key in vitro assays used to determine the receptor binding and functional activity of compounds like Clopenthixol isomers.
Dopamine D2 Receptor Binding Assay (Radioligand Competition Assay)
This protocol is designed to determine the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Haloperidol).
-
Test Compounds: cis-Clopenthixol and trans-Clopenthixol at various concentrations.
-
Instrumentation: Scintillation counter, filter harvester.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compounds. For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization Assay)
This protocol measures the ability of a test compound to act as an agonist or antagonist at the 5-HT2A receptor by detecting changes in intracellular calcium levels.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor and a G-protein that couples to phospholipase C (e.g., HEK293 or CHO cells).
-
Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT) or another known 5-HT2A agonist.
-
Test Compounds: cis-Clopenthixol and trans-Clopenthixol at various concentrations.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Antagonist Pre-incubation: For antagonist testing, add varying concentrations of the test compounds (cis- and trans-Clopenthixol) to the wells and incubate for a short period.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, inject a known concentration of the 5-HT2A agonist (e.g., serotonin) into the wells.
-
Data Acquisition: Continuously record the fluorescence intensity before and after agonist addition.
-
Data Analysis: For agonist activity, calculate the increase in fluorescence in response to the test compound. For antagonist activity, determine the concentration-dependent inhibition of the agonist-induced fluorescence increase and calculate the IC50 value.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to the pharmacology of Clopenthixol.
Figure 1: Pharmacological activity of Clopenthixol isomers.
Figure 2: Simplified Dopamine D2 receptor signaling pathway antagonized by cis-Clopenthixol.
Figure 3: Experimental workflow for a competitive radioligand binding assay.
References
Assessing the Neuroleptic Inactivity of trans-Clopenthixol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroleptic properties of trans-Clopenthixol, focusing on its established inactivity in preclinical animal models. This guide synthesizes available data, outlines key experimental protocols for assessing neuroleptic effects, and offers a framework for understanding the structure-activity relationship of Clopenthixol isomers.
Clopenthixol, a thioxanthene (B1196266) derivative, exists as two geometric isomers: cis(Z)-Clopenthixol (Zuclopenthixol) and trans(E)-Clopenthixol. It is well-established in the scientific literature that the neuroleptic activity of Clopenthixol resides exclusively in the cis-isomer, while the trans-isomer is considered pharmacologically inactive.[1][2] This guide will delve into the experimental approaches used to determine such inactivity and provide comparative data for the active isomer and other relevant neuroleptics.
Dopamine (B1211576) D2 Receptor Binding Affinity: The Molecular Basis of Inactivity
For context, the following table presents the D2 receptor binding affinities for cis-Clopenthixol (Zuclopenthixol) and other representative antipsychotic agents. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 Receptor Ki (nM) |
| cis (Z)-Clopenthixol (Zuclopenthixol) | Data not explicitly found in searches |
| Haloperidol | 0.517 - 2.2 |
| Olanzapine | 5.29 - 31 |
| Clozapine | 105.3 - 190 |
| Asenapine | 0.344 - 1.26 |
| Ziprasidone | 1.25 - 4.6 |
| Blonanserin | 0.0997 - 0.112 |
Data sourced from multiple references. The range reflects variability in experimental conditions.
The lack of readily available, specific binding data for trans-Clopenthixol is, in itself, an indicator of its historical and consistent dismissal as a pharmacologically active neuroleptic agent.
Behavioral Animal Models: Assessing Neuroleptic Effects in vivo
Several well-validated animal models are employed to predict the antipsychotic efficacy and extrapyramidal side effects of neuroleptic drugs. The inactivity of trans-Clopenthixol would be demonstrated by its failure to produce effects in these models, in stark contrast to its active cis-isomer and other neuroleptics.
The Catalepsy Test
The catalepsy test is a primary screen for the potential of a drug to induce extrapyramidal side effects, particularly parkinsonian-like motor rigidity. Neuroleptic-induced catalepsy is characterized by an animal's failure to correct an externally imposed posture.
Experimental Protocol: Catalepsy Bar Test in Rats [3][4][5]
-
Apparatus: A horizontal bar is placed at a height that requires the rat to be in an upright posture with its forepaws on the bar and hind paws on the supporting surface.
-
Procedure:
-
Rats are administered the test compound (e.g., trans-Clopenthixol, cis-Clopenthixol, or a reference drug) or vehicle.
-
At predetermined time points after administration, each rat is gently placed with its forepaws on the bar.
-
The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Endpoint: A significant increase in the time the animal maintains the imposed posture is indicative of a cataleptic effect.
While specific quantitative data for trans-Clopenthixol in this test is not available in the reviewed literature, studies on the active isomer, cis(Z)-Clopenthixol, have shown that it induces catalepsy in rats at all tested doses.[6] It is expected that trans-Clopenthixol would not produce a cataleptic response.
Conditioned Avoidance Response (CAR)
The CAR test is a robust predictor of antipsychotic efficacy.[7][8][9] Antipsychotic drugs selectively suppress the conditioned avoidance response at doses that do not impair the unconditioned escape response.
Experimental Protocol: Two-Way Shuttle Box CAR in Rats [10][11][12]
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented.
-
Procedure:
-
Acquisition: A rat is placed in one compartment. The CS is presented for a short duration (e.g., 10 seconds), followed by a mild foot shock (unconditioned stimulus, US). The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving after it has started (escape response). This is repeated for a set number of trials.
-
Drug Testing: Once the avoidance response is stably acquired, animals are treated with the test compound or vehicle prior to the test session.
-
-
Endpoint: The number of avoidance responses, escape responses, and escape failures are recorded. A selective decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic activity.
Studies have demonstrated that cis(Z)-Clopenthixol inhibits the conditioned avoidance response in rats, a hallmark of neuroleptic activity.[6] In contrast, trans-Clopenthixol would be predicted to have no effect on the conditioned avoidance response.
Apomorphine-Induced Stereotypy
Apomorphine (B128758) is a non-selective dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing.[13] The ability of a compound to antagonize these behaviors is indicative of its dopamine receptor blocking activity and potential antipsychotic efficacy.
Experimental Protocol: Apomorphine-Induced Stereotypy in Rats [6][14]
-
Procedure:
-
Rats are pre-treated with the test compound or vehicle.
-
After a specific pre-treatment time, animals are administered a dose of apomorphine known to induce stereotypy (e.g., 1-5 mg/kg, s.c.).
-
Behavior is then observed and scored by a trained observer, often at regular intervals, using a rating scale for the intensity of stereotyped behaviors.
-
-
Endpoint: A significant reduction in the stereotypy score in the drug-treated group compared to the vehicle group indicates antagonism of dopamine receptor-mediated effects.
The active isomer, cis(Z)-Clopenthixol, is effective in antagonizing apomorphine-induced effects.[6] The neuroleptic inactivity of trans-Clopenthixol would be confirmed by its inability to attenuate apomorphine-induced stereotyped behaviors.
Visualizing the Assessment Workflow
The following diagrams illustrate the logical flow of assessing the neuroleptic activity of Clopenthixol isomers.
Figure 1. Workflow for assessing neuroleptic profiles of Clopenthixol isomers.
Figure 2. Dopamine D2 receptor signaling and isomer-specific antagonism.
Conclusion
References
- 1. HPLC-DAD and HPLC-MS findings in fatality involving (Z)-cis-clopenthixol (zuclopenthixol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. Parametric studies of antipsychotic-induced sensitization in the conditioned avoidance response model: roles of number of drug exposure, drug dose, and test–retest interval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A lever-release version of the conditioned avoidance response paradigm: effects of haloperidol, clozapine, sulpiride, and BMY-14802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of apomorphine on the conflict-induced jumping stereotypy in bank voles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Framework for Evaluating the Antimicrobial Efficacy of Trans-Clopenthixol Against Standard Antibiotics
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: To date, publicly accessible, peer-reviewed studies directly comparing the antimicrobial efficacy of trans-Clopenthixol to standard antibiotics are not available. This guide, therefore, serves as a comprehensive framework, providing standardized experimental protocols and data presentation formats to enable an objective and robust comparison. The data presented herein is illustrative.
Introduction
Clopenthixol, a typical antipsychotic of the thioxanthene (B1196266) class, is primarily recognized for its dopamine (B1211576) receptor antagonist activity.[1] Emerging research into related compounds, such as phenothiazines and other thioxanthenes, has revealed potent antimicrobial properties, including activity against multidrug-resistant bacteria.[2][3] These findings suggest that thioxanthene isomers, including trans-Clopenthixol, may represent a novel class of antimicrobial agents. Both cis and trans isomers of thioxanthenes have been shown to possess roughly equal antibacterial potency.[1] This document outlines the necessary experimental methodologies to systematically evaluate the antimicrobial efficacy of trans-Clopenthixol in comparison to established antibiotic agents.
Proposed Antimicrobial Mechanism of Action
While the precise antimicrobial mechanism of trans-Clopenthixol is unelucidated, studies on related thioxanthenes and phenothiazines suggest a multifactorial mode of action.[4] The primary proposed mechanisms include:
-
Inhibition of Efflux Pumps: Thioxanthenes have been demonstrated to inhibit multidrug resistance (MDR) efflux pumps, such as NorA in Staphylococcus aureus.[1][4] These pumps are a primary mechanism by which bacteria expel antibiotics. Inhibition of these pumps can restore the efficacy of antibiotics that are normally expelled.
-
Disruption of Membrane Integrity: Due to their lipophilic nature, antipsychotic drugs partition into and accumulate in lipid membranes, altering their physicochemical properties.[5] This can lead to a reduction in the transmembrane potential, disrupting the proton motive force that energizes essential cellular processes, including the function of some transport proteins.[1][4]
The diagram below illustrates this proposed dual mechanism of action.
Caption: Proposed antimicrobial mechanism of trans-Clopenthixol.
Quantitative Data Comparison
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism. Data should be presented in a clear, tabular format for direct comparison.
Table 1: Illustrative MIC Data for trans-Clopenthixol vs. Standard Antibiotics (µg/mL)
| Microorganism | trans-Clopenthixol | Ciprofloxacin | Vancomycin | Fluconazole |
| Staphylococcus aureus (ATCC 29213) | 8 | 0.5 | 1 | >128 |
| Escherichia coli (ATCC 25922) | 32 | 0.015 | >128 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 0.25 | >128 | >128 |
| Candida albicans (ATCC 90028) | 16 | >128 | >128 | 0.5 |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
To ensure reproducibility and standardization, established protocols for antimicrobial susceptibility testing must be followed. The Clinical and Laboratory Standards Institute (CLSI) guidelines provide a standardized template.
Broth Microdilution Method for MIC Determination
This method is considered a gold standard for determining the MIC of an antimicrobial agent.
a. Materials:
-
trans-Clopenthixol and standard antibiotic powders
-
Appropriate solvents (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI 1640 medium for yeast
-
Sterile 96-well microtiter plates
-
Bacterial/fungal strains (e.g., ATCC reference strains)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
b. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of trans-Clopenthixol and each standard antibiotic in an appropriate solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of each antimicrobial agent in the appropriate broth medium directly in the 96-well plates to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the test microorganisms on agar (B569324) plates. Suspend several colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agents with the standardized microbial suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 16-20 hours for bacteria or 24-48 hours for yeast.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Disk Diffusion Method (Kirby-Bauer Test)
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to antimicrobial agents.
a. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Solutions of known concentrations of trans-Clopenthixol and standard antibiotics
-
Bacterial strains and 0.5 McFarland standard
-
Sterile swabs
b. Procedure:
-
Disk Preparation: Impregnate sterile paper disks with a defined concentration of trans-Clopenthixol. Standard antibiotic disks are commercially available.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described above.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[2]
-
Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[2]
-
Result Interpretation: Measure the diameter of the zone of growth inhibition around each disk. The size of the zone is inversely proportional to the MIC of the organism to that agent.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol for determining and comparing antimicrobial efficacy.
Caption: Workflow for antimicrobial efficacy comparison.
References
- 1. Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenothiazines and thioxanthenes inhibit multidrug efflux pump activity in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Comparison Guide: Establishing a Baseline for Non-Specific Binding with trans-Clopenthixol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trans-Clopenthixol with other common alternatives for establishing the baseline for non-specific binding (NSB) in radioligand assays, particularly for dopamine (B1211576) receptors. Accurate determination of NSB is critical for the reliable quantification of specific receptor binding.
Principle of Non-Specific Binding Determination
In a radioligand binding assay, the total binding observed is the sum of two components:
-
Specific Binding: The radioligand binding to the target receptor of interest. This binding is saturable and of high affinity.
-
Non-Specific Binding (NSB): The radioligand adhering to other components in the assay, such as the filter membrane, lipids, or other proteins. This binding is typically non-saturable, of low affinity, and linearly proportional to the radioligand concentration.
To quantify specific binding, NSB must be measured and subtracted from the total binding. This is achieved by adding a high concentration of an unlabeled compound (a "displacer") that saturates the target receptors, preventing the radioligand from binding specifically. Any remaining measured binding in the presence of this displacer is considered non-specific.
Comparison of Agents for Determining Non-Specific Binding
The ideal compound for determining NSB should bind with high selectivity to the target receptor, effectively displacing the radioligand, but should ideally be chemically distinct from the radioligand to avoid interactions with non-specific sites. trans-Clopenthixol, the pharmacologically inactive geometric isomer of the potent dopamine antagonist cis(Z)-clopenthixol (zuclopenthixol), offers a unique tool for this purpose.[1][2][3]
Table 1: Comparison of Compounds for Dopamine D2 Receptor NSB Determination
| Compound | Class / Isomer | D2 Receptor Affinity (Ki) | Typical NSB Concentration | Advantages | Disadvantages |
| trans-(E)-Clopenthixol | Thioxanthene (Inactive Isomer) | Very Low / "Inactive"[3] | 1 - 10 µM (General Guideline) | - Structurally related to active displacers but lacks significant D2 affinity, providing a specific "blank".[3]- Unlikely to interact with other neurotransmitter receptors that the cis-isomer might bind. | - Precise high-concentration Ki values are not widely published.- Less commonly used than other standard displacers. |
| cis-(Z)-Clopenthixol | Thioxanthene (Active Isomer) | ~1 nM | 100 nM - 1 µM | - Potent D2 antagonist, ensuring complete displacement of radioligand from the target receptor.[2] | - High affinity for both D1 and D2 receptors, which may be a confounding factor depending on the assay.[2]- May interact with other receptors (e.g., 5-HT2, α1-adrenergic) at high concentrations.[2] |
| Haloperidol | Butyrophenone | ~1 - 2 nM | 1 - 10 µM | - Well-characterized D2 antagonist.- Widely used and validated as a standard displacer. | - Not selective for D2-like receptors; also binds to sigma receptors and others. |
| (+)-Butaclamol | Butyrophenone | ~1 nM | 1 - 10 µM | - Potent D2 antagonist.- Its inactive enantiomer, (-)-butaclamol, can be used as a negative control. | - Similar to Haloperidol, it is not entirely selective for dopamine receptors at high concentrations. |
| Unlabeled Radioligand | Varies (e.g., "cold" Spiperone) | Varies (Spiperone: ~0.1 nM) | >1000x Radioligand Conc. | - Ensures competition for the exact same binding sites as the radioligand. | - May displace radioligand from both specific and non-specific sites if the radioligand itself has multiple binding sites. |
Experimental Protocols
General Radioligand Filtration Binding Assay Protocol
This protocol provides a standard methodology for a competitive binding assay using cell membranes expressing dopamine D2 receptors.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: e.g., [³H]-Spiperone (a D2 antagonist) at a final concentration at or below its Kd.
-
Membrane Preparation: Cell membranes (e.g., from HEK293 or CHO cells) expressing the human dopamine D2 receptor.
-
Displacer for NSB: trans-Clopenthixol (e.g., 10 µM final concentration).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Fluid & Counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate. For each experimental point, set up triplicate wells for Total Binding, Non-Specific Binding, and each concentration of a test compound.
-
Reagent Addition: To the appropriate wells, add in sequence:
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of trans-Clopenthixol solution (for NSB).
-
50 µL of radioligand solution.
-
150 µL of the diluted membrane preparation.
-
The final assay volume is 250 µL.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter mat using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Drying & Counting: Dry the filter mats completely. Place them in scintillation vials or bags, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Specific Binding = (Mean CPM of Total Binding) - (Mean CPM of Non-Specific Binding).
-
This specific binding value represents 100% in subsequent competition experiments.
-
Experimental Workflow Diagram
Caption: Workflow for a radioligand filtration binding assay.
Dopamine D2 Receptor Signaling Pathway
Understanding the receptor's signaling context is crucial for interpreting binding data. The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
This pathway illustrates how D2 receptor activation by dopamine leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects. Antagonists like cis-Clopenthixol block this process by preventing dopamine from binding. trans-Clopenthixol, due to its inactivity, does not significantly interfere with this pathway, making it an effective tool for isolating non-specific binding without producing a pharmacological effect.
References
The Inactive Isomer: A Guide to Using trans-Clopenthixol as a Negative Control in Schizophrenia Research
For researchers, scientists, and drug development professionals, the use of appropriate controls is fundamental to the validity and interpretation of experimental data. In the field of schizophrenia research, where the dopamine (B1211576) D2 receptor is a key therapeutic target, the inactive isomer trans-clopenthixol offers a robust negative control for studies involving its active counterpart, the antipsychotic drug cis-clopenthixol (zuclopenthixol).
Clopenthixol (B1202743) exists as a mixture of two geometric isomers: the pharmacologically active cis(Z)-isomer, known as zuclopenthixol (B143822), and the largely inactive trans(E)-isomer.[1] The antipsychotic efficacy of clopenthixol is almost exclusively attributed to the cis-isomer, which demonstrates high affinity for dopamine D2 receptors. Clinical studies have shown that on a milligram-to-milligram basis, the cis-isomer is approximately twice as active as the mixed isomer preparation, underscoring the significantly lower activity of the trans-isomer. This inherent difference in pharmacological activity makes trans-clopenthixol an ideal negative control to distinguish specific drug effects from non-specific or off-target interactions in a variety of experimental paradigms.
This guide provides a comparative overview of cis- and trans-clopenthixol, presenting available data on their receptor binding profiles and functional activities. It also includes detailed experimental protocols for key assays used in schizophrenia research where trans-clopenthixol can be employed as a negative control.
Data Presentation: A Comparative Analysis
| Compound | Dopamine D2 Receptor Affinity (Ki) | Dopamine D1 Receptor Affinity (Ki) | Other Receptor Affinities | Antipsychotic Activity |
| cis-Clopenthixol (Zuclopenthixol) | High (nM range) | High (nM range) | High affinity for α1-adrenergic and 5-HT2 receptors | Active |
| trans-Clopenthixol | Very Low to Negligible | Very Low to Negligible | Not well characterized, but presumed to be significantly lower than the cis-isomer | Inactive |
Note: Specific Ki values for trans-clopenthixol are not widely reported, reflecting its status as the inactive isomer. The information presented is based on the established pharmacology of clopenthixol and zuclopenthixol.
Mandatory Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Dopamine D2 Receptor Signaling Cascade.
Caption: In Vitro Receptor Binding Assay Workflow.
Experimental Protocols
Detailed methodologies for key experiments where trans-clopenthixol serves as an essential negative control are provided below.
Dopamine D2 Receptor Competition Binding Assay
This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]spiperone (a high-affinity D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: cis-clopenthixol (zuclopenthixol) and trans-clopenthixol, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled spiperone).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
In a 96-well plate, add assay buffer, the desired concentration of the competing ligand (cis- or trans-clopenthixol), and the radioligand ([³H]spiperone, typically at a concentration close to its Kd, e.g., 0.1-0.3 nM).
-
For total binding, add vehicle instead of the competing ligand. For non-specific binding, add the high concentration of the non-radiolabeled antagonist.
-
Initiate the binding reaction by adding the cell membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP) following the activation or inhibition of adenylyl cyclase by the dopamine D2 receptor, which is a Gi-coupled receptor.
-
Materials:
-
A cell line stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement (e.g., using HTRF or ELISA-based kits).
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test Compounds: cis-clopenthixol (zuclopenthixol) and trans-clopenthixol.
-
Dopamine (as an agonist).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase assay substrate).
-
384-well or 96-well microplates.
-
-
Procedure:
-
Plate the cells in microplates and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer.
-
Pre-incubate the cells with varying concentrations of the test compounds (cis- or trans-clopenthixol) for 15-30 minutes.
-
To measure antagonist activity, stimulate the cells with a fixed concentration of dopamine (e.g., EC₈₀) in the presence of the test compounds.
-
To measure agonist activity, add the test compounds alone.
-
To potentiate the signal from Gi-coupled receptors, often a low concentration of forskolin is added to raise basal cAMP levels.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells (if required by the detection kit) and measure the cAMP levels according to the manufacturer's instructions.
-
Plot the cAMP levels against the log concentration of the test compound to generate dose-response curves and determine EC₅₀ or IC₅₀ values.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rodents
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This behavioral paradigm is used to assess the antipsychotic potential of drugs.
-
Apparatus:
-
A startle chamber consisting of a sound-attenuating enclosure, a loudspeaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response of the animal.
-
-
Animals:
-
Rats or mice.
-
-
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow it to acclimate for a 5-minute period with background white noise (e.g., 65 dB).
-
Habituation: Present a series of startle pulses (e.g., 120 dB, 40 ms (B15284909) duration) to habituate the initial, potentiated startle response.
-
Testing Session: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 73, 79, or 85 dB for 20 ms) precedes the startle pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only the background white noise is present.
-
-
Drug Administration: Administer cis-clopenthixol, trans-clopenthixol, or vehicle to different groups of animals at a specified time before the test (e.g., 30-60 minutes intraperitoneally).
-
Data Analysis: The startle response is measured as the peak amplitude of the sensor's reading.
-
Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
-
Compare the %PPI between the different treatment groups. It is expected that a dopamine receptor agonist (like apomorphine) or an NMDA receptor antagonist (like MK-801) would disrupt PPI, and an active antipsychotic like cis-clopenthixol would reverse this disruption. trans-Clopenthixol, as a negative control, is not expected to have a significant effect on PPI or on the disruption of PPI by a psychomimetic agent.
-
-
References
Unveiling Dopamine's Role: A Comparative Analysis of cis- and trans-Clopenthixol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cis-Clopenthixol (Zuclopenthixol) and its geometric isomer, trans-Clopenthixol, to elucidate the critical role of dopamine (B1211576) antagonism in antipsychotic therapy. By examining their differential pharmacological profiles, supported by experimental data, we aim to offer a clear perspective on their mechanisms of action.
Clopenthixol (B1202743) is a typical antipsychotic of the thioxanthene (B1196266) class, which exists as a mixture of two geometric isomers: cis(Z)-Clopenthixol and trans(E)-Clopenthixol.[1] Early research and clinical use have established that the therapeutic efficacy of clopenthixol as an antipsychotic is primarily attributed to the cis-isomer, now known as Zuclopenthixol (B143822).[2][3] This guide will delve into the experimental evidence that confirms the dopamine-antagonizing properties of cis-Clopenthixol, in stark contrast to the pharmacologically distinct profile of trans-Clopenthixol.
Quantitative Comparison of Pharmacological Activity
The following table summarizes the key quantitative data comparing the in vitro and in vivo activities of cis-Clopenthixol and trans-Clopenthixol. A significant disparity in their affinity for dopamine receptors is evident, which forms the basis of their different pharmacological effects.
| Parameter | cis-Clopenthixol (Zuclopenthixol) | trans-Clopenthixol | Rationale for Difference |
| Dopamine D2 Receptor Affinity (Ki) | High affinity (potent antagonist) | Very low to negligible affinity | The specific stereochemistry of the cis-isomer allows for optimal binding to the dopamine D2 receptor, a key target for antipsychotic action. The trans-isomer's configuration sterically hinders this interaction. |
| Dopamine D1 Receptor Affinity | High affinity (potent antagonist) | Low affinity | Similar to the D2 receptor, the conformation of cis-Clopenthixol is favorable for binding to the D1 receptor. |
| Antipsychotic/Anti-manic Efficacy | Effective antipsychotic and anti-manic agent.[4] On a mg/mg basis, it is twice as active as the isomeric mixture.[5][6] | Ineffective as an anti-manic agent.[4] | The lack of significant dopamine receptor antagonism renders the trans-isomer devoid of antipsychotic properties. |
| Sedative Effects | Moderate sedative effects. | Highly sedative.[7] | The sedative properties of the trans-isomer are thought to be mediated through actions on other receptor systems, such as histamine (B1213489) H1 receptors, and are independent of dopamine antagonism. |
| Extrapyramidal Side Effects (EPS) | Can induce EPS, a known class effect of D2 receptor antagonists. | Does not typically induce EPS. | EPS are directly linked to the blockade of dopamine D2 receptors in the nigrostriatal pathway. The inability of the trans-isomer to potently block these receptors explains the absence of this side effect. |
Experimental Protocols
To understand the basis of the data presented, the following are detailed methodologies for key experiments used to characterize and compare the activity of cis- and trans-Clopenthixol.
Radioligand Receptor Binding Assay
This in vitro assay quantifies the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of cis-Clopenthixol and trans-Clopenthixol for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D1 or D2 receptors.
-
Radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-SCH23390 for D1 receptors).
-
Test compounds: cis-Clopenthixol and trans-Clopenthixol at various concentrations.
-
Assay buffer and incubation plates.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Cell membranes expressing the target receptor are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (cis- or trans-Clopenthixol) are added to displace the radioligand from the receptor.
-
The mixture is incubated to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vitro Functional cAMP Assay
This assay measures the functional consequence of receptor binding, i.e., whether a compound acts as an agonist or an antagonist.
Objective: To assess the antagonist effect of cis-Clopenthixol and trans-Clopenthixol on dopamine D1 and D2 receptor signaling.
Materials:
-
Intact cells expressing either dopamine D1 (Gs-coupled) or D2 (Gi-coupled) receptors.
-
Dopamine (agonist).
-
Test compounds: cis-Clopenthixol and trans-Clopenthixol.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cells are plated in microtiter plates.
-
For D2 receptor antagonism (Gi-coupled), cells are first stimulated with a compound like forskolin (B1673556) to increase basal cAMP levels.
-
Cells are pre-incubated with varying concentrations of the test compound (cis- or trans-Clopenthixol).
-
Cells are then stimulated with a fixed concentration of dopamine.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular concentration of cyclic AMP (cAMP) is measured using a suitable detection method.
-
An antagonist will block the dopamine-induced decrease (for D2) or increase (for D1) in cAMP levels in a dose-dependent manner.
In Vivo Behavioral Assessment: Locomotor Activity
This in vivo assay in rodents is used to evaluate the central effects of a drug, including its potential antipsychotic-like activity.
Objective: To compare the effects of cis-Clopenthixol and trans-Clopenthixol on spontaneous and dopamine-agonist-induced locomotor activity.
Materials:
-
Rodents (e.g., rats or mice).
-
Test compounds: cis-Clopenthixol and trans-Clopenthixol.
-
Dopamine agonist (e.g., apomorphine (B128758) or amphetamine).
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Animals are habituated to the testing environment.
-
A baseline level of locomotor activity is recorded.
-
Animals are administered either vehicle, cis-Clopenthixol, or trans-Clopenthixol.
-
For testing antipsychotic-like effects, after a pre-treatment period with the test compound, a dopamine agonist is administered to induce hyperlocomotion.
-
The animals are placed in the open-field chambers, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.
-
A reduction in dopamine-agonist-induced hyperlocomotion by the test compound is indicative of dopamine receptor antagonism.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathway and experimental workflows discussed.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Conclusion
The stark differences in the pharmacological profiles of cis-Clopenthixol and trans-Clopenthixol provide compelling evidence for the central role of dopamine D1 and D2 receptor antagonism in the therapeutic effects of typical antipsychotics. While cis-Clopenthixol (Zuclopenthixol) is a potent dopamine receptor antagonist with proven antipsychotic efficacy, trans-Clopenthixol lacks significant dopamine receptor affinity and is consequently devoid of antipsychotic activity, though it contributes to sedation. This clear structure-activity relationship underscores the importance of targeting the dopaminergic system in the treatment of psychosis and serves as a valuable case study for drug development professionals. The inactivity of the trans-isomer confirms that the therapeutic benefits of clopenthixol are not due to non-specific effects but are indeed a direct consequence of dopamine receptor blockade by the cis-isomer.
References
- 1. Characterisation of zuclopenthixol metabolism by in vitro and therapeutic drug monitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Zuclopenthixol and Zuclopenthixol Decanoate; Flupenthixol and Flupenthixol Decanoate (Chapter 10) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 4. innoprot.com [innoprot.com]
- 5. lundbeck.com [lundbeck.com]
- 6. va.gov [va.gov]
- 7. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Proper Disposal of trans-Clopenthixol Dihydrochloride: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for trans-Clopenthixol dihydrochloride (B599025), a thioxanthene (B1196266) derivative used in research and pharmaceutical development. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Due to the absence of a specific hazardous waste classification for trans-Clopenthixol dihydrochloride under the Resource Conservation and Recovery Act (RCRA), a conservative approach to its disposal is strongly recommended.
Key Safety and Logistical Information
All personnel handling this compound must be familiar with its potential hazards and the appropriate disposal protocols. The primary governing bodies for pharmaceutical waste in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
Hazardous Waste Determination
The first crucial step in the proper disposal of any chemical is to determine if it is a hazardous waste. Pharmaceutical waste can be classified as hazardous if it is specifically listed by the EPA (P-listed or U-listed) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1]
While this compound is not explicitly a P-listed or U-listed hazardous waste, its parent compound, thioxanthene, is known to be harmful if swallowed and very toxic to aquatic life. A Safety Data Sheet (SDS) for the related compound, cis-Clopenthixol, indicates it is harmful if swallowed and presents a slight water hazard. Given this information, it is prudent to manage this compound as a potentially hazardous waste until a formal hazardous waste determination can be made by your institution's Environmental Health and Safety (EHS) department.
It is the responsibility of the waste generator to make an accurate hazardous waste determination.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
-
Contact your institution's Environmental Health and Safety (EHS) Department: This is a mandatory step. Your EHS department is the ultimate authority on hazardous waste management at your facility and can provide specific guidance and resources for the disposal of this compound. They will assist in performing a formal hazardous waste determination.
-
Segregation and Collection:
-
Do not mix this compound waste with other waste streams, including non-hazardous trash or other chemical waste, unless explicitly instructed to do so by your EHS department.
-
Collect all waste this compound, including pure substance, solutions, and contaminated materials (e.g., weigh boats, pipette tips, gloves), in a designated, properly labeled hazardous waste container.
-
-
Waste Container Selection and Labeling:
-
In the absence of a definitive non-hazardous classification, use a black hazardous waste container for all this compound waste.[2][3]
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity of waste. Your EHS department will provide the appropriate hazardous waste labels.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general laboratory traffic, and clearly marked.
-
-
Disposal:
-
Under no circumstances should this compound be disposed of down the drain. [2] This is strictly prohibited for hazardous pharmaceutical waste under EPA Subpart P regulations.[2]
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department. They will work with a licensed hazardous waste vendor for proper transportation and final disposal, which is typically incineration for pharmaceutical hazardous waste.[2][3]
-
Quantitative Data Summary
Currently, there is no specific quantitative data available from regulatory bodies that dictates disposal limits (e.g., concentration thresholds) for this compound in waste streams. The guiding principle is that any material contaminated with this compound should be treated as hazardous waste.
| Parameter | Guideline | Source |
| RCRA Hazardous Waste Codes | Not currently a P- or U-listed waste. A characteristic of toxicity may apply and should be evaluated by EHS. | EPA |
| Recommended Waste Container Color | Black (for hazardous pharmaceutical waste) | [2][3] |
| Sewer Disposal | Strictly Prohibited | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By following these procedures and working closely with your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound, protecting both your laboratory personnel and the environment.
References
Essential Safety and Logistical Information for Handling trans-Clopenthixol Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of trans-Clopenthixol dihydrochloride (B599025), a potent pharmaceutical compound. The following procedures are based on general best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and should be supplemented with a substance-specific Safety Data Sheet (SDS) before any handling occurs.
Personal Protective Equipment (PPE)
Due to its potency, handling trans-Clopenthixol dihydrochloride requires stringent personal protective measures to prevent exposure. The selection of PPE should be based on a thorough risk assessment.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with an assigned protection factor (APF) of 1000 or higher.[1] | Provides a high level of protection against inhalation of potent compound dust.[1] Surgical masks are not sufficient.[2] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Prevents skin contact and absorption. The outer glove should be changed frequently and immediately upon contamination. |
| Body Protection | Disposable, low-linting coveralls ("bunny suits") made of a material like Tyvek®, with integrated hood and shoe covers.[2][3] Zippers should have adhesive flaps.[3] | Offers head-to-toe protection against skin contact with the potent compound.[2] |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes.[2] A face shield may be worn over the goggles for added protection against splashes.[2] | Protects eyes from dust particles and potential splashes of solutions containing the compound. Standard safety glasses are inadequate.[2] |
| Foot Protection | Slip-on shoe covers worn over laboratory footwear.[2] | Prevents contamination of personal footwear and the subsequent spread of the compound outside the laboratory. |
Operational Plan for Handling
A systematic approach is essential to minimize the risk of exposure when working with this compound.
Experimental Workflow for Handling Potent Compounds
Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocol for Handling:
-
Preparation:
-
Thoroughly review the specific Safety Data Sheet (SDS) for this compound.
-
Designate a specific, restricted area for handling, preferably within a laboratory with controlled access and negative pressure.
-
Ensure a chemical fume hood or, for highly potent compounds, a glovebox is available and certified.
-
Assemble all required PPE as detailed in Table 1.
-
Prepare appropriate decontamination solutions (e.g., 70% ethanol, followed by a suitable inactivating agent if known).
-
-
Handling Procedure:
-
Before entering the designated handling area, don the full set of recommended PPE.
-
Perform all manipulations, including weighing and preparing solutions, within a certified containment device such as a chemical fume hood or a glovebox to minimize airborne particles.
-
Use dedicated equipment (spatulas, glassware, etc.) and label it clearly as "For Potent Compound Use Only."
-
After handling, decontaminate all surfaces and equipment.
-
-
Post-Handling:
-
Segregate all waste materials as described in the disposal plan.
-
In a designated doffing area, carefully remove PPE, starting with the outer gloves, to avoid self-contamination.
-
Wash hands and any potentially exposed skin thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Workflow
Caption: Disposal Workflow for this compound Waste.
Disposal Procedures:
-
Segregation at the Source:
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, coveralls, weighing papers, and bench liners, must be collected in clearly labeled, heavy-duty plastic bags.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a dedicated, sealed, and clearly labeled waste container.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-proof sharps container.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the appropriate hazard symbols.
-
Storage: Store sealed waste containers in a secure, designated hazardous waste accumulation area, away from general laboratory traffic.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental contractor. The preferred method of disposal for potent pharmaceutical compounds is high-temperature incineration.[1] Always follow local and national regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
